CRTh2 antagonist 3
Description
The exact mass of the compound (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is 356.11946368 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFRMHMWCBLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of CRTh2 Antagonism: A Technical Guide to Chemical Structures and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTh2), also known as DP2, has emerged as a significant therapeutic target for a spectrum of inflammatory and allergic diseases, including asthma and allergic rhinitis.[1][2] CRTh2 is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Its natural ligand, prostaglandin D2 (PGD2), is a potent inflammatory mediator released predominantly by mast cells upon allergen stimulation.[3] The interaction between PGD2 and CRTh2 triggers a cascade of downstream signaling events, leading to the chemotaxis and activation of these key effector cells of the allergic inflammatory response. Consequently, the development of small-molecule antagonists of CRTh2 has been an area of intense research within the pharmaceutical industry.
This technical guide provides an in-depth overview of the chemical structures and synthetic methodologies of various classes of CRTh2 antagonists. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols for key biological assays, a comparative analysis of quantitative data for representative compounds, and a visual representation of the underlying biological pathways and experimental workflows.
The CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade that is central to the pathophysiology of allergic inflammation. This process involves the coupling of the receptor to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in cellular activation. The culmination of this signaling cascade is the chemotaxis of inflammatory cells, the release of pro-inflammatory cytokines, and the degranulation of eosinophils and basophils.
References
The Discovery of Novel CRTh2 Antagonists: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Novel CRTh2 Antagonist Discovery.
The chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells, commonly known as CRTh2 (or DP2), has emerged as a significant therapeutic target for a range of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1][2][3] CRTh2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on key effector cells of the allergic inflammatory cascade, such as Th2 lymphocytes, eosinophils, and basophils.[2] Its natural ligand, prostaglandin D2 (PGD2), is a major product of activated mast cells.[1] The interaction between PGD2 and CRTh2 orchestrates the recruitment and activation of these immune cells, amplifying the type 2 inflammatory response. Consequently, the development of potent and selective CRTh2 antagonists has been a major focus of pharmaceutical research. This guide provides a detailed overview of the core components of novel CRTh2 antagonist discovery, from the fundamental signaling pathways to key experimental protocols and a comparative analysis of antagonist potencies.
The CRTh2 Signaling Pathway
CRTh2 is a member of the Gi/o family of G protein-coupled receptors. Upon binding of its ligand, PGD2, the receptor undergoes a conformational change that activates the heterotrimeric G protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit complex can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This cascade of events is sensitive to pertussis toxin, which ADP-ribosylates the Gαi subunit, preventing its interaction with the receptor. The net result of CRTh2 activation is a pro-inflammatory cellular response, including chemotaxis, degranulation, and cytokine release.
References
The Role of CRTh2 in Th2 Cell Migration and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses. Its ligand, Prostaglandin D2 (PGD2), is prominently released by activated mast cells during allergic reactions. CRTh2 is highly expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][3] Activation of the PGD2-CRTh2 signaling axis induces potent chemotaxis of these cells, facilitates the production of pro-inflammatory Th2-type cytokines, and ultimately amplifies the allergic cascade.[2][4] This guide provides an in-depth technical overview of the functions of CRTh2, focusing on its critical roles in Th2 cell migration and activation, the underlying signaling pathways, and key experimental methodologies for its study.
CRTh2: The Receptor and its Ligand
CRTh2 is a seven-transmembrane G-protein coupled receptor that binds PGD2 with high affinity. Upon ligand binding, CRTh2 couples primarily to the Gαi subunit of the heterotrimeric G protein complex. This interaction initiates a signaling cascade that distinguishes its function from the other PGD2 receptor, DP1, which typically couples to Gαs and elevates intracellular cAMP. The expression of CRTh2 is considered one of the most reliable surface markers for identifying human Th2 cells, making it a key target for understanding and modulating type 2 immunity.
The Role of CRTh2 in Th2 Cell Migration (Chemotaxis)
A primary function of the PGD2-CRTH2 axis is to direct the migration of Th2 cells to sites of allergic inflammation. PGD2, released in high concentrations by mast cells upon allergen exposure, acts as a potent chemoattractant for CRTh2-expressing Th2 cells. This CRTh2-mediated chemotaxis is a critical step in the recruitment of effector lymphocytes that orchestrate the late-phase allergic response.
The chemotactic response is dependent on the activation of the Gαi pathway, leading to downstream signaling events that culminate in actin polymerization and cell movement. Studies have demonstrated that supernatants from immunologically activated mast cells can induce significant Th2 cell chemotaxis, and this effect is inhibited by CRTh2 antagonists like ramatroban.
Quantitative Data on CRTh2-Mediated Th2 Cell Migration
| Ligand/Agonist | Concentration | Effect on Th2 Cells | Antagonist | Result of Antagonism | Reference |
| PGD2 | 10 nM - 1 µM | Dose-dependent chemotaxis and Ca2+ mobilization | Ramatroban | Inhibition of chemotaxis | |
| PGD2 | 30 nM | Peak chemotactic response in cultured Th2 cells | Anti-CRTH2 mAb (BM7) | Inhibition of chemotaxis | |
| DK-PGD2 (Selective CRTH2 Agonist) | 30 nM | Induced chemotaxis comparable to PGD2 | Anti-CRTH2 mAb (BM7) | Inhibition of chemotaxis | |
| Supernatant from IgE/anti-IgE stimulated nasal polyp tissue | N/A (PGD2 levels correlated with chemotaxis) | Significantly increased chemotaxis of Th2 cells | Ramatroban | Inhibition of chemotactic effect |
The Role of CRTh2 in Th2 Cell Activation
Beyond its role in cell migration, CRTh2 activation is unique in its ability to directly stimulate Th2 cell activation and cytokine production, even in the absence of T-cell receptor (TCR) co-stimulation. PGD2, at concentrations found at inflammatory sites, preferentially induces the transcription and release of key pro-inflammatory Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.
This activation amplifies the type 2 immune response:
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IL-4 promotes B-cell class switching to IgE.
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IL-5 is crucial for eosinophil recruitment, activation, and survival.
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IL-13 contributes to airway hyperresponsiveness, mucus production, and tissue remodeling.
This CRTh2-dependent cytokine production provides a powerful feed-forward mechanism where an initial mast cell degranulation can lead to a robust and sustained Th2-dominated inflammatory environment.
Quantitative Data on CRTh2-Mediated Th2 Cell Activation
| Stimulant | Concentration | Cytokine Measured | Effect | Antagonist | Result of Antagonism | Reference |
| PGD2 | 100 nM | IL-4, IL-5, IL-13 | Significant, dose-dependent increase in protein release and gene transcription | Ramatroban (1 µM) | Marked inhibition of cytokine production | |
| DK-PGD2 (Selective CRTH2 Agonist) | 100 nM | IL-4, IL-5, IL-13 | Mimicked the effect of PGD2, inducing cytokine gene transcription and protein secretion | N/A | N/A | |
| Supernatant from activated mast cells | N/A | IL-4, IL-5, IL-13 | Stimulated production of mRNA and protein | CRTH2 Inhibition | Abolished the effect |
CRTh2 Signaling Pathway
Activation of CRTh2 by PGD2 initiates a signaling cascade through the Gαi protein. This leads to the dissociation of the Gαi and Gβγ subunits, which trigger parallel downstream pathways resulting in both cell migration and activation. The key events include activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i), which is a critical event for both chemotaxis and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) that drive cytokine production.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Biology of the Human Prostaglandin D2 Receptor CRTH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a critical receptor for prostaglandin D2 (PGD2). As a key player in type 2 inflammatory responses, CRTH2 is predominantly expressed on Th2 cells, eosinophils, and basophils. Its activation by PGD2, a major product of activated mast cells, orchestrates the migration and activation of these immune cells, leading to the production of pro-inflammatory cytokines. This central role in allergic inflammation has positioned CRTH2 as a significant therapeutic target for diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the structural biology of human CRTH2, including its structure, signaling pathways, ligand recognition, and the experimental methodologies used to elucidate these features.
I. Structural Insights into the CRTH2 Receptor
The three-dimensional structure of CRTH2 has been revealed through X-ray crystallography, providing crucial insights into its function and mechanism of ligand recognition. These studies have been pivotal in understanding how chemically diverse antagonists and the endogenous agonist, PGD2, interact with the receptor.
Crystal structures of human CRTH2 have been solved in complex with antagonists such as fevipiprant and CAY10471, as well as with a PGD2 derivative, 15R-methyl-PGD2.[1][2] These structures show a semi-occluded ligand-binding pocket that is covered by a well-structured N-terminus.[1][3] This unique feature distinguishes CRTH2 from other prostanoid receptors and suggests a novel mechanism for lipid recognition by GPCRs.[1]
A key finding from the structural analyses is the presence of a potential ligand entry port. This entry port is characterized by a gap between the N-terminal loop and the seventh transmembrane helix (TM7). The entry of the negatively charged PGD2 is thought to be facilitated by electrostatic interactions with positively charged residues located at this port.
Table 1: Crystallographic Data for Human CRTH2 Structures
| PDB ID | Ligand | Resolution (Å) | Expression System | Key Findings | Reference |
| 6D26 | Fevipiprant | 2.80 | Spodoptera frugiperda | Reveals antagonist binding mode in a semi-occluded pocket. | |
| 6D27 | CAY10471 | 2.74 | Spodoptera frugiperda | Highlights different binding modes of chemically diverse antagonists. | |
| 7M8W | 15R-methyl-PGD2 | 2.61 | Spodoptera frugiperda | Elucidates the binding mode of a PGD2 derivative, showing a "polar group in" orientation. |
II. Ligand Binding and Molecular Recognition
The interaction of ligands with CRTH2 has been extensively studied using various biophysical and biochemical techniques. These studies have provided quantitative data on the binding affinities of endogenous agonists, their metabolites, and synthetic antagonists.
Mutagenesis studies have identified several key residues within the binding pocket that are crucial for PGD2 binding, including K2105.42 and E2696.58. The carboxylate group of PGD2 and many antagonists forms important interactions with a highly polar environment within the binding pocket.
Table 2: Ligand Binding Affinities for Human CRTH2
| Ligand | Assay Type | Ki (nM) | Kd (nM) | EC50 (nM) | Cell System | Reference |
| PGD2 | Radioligand Binding | 2.4 - 61 | 2.5, 10, 109 | 1.8 | HEK293, CHO-K1 | |
| 13,14-dihydro-15-keto PGD2 | Radioligand Binding | 160 | 14.7 | - | HEK293, CHO-K1 | |
| Δ12-PGJ2 | Radioligand Binding | 7.63 (pKi) | - | - | CHO cells | |
| Fevipiprant | Radioligand Binding | - | - | - | - | |
| CAY10471 | Radioligand Binding | - | - | - | - | |
| Indomethacin | Radioligand Binding | 20 | - | - | HEK293 |
III. CRTH2 Signaling Pathways
CRTH2 is a G-protein coupled receptor that primarily signals through the Gi/o family of G proteins. Activation of CRTH2 by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.
Furthermore, the βγ subunits of the dissociated G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentrations. These signaling events ultimately mediate the pro-inflammatory effects of CRTH2, including cell migration, degranulation, and cytokine release.
IV. Experimental Protocols
Elucidating the structure and function of CRTH2 has required a combination of sophisticated experimental techniques. Below are overviews of the key methodologies employed in CRTH2 research.
A. Protein Expression and Purification for Structural Studies
To obtain sufficient quantities of pure and stable CRTH2 for structural studies, a baculovirus expression system in insect cells (Spodoptera frugiperda, Sf9) is commonly used. To enhance stability and facilitate crystallization, the flexible C-terminal region of the receptor is often truncated, and potential glycosylation sites are mutated. The receptor is then solubilized from the cell membranes using detergents and purified through a series of chromatography steps, including affinity and size-exclusion chromatography.
B. Crystallization and Structure Determination
Crystallization of membrane proteins like CRTH2 is a challenging process. The purified receptor, in complex with a specific ligand, is typically crystallized using the lipidic cubic phase (LCP) method. This method involves embedding the protein in a lipidic meso-phase, which mimics the native membrane environment and promotes the formation of well-ordered crystals. X-ray diffraction data are then collected from these microcrystals, often at a synchrotron source, to determine the three-dimensional structure of the receptor-ligand complex.
C. Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of ligands for CRTH2. These assays are typically performed using membranes prepared from cells recombinantly expressing the receptor. A radiolabeled ligand, such as [3H]PGD2, is incubated with the membranes in the presence of varying concentrations of a competing unlabeled ligand. The amount of bound radioligand is then measured, allowing for the determination of the inhibitory constant (Ki) or the dissociation constant (Kd) of the competing ligand.
Protocol Outline:
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Membrane Preparation: Cells expressing CRTH2 are harvested and lysed to isolate the cell membranes.
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Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and a range of concentrations of the unlabeled competitor ligand in a suitable binding buffer.
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Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
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Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
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Data Analysis: The data are fitted to a competition binding equation to determine the IC50, which is then converted to a Ki value.
D. Functional Assays
Functional assays are employed to assess the ability of ligands to activate or inhibit CRTH2 signaling.
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cAMP Assays: The effect of ligands on intracellular cAMP levels is a common method to measure CRTH2 activation. In cells expressing CRTH2, adenylyl cyclase is first stimulated with forskolin to elevate cAMP levels. The ability of a CRTH2 agonist to inhibit this forskolin-stimulated cAMP production is then measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
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Calcium Mobilization Assays: Changes in intracellular calcium concentration upon ligand stimulation are another indicator of CRTH2 activation. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored before and after the addition of a ligand to measure the increase in intracellular calcium.
V. Conclusion and Future Perspectives
The structural and functional characterization of the human PGD2 receptor CRTH2 has significantly advanced our understanding of its role in allergic inflammation. The availability of high-resolution crystal structures has provided a molecular basis for ligand recognition and has paved the way for structure-based drug design of novel CRTH2 antagonists.
Future research will likely focus on obtaining the structure of CRTH2 in its active state, in complex with an agonist and a G-protein. Cryo-electron microscopy (cryo-EM) will be a powerful tool for this endeavor. Such structures will provide a more complete picture of the receptor activation mechanism and will be invaluable for the development of next-generation therapeutics targeting CRTH2 for the treatment of asthma and other allergic diseases.
References
The Pro-Inflammatory Cascade: A Technical Guide to the Downstream Effects of CRTh2 Activation
For Immediate Release
A Deep Dive into the Cellular Mechanisms Driving Type 2 Inflammation
This technical guide provides a comprehensive overview of the downstream signaling events following the activation of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. As a key receptor for prostaglandin D2 (PGD2), CRTh2 plays a pivotal role in orchestrating type 2 inflammatory responses, making it a critical target for researchers and drug development professionals in the fields of asthma, allergic rhinitis, and atopic dermatitis. This document details the intracellular signaling pathways, cell-specific effects, quantitative data on cellular responses, and the experimental protocols used to elucidate these mechanisms.
Introduction to CRTh2 Signaling
CRTh2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s)[1][2]. Its primary endogenous ligand, PGD2, is released in large quantities by activated mast cells during an allergic response[3]. The interaction between PGD2 and CRTh2 triggers a cascade of intracellular events that drive the cardinal features of allergic inflammation: cell migration, activation, and the release of pro-inflammatory mediators.[2][4]
The CRTh2 Intracellular Signaling Pathway
CRTh2 is coupled to an inhibitory G-protein, Gαi. Ligand binding initiates the dissociation of the Gαi subunit from the Gβγ complex. This event triggers two primary signaling arms that culminate in a pro-inflammatory cellular response.
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Gαi-mediated Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Gβγ-mediated Pathway: The freed Gβγ complex activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
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DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
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The rise in intracellular calcium and activation of PKC subsequently lead to the activation of downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38. These kinases, in turn, activate key transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which translocate to the nucleus to promote the transcription of genes encoding type 2 cytokines and other pro-inflammatory proteins.
Downstream Effects in Key Inflammatory Cells
The activation of CRTh2 by PGD2 elicits distinct, pro-inflammatory responses in various immune cells, driving the progression of type 2 inflammation.
T helper 2 (Th2) Cells
CRTh2 is considered a reliable marker for human Th2 cells. Activation of CRTh2 on these cells is a potent stimulus for:
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Chemotaxis: PGD2 induces the migration of Th2 cells to sites of inflammation.
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Cytokine Production: CRTh2 activation dose-dependently increases the transcription and release of hallmark Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), without requiring other co-stimulation.
Eosinophils
Eosinophils are key effector cells in allergic diseases, and their recruitment and activation are strongly influenced by the PGD2-CRTh2 axis.
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Chemotaxis: PGD2 is a potent chemoattractant for eosinophils, a response mediated exclusively through CRTh2.
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Activation: CRTh2 stimulation leads to rapid changes in eosinophil shape, a marker of cellular activation, and promotes degranulation, releasing cytotoxic proteins.
Basophils
Basophils, like mast cells, are crucial initiators of the allergic response. CRTh2 activation on basophils leads to:
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Chemotaxis: PGD2 induces basophil migration.
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Activation & Degranulation: CRTh2 stimulation enhances basophil degranulation and upregulates the expression of activation markers like CD11b.
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Calcium Mobilization: The CRTh2 agonist DK-PGD2 induces a robust influx of Ca2+, a key step in activation.
Type 2 Innate Lymphoid Cells (ILC2s)
ILC2s are potent sources of type 2 cytokines. The PGD2-CRTh2 pathway is critical for their function.
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Chemotaxis & Accumulation: PGD2 and its metabolites are powerful chemoattractants for ILC2s, driving their accumulation in tissues like the lungs during an inflammatory response.
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Cytokine Production: CRTh2 activation on ILC2s stimulates the production of IL-5 and IL-13, as well as other pro-inflammatory mediators like GM-CSF.
Quantitative Analysis of CRTh2-Mediated Responses
The following tables summarize quantitative data from studies investigating the effects of PGD2 and its metabolites on inflammatory cell functions via CRTh2.
Table 1: ILC2 Migration and Cytokine Secretion in Response to PGD2 Metabolites
| Agonist (PGD2 Metabolite) | ILC2 Migration (EC50, nM) | IL-5 Secretion (EC50, nM) | IL-13 Secretion (EC50, nM) |
| Δ12-PGD2 | 26.6 | 108.1 | 125.2 |
| 15-deoxy-Δ12,14-PGD2 | 17.4 | 148.3 | 213.9 |
| PGJ2 | 91.7 | 526.9 | 788.3 |
| Δ12-PGJ2 | 22.8 | 264.4 | 338.1 |
| 15-deoxy-Δ12,14-PGJ2 | 23.3 | 291.1 | 358.9 |
| Data derived from studies on ILC2s from atopic asthmatic patients. EC50 values represent the concentration required to elicit a half-maximal response. |
Table 2: PGD2-Induced Cytokine Production in ILC2s
| Cytokine | PGD2 (EC50, nM) |
| IL-3 | 79.8 |
| IL-8 | 65.7 |
| IL-9 | 47.4 |
| IL-21 | 43.0 |
| GM-CSF | 132.5 |
| CSF-1 | 29.2 |
| Data represents the dose-dependent production of various cytokines by ILC2s following a 4-hour incubation with PGD2. |
Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize the downstream effects of CRTh2 activation.
Eosinophil Chemotaxis Assay (Transwell/Boyden Chamber)
This assay quantifies the migration of eosinophils toward a chemoattractant like PGD2.
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Cell Preparation: Isolate human peripheral blood eosinophils using negative immuno-magnetic bead selection. Wash and resuspend purified eosinophils at a concentration of 1 x 10^6 cells/mL in assay media (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES).
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Assay Setup: Use a 96-well chemotaxis plate with a 5.0 µm pore size filter (e.g., Transwell). Add 100 µL of the chemoattractant (e.g., PGD2 at concentrations from 1.0 to 100 nM) or vehicle control to the bottom wells.
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Cell Migration: Carefully add 100 µL of the eosinophil suspension to the top wells (the filter insert).
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Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.
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Quantification: After incubation, collect the cells that have migrated to the bottom chamber. Enumerate the migrated cells for a fixed time (e.g., 30 seconds) using a flow cytometer.
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Data Analysis: Express results as a chemotactic index (the fold increase in migrated cells in response to the chemoattractant compared to the vehicle control).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
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Cell Preparation: Plate cells (e.g., CRTh2-transfected HEK293T cells or primary inflammatory cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere.
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Dye Loading: Prepare a loading buffer containing a cell-permeable fluorescent Ca2+ indicator dye (e.g., Fura-2-AM or Fluo-4 AM). Remove the culture medium from the cells and add the loading buffer.
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Incubation: Incubate the plate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
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Washing: Gently wash the cells with an appropriate assay buffer (e.g., Krebs buffer) to remove excess extracellular dye.
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Measurement: Place the plate into a scanning fluorometer with integrated fluidics (e.g., FlexStation). Establish a baseline fluorescence reading.
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Stimulation: The instrument automatically injects the agonist (e.g., PGD2) into the wells while continuously recording the fluorescence intensity. An increase in fluorescence corresponds to a rise in intracellular Ca2+.
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Data Analysis: The change in fluorescence is used to determine the magnitude and kinetics of the calcium response. Concentration-response curves can be generated to calculate EC50 values for agonists.
Cytokine Measurement by Sandwich ELISA
This protocol quantifies the amount of a specific cytokine (e.g., IL-5) released by cells after stimulation.
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Plate Coating: Dilute a capture antibody specific for the target cytokine (e.g., anti-human IL-5) in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
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Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
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Sample/Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants (from CRTh2-stimulated cells) and serially diluted standards of the recombinant cytokine to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
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Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
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Enzyme Conjugate: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase, HRP). Incubate for 30 minutes at 37°C.
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Substrate Addition: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes at room temperature, allowing for color development.
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Stopping and Reading: Add 50 µL of a stop solution (e.g., 1M H2SO4) to each well. Read the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the known concentrations of the recombinant cytokine. Use this curve to calculate the concentration of the cytokine in the cell culture samples.
Conclusion and Therapeutic Implications
The activation of CRTh2 on Th2 cells, eosinophils, basophils, and ILC2s initiates a potent, pro-inflammatory cascade that is central to the pathophysiology of allergic diseases. The downstream effects—including directed cell migration, degranulation, and the production of type 2 cytokines—amplify and sustain the inflammatory response. A thorough understanding of these signaling pathways and cellular outcomes, facilitated by the robust experimental methods detailed herein, is crucial for the continued development of targeted therapeutics, such as CRTh2 antagonists, aimed at mitigating type 2 inflammation.
References
- 1. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of CRTh2 in Type 2 Innate Lymphoid Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 2 innate lymphoid cells (ILC2s) are critical orchestrators of type 2 immunity, playing a pivotal role in allergic diseases, asthma, and response to helminth infections. A key surface receptor that governs their function is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as G-protein coupled receptor 44 (GPR44). CRTh2 and its ligand, prostaglandin D2 (PGD2), form a crucial axis that regulates ILC2 migration, activation, and cytokine production. Understanding this interaction is paramount for developing novel therapeutics targeting ILC2-mediated inflammation. This guide provides an in-depth examination of the CRTh2-ILC2 axis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological pathways.
The PGD2-CRTh2 Signaling Axis in ILC2s
CRTh2 is a G-protein coupled receptor expressed on several immune cells involved in type 2 inflammation, including Th2 cells, eosinophils, basophils, and ILC2s.[1] Its primary ligand, PGD2, is a lipid mediator released predominantly by activated mast cells following allergen stimulation.[1][2] The binding of PGD2 to CRTh2 on ILC2s initiates a signaling cascade that profoundly influences the cell's behavior.
Core Functions of CRTh2 in ILC2 Biology
The activation of the PGD2-CRTh2 axis in ILC2s results in three primary outcomes:
-
Chemotaxis and Migration: CRTh2 is a potent chemoattractant receptor. Its activation is a primary driver of ILC2 migration from the periphery and their accumulation in inflamed tissues, particularly the lungs.[3][4] This migration is crucial for the amplification of the type 2 inflammatory response at the site of insult.
-
Cytokine Production: PGD2 stimulation through CRTh2 induces ILC2s to produce and secrete hallmark type 2 cytokines, namely Interleukin-5 (IL-5) and Interleukin-13 (IL-13). IL-5 is essential for eosinophil survival and activation, while IL-13 is a key mediator of airway hyperresponsiveness and mucus production.
-
Synergy with Alarmin Cytokines: The PGD2-CRTh2 pathway works in concert with alarmin cytokines like IL-33. Studies have shown that IL-33, a potent ILC2 activator, upregulates the expression of enzymes involved in PGD2 synthesis. Furthermore, CRTh2 signaling can, in turn, upregulate the expression of the IL-33 receptor (ST2) on ILC2s, creating a powerful positive feedback loop that amplifies the inflammatory cascade.
Intracellular Signaling Pathway
Upon PGD2 binding, CRTh2, a Gαi-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This calcium flux, along with the activation of other pathways like PI3K, is critical for mediating the downstream effects on the cytoskeleton for migration and on transcription factors for cytokine gene expression. The transcription factor GATA3 is the master regulator of the ILC2 phenotype, and its expression is essential for CRTh2 expression.
Quantitative Data on CRTh2 Function in ILC2s
Experimental models, particularly those using CRTh2-deficient (Gpr44-/-) mice, have been instrumental in quantifying the receptor's role.
Table 1: Effect of CRTh2 Deficiency on ILC2 Accumulation in Murine Lung
Data summarized from studies using systemic IL-33 administration to induce ILC2 accumulation.
| Treatment Group | Mouse Genotype | ILC2s as % of CD45+ Cells (Mean ± SEM) | Total Lung ILC2s (Mean ± SEM) |
| PBS Control | Wild-Type (WT) | ~0.05% | ~2,000 |
| IL-33 | Wild-Type (WT) | ~0.40% | ~25,000 |
| IL-33 | CRTh2-deficient (Gpr44-/-) | ~0.20% | ~12,000 |
Note: Values are approximated from graphical data for illustrative purposes. The studies show a statistically significant reduction (p ≤ 0.001) in ILC2 percentage and total number in Gpr44-/- mice compared to WT mice following IL-33 treatment.
Table 2: Effect of CRTh2 Antagonists on ILC2 Function
| Antagonist | Assay | Species | Effect | Reference |
| Fevipiprant | ILC2 Accumulation & Cytokine Production | Human | Suppressed ILC2 accumulation and type 2 cytokine production | |
| TM30089 | Chemotaxis | Human | Completely inhibited PGD2-induced ILC2 migration |
Key Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. Below are summaries of key protocols used to investigate the CRTh2-ILC2 axis.
In Vivo Murine Model of IL-33-Induced ILC2 Accumulation
This model is used to study the factors regulating ILC2 expansion and migration to the lung.
-
Animals: Wild-type (e.g., C57BL/6) and CRTh2-deficient (Gpr44-/-) mice on a C57BL/6 background are used.
-
Treatment: Recombinant murine IL-33 (rmIL-33) is administered at a dose of 250 ng per mouse.
-
Administration: rmIL-33 is delivered either systemically via intraperitoneal (i.p.) injection or locally via intranasal (i.n.) instillation.
-
Schedule: A typical regimen involves three doses administered every other day (e.g., on Day 0, Day 2, and Day 4).
-
Analysis: Tissues (lung, mediastinal lymph node, blood) are harvested on Day 6 for analysis by flow cytometry.
ILC2 Isolation from Murine Lung
Obtaining a pure and viable ILC2 population is critical for in vitro assays and adoptive transfer experiments.
-
Animal Preparation (Optional but Recommended): To increase ILC2 yield, use Rag2-/- mice (which lack B and T cells) and pretreat with rmIL-33 (e.g., 4 µg i.p. for 5 days) to expand the ILC2 population in vivo.
-
Tissue Processing: Perfuse lungs with PBS, mince the tissue, and digest using an enzyme cocktail (e.g., Collagenase D and DNase I) to create a single-cell suspension.
-
Lymphocyte Enrichment: Remove red blood cells with ACK lysis buffer. Isolate lymphocytes from the single-cell suspension using a density gradient medium (e.g., Lympholyte®-M).
-
Magnetic Cell Separation (MACS):
-
Lineage Depletion: Deplete mature hematopoietic cells using biotin-conjugated antibodies against lineage markers (CD3e, CD19, CD11b, etc.) followed by anti-biotin magnetic beads.
-
Positive Selection: Positively select for ILC2s by targeting a common leukocyte marker like CD45 using anti-CD45 magnetic beads.
-
-
Purity Check: The resulting Lin-CD45+ population is highly enriched for ILC2s. Purity can be confirmed via flow cytometry. For higher purity, fluorescence-activated cell sorting (FACS) is the gold standard.
Flow Cytometry for ILC2 Identification
Multicolor flow cytometry is the definitive method for identifying and quantifying ILC2s.
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Fc Block: Incubate cells with an anti-CD16/CD32 antibody to block Fc receptors and prevent non-specific antibody binding.
-
Staining: Stain cells with a panel of fluorescently-conjugated antibodies. A typical panel for murine lung ILC2s includes:
-
Live/Dead Stain: To exclude non-viable cells.
-
Lineage Cocktail (Negative Selection): Antibodies against markers for T cells (CD3, CD5), B cells (CD19), myeloid cells (CD11b, CD11c, Gr-1), NK cells (NK1.1), etc. ILC2s are Lineage-negative (Lin-).
-
Positive Selection Markers: CD45, CD90.2 (Thy1.2), CD127 (IL-7Rα), and ST2 (IL-33R).
-
-
Gating Strategy: ILC2s are identified sequentially as Live -> CD45+ -> Lin- -> CD90.2+ -> CD127+ -> ST2+.
Adoptive Transfer of ILC2s
This technique is used to determine the cell-intrinsic role of CRTh2 in ILC2 migration and function in vivo.
-
Donor Cells: Isolate ILC2s from the mediastinal lymph nodes or lungs of congenically marked (e.g., CD45.1) WT and Gpr44-/- mice that have been treated with IL-33.
-
Recipient Mice: Use recipient mice with a different congenic marker (e.g., CD45.2).
-
Cell Transfer: Combine equal numbers of WT (CD45.1) and Gpr44-/- (CD45.1) ILC2s and inject them (e.g., 4 x 10^5 total cells) via i.p. or intravenous (i.v.) route into the recipient CD45.2 mouse.
-
In Vivo Challenge: Treat the recipient mouse with rmIL-33 to create an inflammatory environment and drive migration.
-
Analysis: After a set period (e.g., 5 days), harvest tissues (lung, lymph node) and use flow cytometry to distinguish between donor WT (CD45.1+ Gpr44+/+) and donor Gpr44-/- (CD45.1+ Gpr44-/-) ILC2s, allowing for a direct comparison of their accumulation in different tissues.
Implications for Drug Development
The central role of the PGD2-CRTh2 axis in driving ILC2 accumulation and activation makes it a highly attractive target for therapeutic intervention in type 2 inflammatory diseases.
-
CRTh2 Antagonism: Small molecule antagonists that block the CRTh2 receptor, such as fevipiprant, have been developed. These drugs aim to prevent PGD2-mediated ILC2 migration and cytokine release, thereby dampening the eosinophilic inflammation characteristic of diseases like asthma.
-
Targeting PGD2 Synthesis: Inhibiting the enzymes responsible for PGD2 production, such as hematopoietic prostaglandin D synthase (HPGDS), represents an alternative strategy to disrupt the pathway.
The continued investigation into the nuances of CRTh2 signaling in ILC2s will be vital for refining these therapeutic strategies and identifying patient populations most likely to benefit from them. By understanding the detailed molecular and cellular mechanisms, the field can move towards more precise and effective treatments for a range of allergic and inflammatory conditions.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33–Induced ILC2 Accumulation in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33-Induced ILC2 Accumulation in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
CRTh2: A Promising Therapeutic Target for Allergic Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis represent a significant global health burden, affecting millions worldwide. A key pathological feature of these conditions is the infiltration and activation of eosinophils, basophils, and T helper 2 (Th2) lymphocytes in affected tissues. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, has emerged as a critical player in orchestrating this inflammatory cascade. CRTh2 is a G protein-coupled receptor that is preferentially expressed on these key effector cells of the allergic response. Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells following allergen exposure. The interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes the chemotaxis, activation, and survival of these inflammatory cells, as well as the release of pro-inflammatory cytokines, thereby amplifying the allergic response.[1][2][3][4]
The central role of the PGD2-CRTh2 axis in allergic inflammation has made it an attractive target for therapeutic intervention. The development of small molecule antagonists that selectively block the CRTh2 receptor has been a major focus of drug discovery efforts. These antagonists aim to disrupt the downstream inflammatory signaling cascade, thereby reducing the recruitment and activation of key immune cells and alleviating the symptoms of allergic diseases. This technical guide provides an in-depth overview of CRTh2 as a therapeutic target, summarizing the quantitative data from clinical trials of CRTh2 antagonists, detailing key experimental protocols for their evaluation, and visualizing the critical signaling pathways and experimental workflows.
Data Presentation: Efficacy of CRTh2 Antagonists in Clinical Trials
The following tables summarize the quantitative data from key clinical trials of various CRTh2 antagonists in patients with asthma and allergic rhinitis.
Table 1: Efficacy of CRTh2 Antagonists in Asthma
| Antagonist | Trial Phase | Patient Population | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
| Fevipiprant (QAW039) | Phase II | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | 12 weeks | Geometric mean sputum eosinophil percentage | Decreased from 5.4% to 1.1% with fevipiprant vs. 4.6% to 3.9% with placebo.[1] | |
| Asthma-related Quality of Life | Significant improvement from baseline compared to placebo. | |||||
| Forced Expiratory Volume in 1 second (FEV1) | Improvement observed compared to placebo. | |||||
| OC000459 | Phase II | Moderate persistent asthma (steroid-free) | 28 days | Mean change in FEV1 (Per Protocol population) | 9.2% increase with OC000459 vs. 1.8% with placebo (P=0.037). | |
| Geometric mean sputum eosinophil count | Reduced from 2.1% to 0.7% with OC000459 (P=0.03). | |||||
| Asthma Quality of Life Questionnaire (AQLQ(S)) total score (FA population) | 0.29 point improvement vs. placebo (P=0.0113). | |||||
| Phase II | Moderate persistent asthma (% predicted FEV1 60-85%) | 12 weeks | Mean change in FEV1 (pooled dose groups) | 95 ml greater than placebo (P = 0.024). | ||
| Atopic eosinophilic subjects | Mean increase in FEV1 | 220 ml greater than placebo (P = 0.005). | ||||
| AZD1981 | Phase II | Uncontrolled asthma despite ICS therapy | 4 weeks | Asthma Control Questionnaire (ACQ-5) scores | Significant improvements of 0.26–0.3 units vs placebo (P=0.010–0.022) across all doses. | |
| Atopic patients | Clinic FEV1 | Increase of ~170–180 mL in the two highest dose groups vs placebo. | ||||
| Atopic patients | ACQ-5 scores | Decreases of 0.38-0.42 units vs placebo across different doses. |
FA: Full Analysis; PP: Per Protocol; ICS: Inhaled Corticosteroids
Table 2: Efficacy of CRTh2 Antagonists in Allergic Rhinitis
| Antagonist | Trial Phase | Patient Population | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
| Setipiprant | Phase II | Seasonal allergic rhinitis | 2 weeks | Mean change from baseline in Daytime Nasal Symptom Score (DNSS) | -0.15 improvement with 1000 mg b.i.d. vs. placebo (P = 0.030). | |
| Mean change in 'nasal congestion' score | -0.21 improvement with 1000 mg b.i.d. vs. placebo (P = 0.003). | |||||
| Overall Rhinoconjunctivitis Quality of Life (RQLQ) scores | Significant improvement with 1000 mg b.i.d. at week 2 (p = 0.026). | |||||
| Ramatroban | Clinical Trials | Perennial allergic rhinitis | 28 days | Final overall improvement rate | 67.4% of patients rated as moderately or markedly improved. | |
| Improvement in nasal obstruction | Significantly improved compared to terfenadine. |
b.i.d.: twice daily
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug for severe asthma 'shows massive promise' |... [nicswell.co.uk]
- 4. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CRTh2 antagonist screening assays and high-throughput screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to screen for antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). CRTh2 is a key target in the development of therapeutics for allergic diseases such as asthma and allergic rhinitis.[1][2][3] The following sections detail the CRTh2 signaling pathway, experimental protocols for common screening assays, and a high-throughput screening (HTS) workflow.
CRTh2 Signaling Pathway
CRTh2 is a G-protein coupled receptor that primarily signals through the Gαi/o subunit.[4][5] Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in downstream cellular responses, including chemotaxis and cellular activation.
High-Throughput Screening (HTS) Cascade
A typical HTS campaign for identifying novel CRTh2 antagonists involves a multi-step process that starts with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Experimental Protocols
Radioligand Binding Assay
This assay is considered the gold standard for measuring the affinity of a ligand for its receptor. It directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the binding affinity (Kd) of the radioligand and the inhibitory constant (Ki) of unlabeled antagonists.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human CRTh2 in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-PGD2 (e.g., 2-3 nM).
-
Add increasing concentrations of the unlabeled test compound (antagonist).
-
Add the cell membrane preparation (e.g., 5-10 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [3H]-PGD2 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of CRTh2 signaling. It is well-suited for high-throughput screening due to the availability of fluorescent calcium indicators and automated plate readers.
Protocol:
-
Cell Preparation:
-
Plate HEK293 cells stably co-expressing CRTh2 and a promiscuous G-protein such as Gα16 or Gαqi5 in black-walled, clear-bottom 96- or 384-well plates.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Incubate for 60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add the test compound (antagonist) at various concentrations and incubate for a defined period.
-
Add a fixed concentration of PGD2 (agonist) to stimulate the receptor.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium.
-
-
Data Analysis:
-
The antagonist activity is measured as the inhibition of the PGD2-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Chemotaxis Assay
This assay directly measures the ability of an antagonist to block the migration of cells towards a chemoattractant, which is a key physiological function of CRTh2.
Protocol:
-
Cell Preparation:
-
Use a cell type that endogenously expresses CRTh2, such as human Th2 cells, eosinophils, or basophils.
-
Isolate the cells and resuspend them in assay medium (e.g., RPMI with 0.5% BSA).
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a commercially available plate with a microporous membrane).
-
Add the chemoattractant (PGD2) to the lower chamber.
-
In the upper chamber, add the cell suspension pre-incubated with the test compound (antagonist) at various concentrations.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an endogenous enzyme or by using fluorescently labeled cells and a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (PGD2 alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the binding affinities and potencies of PGD2, its metabolites, and selected CRTh2 antagonists.
| Compound | Assay Type | Species | Ki (nM) | Kd (nM) | IC50 (nM) | EC50 (nM) |
| Agonists | ||||||
| PGD2 | Radioligand Binding | Human | 2.4 ± 0.2 | 2.5 ± 1.1 (high affinity), 109 ± 68.4 (low affinity) | ||
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Radioligand Binding | Human | 2.91 ± 0.29 | |||
| 15-deoxy-Δ12,14-PGJ2 | Radioligand Binding | Human | 3.15 ± 0.32 | |||
| Antagonists | ||||||
| Ramatroban | Not specified | Not specified | Mentioned as a dual CRTh2 and TP receptor antagonist | |||
| OC000459 | Not specified | Human | Mentioned as effective in reducing eosinophilia | |||
| Setipiprant | Not specified | Human | Mentioned as reducing the late asthmatic response | |||
| Fevipiprant | Radioligand Binding | Human | Mentioned as having advanced to phase 3 clinical trials | |||
| CAY10471 | Radioligand Binding | Human | Mentioned as a potent and selective antagonist | |||
| TM30089 | Not specified | Human | Mentioned as having high affinity | |||
| Indomethacin | Radioligand Binding | Human | Mentioned as binding with low nanomolar affinity |
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models of Asthma in CRTh2 Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models of asthma for the evaluation of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists. Detailed protocols for common models and analytical techniques are included to facilitate experimental design and execution.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The prostaglandin D2 (PGD2) receptor, CRTh2, is a key player in the recruitment and activation of type 2 inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and group 2 innate lymphoid cells (ILC2s), making it a promising therapeutic target for asthma.[1][2] CRTh2 antagonists are a class of drugs designed to block the pro-inflammatory effects of PGD2.[3][4] Animal models of allergic asthma are indispensable tools for the preclinical evaluation of these antagonists. This document outlines the most common animal models, detailed experimental protocols, and methods for assessing the efficacy of CRTh2 antagonists.
CRTh2 Signaling Pathway in Asthma
Activation of the G protein-coupled receptor CRTh2 by its ligand PGD2 on Th2 cells, ILC2s, and eosinophils triggers a signaling cascade that promotes the hallmarks of allergic asthma. This includes the recruitment of these inflammatory cells to the lungs, the release of Th2 cytokines such as IL-4, IL-5, and IL-13, and the subsequent induction of airway inflammation, mucus production, and airway hyperresponsiveness. CRTh2 antagonists block the binding of PGD2 to its receptor, thereby inhibiting these downstream effects.
Caption: CRTh2 Signaling Pathway in Allergic Asthma.
Commonly Used Animal Models
Several animal species are utilized to model allergic asthma, with mice, guinea pigs, and sheep being the most common for studying CRTh2 antagonists. The choice of model depends on the specific research question, as each has distinct advantages and disadvantages.
| Animal Model | Common Allergens | Key Features & Advantages | Limitations |
| Mouse | Ovalbumin (OVA), House Dust Mite (HDM) | Well-characterized genetics, availability of transgenic strains, and a wide range of immunological reagents. Cost-effective. | Differences in airway anatomy and physiology compared to humans. Some strains do not develop robust airway hyperresponsiveness. |
| Guinea Pig | Ovalbumin (OVA), House Dust Mite (HDM) | Similar airway anatomy and physiological responses to bronchoconstrictors as humans. Develops robust bronchoconstriction. | Limited availability of species-specific reagents compared to mice. |
| Sheep | House Dust Mite (HDM), Ascaris suum antigen | Large animal model with lung physiology and anatomy closely resembling humans. Allows for repeated measurements and complex lung function tests. | High cost and specialized housing requirements. Fewer available immunological reagents. |
Efficacy of CRTh2 Antagonists in Animal Models: Quantitative Data
The efficacy of CRTh2 antagonists is typically assessed by their ability to reduce key features of asthma in these animal models. The following tables summarize representative quantitative data from studies evaluating various CRTh2 antagonists.
Table 1: Effect of CRTh2 Antagonists on Airway Inflammation
| Antagonist | Animal Model | Allergen | Parameter | % Reduction vs. Control | Reference |
| Ramatroban | Mouse | OVA | BALF Eosinophils | ~50% | |
| TM30089 | Mouse | OVA | Peribronchial Eosinophilia | Significant reduction | |
| ASP5642 | Guinea Pig | OVA | BALF Eosinophils | Significant inhibition | |
| Compound A | Mouse | Cockroach Antigen | BALF Eosinophils | Significant reduction | |
| Unnamed | Sheep | HDM | BALF Eosinophils | Significant reduction |
Table 2: Effect of CRTh2 Antagonists on Airway Hyperresponsiveness (AHR)
| Antagonist | Animal Model | Allergen | AHR Measurement | Outcome | Reference |
| ASP5642 | Guinea Pig | OVA | Airway Resistance | Significant inhibition of increase | |
| Compound A | Mouse | Cockroach Antigen | Penh | Ameliorated | |
| Unnamed | Sheep | HDM | Late Asthmatic Response | Significantly blocked |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to induce a robust eosinophilic airway inflammation characteristic of allergic asthma.
Experimental Workflow:
References
- 1. Inhibition of antigen-induced airway inflammation and hyperresponsiveness in guinea pigs by a selective antagonist of "chemoattractant receptor homologous molecule expressed on Th2 cells" (CRTH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 3. Airway responsiveness measured by barometric plethysmography in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Eosinophil Chemotaxis in vitro in Response to CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that is preferentially expressed on eosinophils, basophils, and T helper 2 (Th2) cells.[1][2] Prostaglandin D2 (PGD2), primarily released from activated mast cells, is the main ligand for CRTh2 and a potent chemoattractant for eosinophils.[3][4] The interaction between PGD2 and CRTh2 induces a signaling cascade that ultimately leads to eosinophil chemotaxis, the directed migration of these cells towards the source of the chemoattractant.[5]
This PGD2/CRTh2 axis represents a key therapeutic target for inflammatory diseases. CRTh2 antagonists are a class of drugs designed to block this interaction, thereby inhibiting eosinophil migration to inflammatory sites. These application notes provide detailed protocols for measuring eosinophil chemotaxis in vitro and assessing the efficacy of CRTh2 antagonists.
CRTh2 Signaling Pathway in Eosinophil Chemotaxis
CRTh2 is a Gαi-coupled receptor. Upon binding of PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. These signaling events activate downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), which are crucial for the cytoskeletal rearrangements required for cell migration.
// Nodes PGD2 [label="PGD2", fillcolor="#FBBC05", fontcolor="#202124"]; CRTh2 [label="CRTh2 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gαi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal\nRearrangement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotaxis [label="Eosinophil Chemotaxis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antagonist [label="CRTh2 Antagonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PGD2 -> CRTh2 [label="Binds"]; Antagonist -> CRTh2 [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; CRTh2 -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [style=invis]; Gi -> PLC [label="Activates (βγ)"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca2 [label="Triggers release"]; Ca2 -> PI3K [label="Activates"]; Ca2 -> p38 [label="Activates"]; PI3K -> Cytoskeleton; p38 -> Cytoskeleton; Cytoskeleton -> Chemotaxis; } .dot Figure 1: CRTh2 signaling pathway in eosinophils leading to chemotaxis.
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of eosinophils from human peripheral blood using a negative selection technique, which yields a highly purified and untouched eosinophil population.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
HetaSep™ or Dextran solution
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
EasySep™ Human Eosinophil Isolation Kit (or similar negative selection kit)
-
EasySep™ Magnet (or compatible magnet)
-
Centrifuge
-
Pipettes and sterile tubes
Procedure:
-
Red Blood Cell (RBC) Sedimentation: Mix 1 part of HetaSep™ or 6% Dextran solution with 5 parts of whole blood. Let the mixture stand at room temperature for 30-60 minutes to allow RBCs to sediment.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new conical tube.
-
Mononuclear Cell Depletion: Layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque™ PLUS. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque™). Collect the granulocyte-rich pellet at the bottom of the tube.
-
RBC Lysis (Optional): If the pellet contains significant RBC contamination, perform a brief hypotonic lysis using a commercially available RBC lysis buffer.
-
Eosinophil Isolation by Negative Selection:
-
Wash the granulocyte pellet with PBS and resuspend the cells in the recommended buffer from the isolation kit.
-
Add the eosinophil isolation antibody cocktail to the cell suspension. This cocktail contains antibodies against surface markers of other granulocytes (e.g., CD16 for neutrophils).
-
Incubate as per the manufacturer's instructions (typically 10-15 minutes at room temperature).
-
Add the magnetic particles and incubate for another 5-10 minutes.
-
Place the tube in the magnet and let it stand for 5-10 minutes.
-
Carefully pour off the supernatant containing the untouched, purified eosinophils into a new tube.
-
-
Cell Counting and Viability: Wash the purified eosinophils with PBS. Count the cells using a hemocytometer and assess viability using trypan blue exclusion. The purity of the isolated eosinophils can be confirmed by flow cytometry or cytospin with staining.
Protocol 2: In Vitro Eosinophil Chemotaxis Assay using a Boyden Chamber
This protocol details the use of a modified Boyden chamber (e.g., Transwell® inserts) to measure eosinophil chemotaxis in response to PGD2 and the inhibitory effect of CRTh2 antagonists.
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium with 0.5% BSA
-
PGD2 (chemoattractant)
-
CRTh2 antagonist(s) of interest
-
Boyden chamber with 5 µm pore size polycarbonate membranes (e.g., 24-well Transwell® inserts)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Staining solution (e.g., Diff-Quik™ or crystal violet)
-
Plate reader (for quantitative analysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PGD2 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 1-100 nM) in RPMI 1640 with 0.5% BSA.
-
Prepare stock solutions of the CRTh2 antagonist(s) in a suitable solvent and prepare serial dilutions.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing either PGD2 (test wells), medium alone (negative control), or a known chemoattractant (positive control) to the lower wells of the 24-well plate.
-
Resuspend the purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
To test the effect of the antagonist, pre-incubate the eosinophil suspension with various concentrations of the CRTh2 antagonist for 15-30 minutes at 37°C.
-
Add 100 µL of the eosinophil suspension (with or without antagonist) to the upper chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Method A: Cell Staining and Counting:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain like Diff-Quik™ or crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Method B: Plate Reader-Based Quantification:
-
After incubation, add a fluorescent dye that binds to cellular DNA (e.g., CyQUANT® GR Dye) to the lower chamber.
-
Measure the fluorescence in a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. For antagonist studies, calculate the percentage inhibition of chemotaxis compared to the PGD2-only control. Determine the IC50 value of the antagonist.
Data Presentation
The efficacy of CRTh2 antagonists is typically evaluated by their ability to inhibit PGD2-induced eosinophil chemotaxis in a dose-dependent manner. The results are often presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the maximal chemotactic response.
| CRTh2 Antagonist | Target Species | Assay Type | Agonist | IC50 (nM) | Reference |
| Ramatroban | Human | Chemotaxis | PGD2 | ~100 | |
| Cay10471 | Human | Chemotaxis | PGD2 | Potent Inhibition (IC50 not specified) | |
| AZ11665362 | Human | Chemotaxis | PGD2 | ~10 | |
| TM30089 | Mouse | Chemotaxis | PGD2 | Potent Inhibition (IC50 not specified) |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of CRTh2 antagonists on eosinophil chemotaxis.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; blood [label="Peripheral Blood\nCollection (EDTA)", fillcolor="#FBBC05", fontcolor="#202124"]; isolation [label="Eosinophil Isolation\n(Negative Selection)", fillcolor="#FBBC05", fontcolor="#202124"]; preincubation [label="Pre-incubation of Eosinophils\nwith CRTh2 Antagonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; boyden_setup [label="Boyden Chamber Assay Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_chamber [label="Lower Chamber:\nPGD2 (Chemoattractant)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; upper_chamber [label="Upper Chamber:\nPre-treated Eosinophils", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation\n(1-3 hours, 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantification of\nMigrated Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; staining [label="Staining & Microscopy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plate_reader [label="Fluorescence Plate Reader", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(% Inhibition, IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> blood; blood -> isolation; isolation -> preincubation; preincubation -> upper_chamber; lower_chamber -> boyden_setup; upper_chamber -> boyden_setup; boyden_setup -> incubation; incubation -> quantification; quantification -> staining; quantification -> plate_reader; staining -> analysis; plate_reader -> analysis; analysis -> end; } .dot Figure 2: Experimental workflow for in vitro eosinophil chemotaxis assay.
Conclusion
The in vitro eosinophil chemotaxis assay is a robust and essential tool for the preclinical evaluation of CRTh2 antagonists. By following the detailed protocols outlined in these application notes, researchers can effectively assess the potency and efficacy of novel therapeutic compounds targeting the PGD2/CRTh2 pathway, ultimately contributing to the development of new treatments for eosinophil-driven inflammatory diseases.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. dovepress.com [dovepress.com]
- 3. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRTH2 Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting radioligand binding assays for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). These assays are fundamental for the characterization of the receptor and for the screening and pharmacological evaluation of novel drug candidates targeting CRTH2.
Introduction to CRTH2
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases such as asthma.[1][2] Its endogenous ligand is prostaglandin D2 (PGD2), a major product of activated mast cells.[1][2] CRTH2 is highly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] Upon activation by PGD2, CRTH2 couples to the Gαi/o class of G-proteins, leading to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a mobilization of intracellular calcium. This signaling cascade ultimately results in chemotaxis, cytokine release, and cellular activation, contributing to the inflammatory response.
CRTH2 Signaling Pathway
The binding of PGD2 to CRTH2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This pathway is a key target for therapeutic intervention in inflammatory and allergic diseases.
Caption: CRTH2 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from radioligand binding studies on the CRTH2 receptor. These values are essential for assay design and interpretation of results.
Table 1: Radioligand Binding Affinities for CRTH2
| Radioligand | Cell Type | Kd (nM) | Bmax | Reference |
| [3H]PGD2 | HEK293-hCRTH2 | 2.5 (High affinity) | Not Specified | |
| 109 (Low affinity) | ||||
| [3H]PGD2 | AML14.3D10 | Significant Binding | Not Specified | |
| [3H]PGD2 | Butyric acid-differentiated HL-60 | Significant Binding | Not Specified |
Table 2: Inhibitory Constants (Ki) of Unlabeled Ligands in Competition Assays
| Competing Ligand | Cell Type | Ki (nM) | Reference |
| PGD2 | HEK293-hCRTH2 | 2.4 | |
| 13,14-dihydro-15-keto PGD2 | HEK293-hCRTH2 | 3.4 | |
| 15-deoxy-Δ12,14-PGJ2 | HEK293-hCRTH2 | 7.9 | |
| PGJ2 | HEK293-hCRTH2 | 14.0 | |
| Δ12-PGJ2 | HEK293-hCRTH2 | 21.0 | |
| 15(S)-15 methyl-PGD2 | HEK293-hCRTH2 | 34.0 | |
| Indomethacin | HEK293-hCRTH2 | High Affinity | |
| CAY10471 | HEK-293T-hCRTH2 | Not Specified | |
| Fevipiprant | HEK-293T-hCRTH2 | Not Specified |
Experimental Protocols
Detailed methodologies for saturation and competition radioligand binding assays for CRTH2 are provided below.
Protocol 1: Membrane Preparation from Cells Expressing CRTH2
This protocol describes the preparation of cell membranes from either recombinant cell lines (e.g., HEK293-hCRTH2) or cells endogenously expressing CRTH2.
Materials:
-
Cells expressing CRTH2
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Cryopreservation Buffer: Lysis buffer containing 10% sucrose.
-
Homogenizer
-
High-speed centrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.
-
Homogenize the cell suspension.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in cryopreservation buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
CRTH2-expressing cell membranes
-
[3H]PGD2 (Radioligand)
-
Unlabeled PGD2
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well microtiter plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Thaw the membrane preparation and resuspend in assay buffer to a final concentration of approximately 20-150 µg of protein per well.
-
In a 96-well plate, add increasing concentrations of [3H]PGD2 (e.g., 0.2 to 77 nM) for total binding determination.
-
For non-specific binding determination, add the same concentrations of [3H]PGD2 along with a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 200-250 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the CRTH2 receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds (e.g., potential CRTH2 antagonists).
Procedure:
-
Prepare the membrane suspension as described for the saturation assay.
-
In a 96-well plate, add a fixed concentration of [3H]PGD2 (typically at or near its Kd value, e.g., 1-3 nM).
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled PGD2 (10 µM).
-
Initiate the reaction by adding the membrane preparation.
-
Incubate, filter, and wash as described in the saturation assay protocol.
-
Quantify the radioactivity.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for CRTh2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released by activated mast cells.[4] Upon binding PGD2, CRTh2, which is expressed on various immune cells including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that leads to chemotaxis, cytokine release, and cellular activation, thereby perpetuating the inflammatory response.[5] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of these conditions.
These application notes provide detailed protocols for three key cell-based functional assays designed to identify and characterize CRTh2 antagonists: the Calcium Mobilization Assay, the Chemotaxis Assay, and the Cytokine Release Assay.
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by PGD2 initiates a signaling cascade through a Gi-type G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with other signaling events, culminates in various cellular responses, including chemotaxis and the release of pro-inflammatory cytokines.
Caption: CRTh2 receptor signaling cascade upon PGD2 binding.
Calcium Mobilization Assay
Principle
This assay measures the ability of a test compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CRTh2 agonist, such as PGD2. The assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium. A reduction in the fluorescence signal in the presence of a test compound indicates antagonistic activity at the CRTh2 receptor.
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Protocol
Materials:
-
CRTh2-expressing cells (e.g., HEK293 cells stably expressing human CRTh2, or primary human Th2 cells/eosinophils)
-
Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Prostaglandin D2 (PGD2) or a stable agonist like DK-PGD2
-
Test compounds (potential CRTh2 antagonists)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Preparation:
-
Culture CRTh2-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at a density of 1-5 x 10⁵ cells/mL.
-
-
Dye Loading:
-
Add the calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the dye-loaded cell suspension into each well of the microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Set the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 25 µL of a CRTh2 agonist (e.g., PGD2 at a final concentration that elicits ~80% of the maximal response, EC80) to each well.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
Chemotaxis Assay
Principle
This assay assesses the ability of a test compound to block the migration of CRTh2-expressing cells towards a chemoattractant gradient of a CRTh2 agonist. The most common format is the Boyden chamber assay, where cells migrate through a porous membrane from an upper chamber to a lower chamber containing the agonist. A reduction in the number of migrated cells in the presence of a test compound indicates CRTh2 antagonism.
Experimental Workflow
Caption: Workflow for the Chemotaxis Assay using a Boyden chamber.
Protocol
Materials:
-
CRTh2-expressing cells (e.g., primary human eosinophils or Th2 cells)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
CRTh2 agonist (e.g., PGD2 or DK-PGD2)
-
Test compounds
-
96-well chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane
-
Cell staining and counting reagents (e.g., Calcein AM or a cell counter)
Procedure:
-
Cell Preparation:
-
Isolate primary CRTh2-expressing cells from human peripheral blood.
-
Wash and resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and the CRTh2 agonist in assay medium.
-
Add the agonist solution (at a concentration that induces maximal chemotaxis, ECmax) to the lower wells of the chemotaxis chamber.
-
In the upper chamber, mix the cell suspension with the test compounds at various concentrations.
-
-
Migration:
-
Carefully place the membrane over the lower chamber, and then place the upper chamber on top.
-
Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Quantification:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring a fluorescent marker (if cells were pre-labeled with Calcein AM) or by direct cell counting using a cell counter or microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Cytokine Release Assay
Principle
This assay measures the ability of a test compound to inhibit the production and release of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) from CRTh2-expressing cells upon stimulation with a CRTh2 agonist. A decrease in the concentration of these cytokines in the cell culture supernatant in the presence of a test compound is indicative of CRTh2 antagonism.
Experimental Workflow
Caption: Workflow for the Cytokine Release Assay.
Protocol
Materials:
-
Human Th2 cells (either primary cells or a differentiated cell line)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
CRTh2 agonist (e.g., PGD2)
-
Test compounds
-
96-well cell culture plates
-
ELISA kits or other multiplex immunoassay systems for detecting human IL-4, IL-5, and IL-13
Procedure:
-
Cell Seeding:
-
Seed Th2 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the test compounds to the cells and pre-incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Add the CRTh2 agonist (e.g., PGD2) at a pre-determined optimal concentration to stimulate cytokine release.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex immunoassay system, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each test compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for each cytokine.
-
Data Presentation: Potency of CRTh2 Antagonists
The following table summarizes the reported inhibitory potencies (IC50 or Ki values in nM) of several known CRTh2 antagonists in various cell-based functional assays.
| Compound | Calcium Mobilization (IC50, nM) | Chemotaxis Assay (IC50, nM) | Cytokine Release Assay (IC50, nM) | Binding Assay (Ki, nM) |
| Fevipiprant (QAW039) | - | - | Potent inhibitor | 1.14 |
| Timapiprant (OC000459) | - | 28 (Th2 lymphocytes) | 19 (Th2 lymphocytes) | 4 (human native DP2), 13 (human recombinant DP2) |
| AZD1981 | - | - | - | - |
| Ramatroban | - | - | - | - |
| TM30089 (CAY10471) | - | - | - | - |
Note: A comprehensive and directly comparable dataset of IC50 values for all listed antagonists across all three assays was not available in the public domain at the time of this writing. The table reflects the available data from the conducted research.
Conclusion
The cell-based functional assays described in these application notes provide robust and reliable methods for the identification and characterization of novel CRTh2 antagonists. The calcium mobilization assay offers a high-throughput screening platform for initial hit identification. The chemotaxis and cytokine release assays provide further characterization of lead compounds in more physiologically relevant contexts, assessing their impact on key downstream events in the allergic inflammatory cascade. The collective data from these assays are crucial for advancing promising CRTh2 antagonists through the drug discovery and development pipeline.
References
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRTh2 Antagonists in Studying Th2 Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44 or DP2, is a G protein-coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses.[1][2] Its primary endogenous ligand is prostaglandin D2 (PGD2), a lipid mediator released predominantly by activated mast cells.[1][2] CRTh2 is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1] This selective expression makes CRTh2 an attractive therapeutic target for allergic diseases such as asthma and atopic dermatitis.
The activation of CRTh2 on Th2 cells by PGD2 triggers a cascade of pro-inflammatory events, including cell migration (chemotaxis), the production of hallmark Th2 cytokines (Interleukin-4, IL-5, and IL-13), and inhibition of apoptosis. These cytokines are central to the pathophysiology of allergic inflammation, promoting IgE production, eosinophil recruitment and activation, and airway hyperresponsiveness.
CRTh2 antagonists are small molecule inhibitors that competitively block the binding of PGD2 to the CRTh2 receptor, thereby attenuating the downstream signaling pathways. These pharmacological tools are invaluable for elucidating the precise role of the PGD2-CRTh2 axis in Th2 cell biology and the broader context of allergic inflammation. This document provides detailed application notes and experimental protocols for utilizing CRTh2 antagonists to study Th2 cell function.
Application Notes
CRTh2 antagonists serve as powerful investigational tools for a variety of applications in both basic research and drug development:
-
Dissecting the Role of the PGD2-CRTh2 Axis in Th2 Cell Migration: By employing CRTh2 antagonists in in vitro chemotaxis assays, researchers can specifically block PGD2-mediated migration of Th2 cells, thereby quantifying the contribution of this pathway to their recruitment to inflammatory sites.
-
Investigating the Regulation of Th2 Cytokine Production: Treatment of in vitro differentiated Th2 cells with CRTh2 antagonists allows for the precise determination of the role of CRTh2 signaling in the production of IL-4, IL-5, and IL-13. This can be assessed at both the mRNA and protein levels.
-
Elucidating Intracellular Signaling Pathways: CRTh2 antagonists can be used to confirm that observed downstream signaling events, such as calcium mobilization or PI3K activation, are indeed mediated by the CRTh2 receptor.
-
Validating CRTh2 as a Therapeutic Target: In preclinical models of allergic disease, the administration of CRTh2 antagonists can help to validate the therapeutic potential of targeting this receptor for the treatment of asthma, allergic rhinitis, and atopic dermatitis.
-
Screening and Characterization of Novel CRTh2 Antagonists: The experimental setups described herein can be adapted for the screening and pharmacological characterization of new chemical entities targeting the CRTh2 receptor.
Data Presentation
The following tables summarize the quantitative effects of representative CRTh2 antagonists on Th2 cell functions as reported in the literature.
Table 1: Inhibition of PGD2-induced Th2 Cell Migration by CRTh2 Antagonists
| CRTh2 Antagonist | Cell Type | Assay Type | Agonist (PGD2) Concentration | Antagonist Concentration | % Inhibition of Migration | IC50 | Reference |
| Ramatroban | Human Th2 cells | Chemotaxis Assay | Not Specified | 1 µM | Significant Inhibition | Not Reported | |
| OC000459 | Human Th2 cells | Chemotaxis Assay | Not Specified | Not Specified | Blocks chemotaxis | Not Reported | |
| Fevipiprant (QAW039) | Human Th2 cells | Chemotaxis Assay | Not Specified | Not Specified | Blocks chemotaxis | Not Reported | |
| Timapiprant | Human Th2 cells | Chemotaxis Assay | Not Specified | Not Specified | Blocks chemotaxis | Not Reported |
Note: Specific IC50 values for the inhibition of Th2 cell migration are not consistently reported in the reviewed literature. The provided information indicates a significant blocking effect at the tested concentrations.
Table 2: Inhibition of PGD2-induced Th2 Cytokine Production by CRTh2 Antagonists
| CRTh2 Antagonist | Cell Type | Cytokine Measured | Agonist (PGD2) Concentration | Antagonist Concentration | % Inhibition of Cytokine Release | IC50 | Reference |
| LY294002 (PI3K inhibitor) | Human CRTH2+ CD4+ Th2 cells | IL-4, IL-5, IL-13 | Not Specified | Not Specified | Significantly Reduced | Not Reported | |
| Tacrolimus (FK506) | Human CRTh2+ CD4+ Th2 cells | IL-4, IL-5, IL-13 | Not Specified | Not Specified | Completely Blocked | Not Reported | |
| Cyclosporin A | Human CRTh2+ CD4+ Th2 cells | IL-4, IL-5, IL-13 | Not Specified | Not Specified | Completely Blocked | Not Reported |
Note: The referenced studies demonstrate a significant reduction or complete blockage of Th2 cytokine production by inhibiting downstream signaling pathways of CRTh2, rather than providing direct IC50 values for specific CRTh2 antagonists on cytokine release.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th2 Cells from Naïve CD4+ T Cells
This protocol describes the generation of Th2 cells from peripheral blood mononuclear cells (PBMCs), a critical first step for subsequent functional assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Recombinant Human IL-2
-
Recombinant Human IL-4
-
Anti-Human CD3 Antibody (clone UCHT1)
-
Anti-Human CD28 Antibody (clone CD28.2)
-
Anti-Human IL-4 Antibody (neutralizing)
-
Anti-Human IFN-γ Antibody (neutralizing)
-
24-well tissue culture plates
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for CD4+ T cells from PBMCs using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail following the manufacturer's instructions.
-
For differentiation of naïve T cells, further purify CD45RA+ cells by cell sorting.
-
-
Plate Coating:
-
Coat a 24-well plate with anti-human CD3 antibody at 1-5 µg/mL in sterile PBS.
-
Incubate overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Th2 Cell Differentiation:
-
Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI.
-
Add the following to the cell suspension:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-4 (20-50 ng/mL)
-
Recombinant human IL-2 (10-20 U/mL)
-
Anti-human IFN-γ antibody (1-2 µg/mL)
-
-
Add 1 mL of the cell suspension to each well of the anti-CD3 coated plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Cell Culture Maintenance:
-
After 3-4 days, add fresh complete RPMI containing IL-2 and IL-4 to the culture.
-
After 7 days, the cells can be expanded by transferring them to a new plate coated with anti-CD3 and cultured in the presence of IL-2 and IL-4.
-
Protocol 2: Th2 Cell Chemotaxis Assay
This protocol details a method to assess the effect of CRTh2 antagonists on the migration of in vitro differentiated Th2 cells towards a PGD2 gradient.
Materials:
-
In vitro differentiated human Th2 cells
-
CRTh2 antagonist of interest
-
Prostaglandin D2 (PGD2)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well companion plate
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation:
-
Harvest the in vitro differentiated Th2 cells and wash them with chemotaxis buffer.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in chemotaxis buffer.
-
Pre-incubate the cells with the CRTh2 antagonist at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing PGD2 (e.g., 10-100 nM) to the lower wells of the 24-well companion plate. Include a negative control well with chemotaxis buffer only.
-
Add 100 µL of the pre-incubated cell suspension to the top of the Transwell insert.
-
Place the insert into the well of the companion plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower well.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Measurement of Th2 Cytokine Production
This protocol outlines the quantification of Th2 cytokine (IL-4, IL-5, IL-13) secretion from in vitro differentiated Th2 cells following treatment with a CRTh2 antagonist.
Materials:
-
In vitro differentiated human Th2 cells
-
CRTh2 antagonist of interest
-
Prostaglandin D2 (PGD2)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control
-
ELISA kits for human IL-4, IL-5, and IL-13
-
96-well tissue culture plates
Procedure:
-
Cell Plating and Treatment:
-
Plate the in vitro differentiated Th2 cells at 0.5-1 x 10^6 cells/mL in a 96-well plate.
-
Add the CRTh2 antagonist at various concentrations (or vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Stimulate the cells with PGD2 (e.g., 10-100 nM). Include unstimulated and positive controls (PMA/Ionomycin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
-
Cytokine Quantification by ELISA:
-
Quantify the concentrations of IL-4, IL-5, and IL-13 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each antagonist concentration relative to the PGD2-stimulated vehicle control.
-
Plot the dose-response curves and determine the IC50 values for the inhibition of each cytokine.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Th2 Cytokine mRNA Expression
This protocol provides a method to measure the effect of CRTh2 antagonists on the gene expression of Th2 cytokines.
Materials:
-
In vitro differentiated human Th2 cells
-
CRTh2 antagonist of interest
-
Prostaglandin D2 (PGD2)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human IL-4, IL-5, IL-13, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Follow the cell plating and treatment steps as described in Protocol 3, but with a shorter incubation time (e.g., 4-6 hours) optimal for detecting changes in mRNA levels.
-
After incubation, harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR:
-
Set up the qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and the specific primers for IL-4, IL-5, IL-13, and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Determine the fold change in gene expression in antagonist-treated cells compared to the PGD2-stimulated vehicle control.
-
Visualizations
CRTh2 Signaling Pathway in Th2 Cells
Caption: CRTh2 signaling cascade in Th2 cells.
Experimental Workflow for Assessing CRTh2 Antagonist Efficacy
Caption: Workflow for evaluating CRTh2 antagonists.
References
Application Notes and Protocols for the Use of CRTh2 Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 (T2)-high inflammatory diseases such as asthma and allergic rhinitis. The primary ligand for CRTh2 is prostaglandin D2 (PGD2), a lipid mediator released from activated mast cells. The interaction between PGD2 and CRTh2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s), triggers a cascade of events including cell migration, activation, and the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.
This document provides detailed application notes and protocols for the use of specific CRTh2 antagonists, with a focus on fevipiprant, in research settings. These notes are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and mechanism of action of this class of compounds.
Application Notes
Mechanism of Action
Fevipiprant is a selective and orally bioavailable competitive antagonist of the CRTh2 receptor. By binding to the CRTh2 receptor, fevipiprant prevents its interaction with PGD2 and its metabolites, thereby inhibiting the downstream signaling pathways that lead to eosinophilic inflammation and airway hyperresponsiveness. Research has shown that fevipiprant can effectively reduce sputum and bronchial submucosal eosinophil counts in patients with eosinophilic asthma.
Other notable CRTh2 antagonists that have been investigated in research include:
-
OC000459 (Timapiprant): Demonstrated efficacy in reducing nasal and ocular symptoms in allergic rhinitis.
-
Ramatroban: A dual antagonist of the thromboxane A2 receptor and the CRTh2 receptor, primarily used for allergic rhinitis.[1][2][3]
-
AZD1981: Investigated for its potential in treating chronic obstructive pulmonary disease (COPD).
Research Applications
CRTh2 antagonists are valuable tools for investigating the pathophysiology of a range of inflammatory and allergic diseases. Key research applications include:
-
Asthma: Particularly in phenotypes characterized by eosinophilic inflammation (T2-high asthma). Studies can focus on the effects of these antagonists on airway inflammation, airway hyperresponsiveness, and airway remodeling.
-
Allergic Rhinitis: Investigating the role of the PGD2-CRTh2 pathway in the early and late-phase nasal responses to allergens.[4]
-
Chronic Obstructive Pulmonary Disease (COPD): Exploring the potential of CRTh2 antagonism in reducing airway inflammation in certain COPD patient populations.
-
Eosinophilic Esophagitis (EoE): Studying the impact of CRTh2 blockade on esophageal eosinophilia and associated symptoms.
-
Atopic Dermatitis: Investigating the role of CRTh2 in the pathogenesis of allergic skin inflammation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRTh2 signaling pathway and a general experimental workflow for evaluating CRTh2 antagonists.
Caption: CRTh2 Signaling Pathway and Fevipiprant's Mechanism of Action.
Caption: General Experimental Workflow for Evaluating CRTh2 Antagonists.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of fevipiprant and other CRTh2 antagonists.
Table 1: Summary of Fevipiprant Clinical Trial Data in Asthma
| Trial | Phase | Patient Population | Treatment | Key Findings |
| Gonem et al., 2016 | II | Moderate-to-severe asthma with sputum eosinophilia (≥2%) | Fevipiprant 225 mg twice daily vs. placebo for 12 weeks | Geometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% with fevipiprant vs. 4.6% to 3.9% with placebo.[5] |
| LUSTER-1 | III | Severe asthma (GINA Steps 4 & 5) | Fevipiprant 150 mg or 450 mg once daily vs. placebo for 52 weeks | Did not meet the primary endpoint of a clinically relevant reduction in the annual rate of moderate-to-severe exacerbations. In the high eosinophil population (≥250 cells/μL), the annualised rate ratio of exacerbations vs. placebo was 1.04 for 150 mg and 0.83 for 450 mg. In the overall population, the rate ratio was 0.96 for 150 mg and 0.78 for 450 mg. |
| LUSTER-2 | III | Severe asthma (GINA Steps 4 & 5) | Fevipiprant 150 mg or 450 mg once daily vs. placebo for 52 weeks | Also did not meet the primary endpoint. In the high eosinophil population, the annualised rate ratio of exacerbations vs. placebo was 0.69 for 150 mg and 0.72 for 450 mg. In the overall population, the rate ratio was 0.82 for 150 mg and 0.76 for 450 mg. |
Table 2: Summary of Other CRTh2 Antagonist Clinical Trial Data
| Antagonist | Trial Phase | Disease | Key Findings |
| OC000459 (Timapiprant) | II | Allergic Rhinitis | OC000459 200 mg twice daily for 8 days significantly reduced total nasal and ocular symptom scores after grass pollen challenge compared to placebo. |
| AZD1981 | IIa | COPD | AZD1981 1000 mg twice daily for 4 weeks showed no significant difference in pre-bronchodilator FEV1 or Clinical COPD Questionnaire (CCQ) total score compared to placebo. |
Experimental Protocols
In Vitro: CRTh2 Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound to the CRTh2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTh2.
-
[3H]-PGD2 (radioligand).
-
Unlabeled PGD2 (for determining non-specific binding).
-
Test compound (e.g., fevipiprant).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads.
-
96-well microtiter plates.
Procedure:
-
Prepare cell membranes from HEK293-hCRTh2 cells.
-
In a 96-well plate, add the cell membrane preparation, SPA beads, and varying concentrations of the test compound.
-
Add a fixed concentration of [3H]-PGD2 to each well.
-
For determining non-specific binding, add a high concentration of unlabeled PGD2 to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the concentration of the test compound to determine the IC50 value.
In Vitro: Eosinophil Shape Change Assay
This protocol assesses the functional antagonism of the CRTh2 receptor by measuring the inhibition of PGD2-induced eosinophil shape change.
Materials:
-
Freshly isolated human eosinophils from peripheral blood.
-
PGD2.
-
Test compound (e.g., fevipiprant).
-
Assay buffer (e.g., HBSS).
-
Flow cytometer.
Procedure:
-
Isolate eosinophils from human whole blood using standard methods.
-
Pre-incubate the isolated eosinophils with varying concentrations of the test compound or vehicle control.
-
Stimulate the eosinophils with a sub-maximal concentration of PGD2.
-
After a short incubation period (e.g., 5-10 minutes) at 37°C, stop the reaction by adding a fixative (e.g., paraformaldehyde).
-
Analyze the eosinophil shape change by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC).
-
Calculate the percentage of shape-changed eosinophils for each condition.
-
Plot the percentage of shape change against the concentration of the test compound to determine the IC50 value.
In Vivo: Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This protocol describes a common model to evaluate the in vivo efficacy of CRTh2 antagonists.
Animals:
-
BALB/c mice (6-8 weeks old).
Materials:
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum).
-
Test compound (e.g., fevipiprant) formulated for oral administration.
-
Methacholine.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
Control mice receive i.p. injections of alum in PBS only.
-
-
Drug Administration:
-
Administer the test compound or vehicle control orally to the mice daily, starting one day before the first challenge and continuing throughout the challenge period.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
-
Control mice are challenged with PBS aerosol.
-
-
Readouts (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph or a flexiVent system.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) by flushing the lungs with PBS. Perform total and differential cell counts on the BALF to quantify eosinophils and other inflammatory cells.
-
Histology: Perfuse and fix the lungs in formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF using ELISA or other immunoassays.
-
Clinical: Sputum Induction and Processing for Eosinophil Count
This protocol is used in clinical trials to assess airway inflammation.
Procedure:
-
Pre-medication: Administer a short-acting β2-agonist (e.g., 200-400 µg of salbutamol) to prevent bronchoconstriction.
-
Induction: The patient inhales nebulized sterile hypertonic saline (e.g., 3%, 4%, or 5%) for increasing durations (e.g., 5-10 minutes). The concentration of saline may be adjusted based on the patient's lung function.
-
Sputum Collection: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
Sputum Processing:
-
Select the dense, mucus plugs from the collected sputum.
-
Treat the selected sputum with a mucolytic agent, such as dithiothreitol (DTT), to homogenize the sample.
-
Centrifuge the homogenized sample to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Giemsa or Wright's stain).
-
Perform a differential cell count under a microscope, counting at least 400 non-squamous cells to determine the percentage of eosinophils.
-
Clinical: Immunohistochemical Staining of Bronchial Biopsies for Eosinophils
This protocol is for the detection and quantification of eosinophils in bronchial tissue.
Materials:
-
Formalin-fixed, paraffin-embedded bronchial biopsy sections.
-
Primary antibody against an eosinophil-specific marker, such as:
-
Anti-Eosinophil Cationic Protein (ECP), clone EG2: Often used to identify activated eosinophils.
-
Anti-Major Basic Protein (MBP), clone BMK-13: Stains both resting and activated eosinophils.
-
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Chromogen (e.g., DAB) or fluorescent mounting medium.
-
Hematoxylin for counterstaining.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to unmask the target antigen. For anti-MBP (clone BMK-13), enzymatic pre-treatment with pepsin is recommended, and heat-mediated methods should be avoided.
-
Blocking: Block endogenous peroxidase activity (if using HRP-conjugated secondary antibody) and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution and temperature (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: Incubate the sections with the secondary antibody.
-
Detection:
-
For chromogenic detection, incubate with the chromogen until the desired color intensity is reached.
-
For fluorescent detection, mount the slides with a fluorescent mounting medium.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the sections under a microscope and quantify the number of stained eosinophils in the bronchial submucosa.
Disclaimer
These protocols provide a general framework. Researchers should optimize the specific conditions and reagents for their particular experimental setup and research questions. Always adhere to institutional and national guidelines for animal and human research.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study to assess the efficacy and safety of AZD1981 in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) [astrazenecaclinicaltrials.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Preclinical Studies of CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of preclinical studies for evaluating the efficacy and safety of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists. The protocols outlined below are essential for the characterization of novel therapeutic candidates targeting allergic inflammation.
Introduction
The Prostaglandin D2 (PGD2) receptor, CRTh2, is a G-protein coupled receptor that plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2] Upon activation by its ligand PGD2, which is primarily released from mast cells, CRTh2 mediates the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3][4] This leads to the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophilia, mucus production, and airway hyperresponsiveness, all characteristic features of allergic inflammation. Consequently, antagonizing the CRTh2 receptor presents a promising therapeutic strategy for the treatment of these conditions.
This document details the essential in vitro and in vivo experimental protocols for the preclinical evaluation of CRTh2 antagonists, providing a framework for assessing their potency, selectivity, efficacy, and safety.
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor, which is coupled to a Gi-type G protein, initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, it triggers an increase in intracellular calcium concentrations ([Ca2+]i), which is a key event in mediating pro-inflammatory effects like cell migration and degranulation.
In Vitro Efficacy Assessment
A series of in vitro assays should be performed to determine the potency and mechanism of action of the CRTh2 antagonist.
Receptor Binding Assay
This assay quantifies the affinity of the antagonist for the CRTh2 receptor. It is typically performed as a competitive binding assay using a radiolabeled ligand.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CRTh2 receptor (e.g., HEK293-hCRTh2).
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a constant concentration of a radiolabeled CRTh2 ligand (e.g., [3H]PGD2), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Separate the membrane-bound radioligand from the free radioligand by vacuum filtration.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | The concentration of an antagonist that reduces the specific binding of a radioligand by 50%. |
| Ki | The inhibition constant for a drug; the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present. |
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the PGD2-induced increase in intracellular calcium.
Protocol: FLIPR-based Calcium Mobilization Assay
-
Cell Culture: Seed cells expressing the CRTh2 receptor (e.g., HEK293-hCRTh2 or CHO-K1-hCRTh2) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid to prevent dye leakage.
-
Antagonist Pre-incubation: Add varying concentrations of the CRTh2 antagonist to the wells and incubate.
-
Agonist Stimulation and Measurement: Use a fluorescence imaging plate reader (FLIPR) to measure the change in fluorescence intensity upon the addition of a PGD2 agonist.
-
Data Analysis: Calculate the concentration-response curves and determine the IC50 of the antagonist.
| Parameter | Description |
| EC50 (Agonist) | The concentration of an agonist that produces 50% of the maximal possible effect. |
| IC50 (Antagonist) | The concentration of an antagonist that blocks 50% of the response to a fixed concentration of agonist. |
Chemotaxis Assay
This assay assesses the ability of the antagonist to inhibit the migration of CRTh2-expressing cells towards a PGD2 gradient.
Protocol: Eosinophil Chemotaxis Assay
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood or differentiate them from bone marrow cells.
-
Assay Setup: Use a multiwell chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Loading: Place the eosinophil suspension, pre-incubated with or without the CRTh2 antagonist, in the upper wells. Add a solution containing PGD2 to the lower wells.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
-
Data Analysis: Determine the inhibitory effect of the antagonist on chemotaxis and calculate the IC50.
| Parameter | Description |
| Chemotactic Index | The fold increase in migrated cells in the presence of a chemoattractant compared to the buffer control. |
| IC50 | The concentration of an antagonist that inhibits the chemoattractant-induced cell migration by 50%. |
In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic potential of CRTh2 antagonists in a complex biological system.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used and reliable model that mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production.
Experimental Workflow
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Cytokine Release from Basophils Following CRTh2 Antagonism
Introduction
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis. It is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. The primary ligand for CRTh2 is prostaglandin D2 (PGD2), a potent inflammatory mediator released by activated mast cells. The interaction between PGD2 and CRTh2 on basophils triggers cellular activation, leading to the release of a plethora of pro-inflammatory mediators, including histamine and key cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
The development of CRTh2 antagonists is a promising therapeutic strategy to mitigate allergic inflammation. These antagonists work by blocking the binding of PGD2 to CRTh2, thereby inhibiting the downstream signaling pathways that lead to basophil activation and cytokine release. Consequently, the accurate measurement of cytokine release from basophils following CRTh2 antagonism is a critical step in the preclinical and clinical development of these drugs. It serves as a direct indicator of the antagonist's potency and efficacy in suppressing the allergic response.
These application notes provide detailed protocols for quantifying cytokine release from basophils, offering researchers, scientists, and drug development professionals a comprehensive guide to assessing the efficacy of CRTh2 antagonists.
Key Cytokines Released by Basophils
Upon activation, basophils rapidly release pre-formed mediators stored in their granules and begin to synthesize and secrete a variety of cytokines. The most prominent and relevant cytokines in the context of allergic inflammation and CRTh2 antagonism are:
-
Interleukin-4 (IL-4): A hallmark cytokine of the Th2 response, IL-4 is crucial for the differentiation of naive T cells into Th2 cells. It also promotes immunoglobulin E (IgE) class switching in B cells, a key step in the sensitization phase of allergic reactions.
-
Interleukin-13 (IL-13): Sharing many functions with IL-4, IL-13 is a central mediator of allergic inflammation. It is involved in airway hyperresponsiveness, mucus production, and tissue remodeling in chronic allergic diseases.
-
Histamine: While not a cytokine, histamine is a key biogenic amine released from basophil granules upon degranulation. It is a primary mediator of the acute allergic response, causing vasodilation, increased vascular permeability, and smooth muscle contraction. Measuring histamine release is a direct indicator of basophil degranulation.
Techniques for Measuring Cytokine and Histamine Release
Several robust methods are available to quantify the release of cytokines and histamine from basophils. The choice of technique often depends on the specific research question, the required sensitivity, and the number of analytes to be measured simultaneously.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific plate-based immunoassay for the quantification of a single analyte (e.g., IL-4 or IL-13) in a given sample, such as cell culture supernatant. The sandwich ELISA is the most common format, where the cytokine of interest is captured between two specific antibodies.
2. Flow Cytometry (Intracellular Cytokine Staining - ICS)
Flow cytometry allows for the multiparametric analysis of individual cells within a heterogeneous population. ICS can be used to identify and quantify the frequency of cytokine-producing basophils. This technique provides single-cell resolution and can correlate cytokine production with the expression of other cell surface markers.
3. Multiplex Bead Array
Multiplex bead array assays, such as those using Luminex® technology, enable the simultaneous measurement of multiple cytokines and chemokines in a single small-volume sample. This is particularly useful for obtaining a broader profile of the inflammatory response and is highly efficient in terms of sample and time usage.
4. Histamine Release Assay
This assay specifically measures the amount of histamine released from basophils into the cell culture supernatant. It is a direct measure of degranulation and is often used as a primary endpoint for assessing basophil activation.
Experimental Protocols
The following are detailed protocols for the isolation of basophils and the subsequent measurement of cytokine and histamine release.
Protocol 1: Basophil Isolation from Human Peripheral Blood
This protocol describes the enrichment of basophils from peripheral blood mononuclear cells (PBMCs) using negative selection.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
Basophil Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
MACS® Columns and a MACS Separator (if using Miltenyi Biotec kit)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Proceed with basophil isolation using a commercial kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-basophils, followed by magnetic separation.
-
The resulting unlabeled cells are the enriched basophil population. Assess purity by flow cytometry using antibodies against CD123 and CD203c or FcεRI.
Protocol 2: Basophil Activation and Cytokine Release Assay
Materials:
-
Isolated basophils
-
Complete RPMI 1640 medium
-
CRTh2 antagonist of interest (at various concentrations)
-
CRTh2 agonist (e.g., PGD2 or a selective agonist like DK-PGD2)
-
Cell stimulation cocktail (for positive control, e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
96-well cell culture plate
Procedure:
-
Resuspend the isolated basophils in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add the CRTh2 antagonist at the desired final concentrations to the appropriate wells. It is recommended to perform a dose-response curve.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator. This pre-incubation allows the antagonist to bind to the receptor.
-
Add the CRTh2 agonist (e.g., 100 nM PGD2) to the wells. Include the following controls:
-
Unstimulated cells (medium only)
-
Agonist only
-
Positive control (PMA/Ionomycin)
-
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured (e.g., 4-6 hours for histamine, 18-24 hours for IL-4 and IL-13).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis by ELISA, multiplex bead array, or histamine release assay.
Protocol 3: Quantification of Cytokines by ELISA
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-4 ELISA Kit)
-
Cell culture supernatants (collected from Protocol 2)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, the procedure typically involves: a. Adding capture antibody to the wells of a 96-well plate. b. Washing the plate and blocking non-specific binding sites. c. Adding the standards and cell culture supernatants to the wells. d. Incubating to allow the cytokine to bind to the capture antibody. e. Washing the plate and adding the detection antibody. f. Incubating to allow the detection antibody to bind to the captured cytokine. g. Washing the plate and adding the enzyme-conjugated secondary antibody. h. Adding the substrate and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards and calculate the concentration of the cytokine in the samples.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format. Tables are an effective way to present this data for easy comparison between different experimental conditions.
Table 1: Effect of a CRTh2 Antagonist on PGD2-Induced IL-4 Release from Basophils
| Treatment Condition | IL-4 Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated | 15.2 ± 3.1 | N/A |
| PGD2 (100 nM) | 258.4 ± 25.6 | 0% |
| PGD2 + Antagonist (1 nM) | 180.9 ± 18.2 | 30% |
| PGD2 + Antagonist (10 nM) | 95.7 ± 10.1 | 63% |
| PGD2 + Antagonist (100 nM) | 30.1 ± 5.5 | 88% |
| Antagonist only (100 nM) | 16.5 ± 4.0 | N/A |
Table 2: Multiplex Analysis of Cytokine Profile Following CRTh2 Antagonism
| Treatment Condition | IL-4 (pg/mL) ± SD | IL-13 (pg/mL) ± SD | Histamine (ng/mL) ± SD |
| Unstimulated | 12.8 ± 2.5 | 8.5 ± 1.9 | 5.2 ± 1.1 |
| PGD2 (100 nM) | 245.1 ± 22.9 | 189.7 ± 17.8 | 85.4 ± 9.3 |
| PGD2 + Antagonist (100 nM) | 25.6 ± 4.7 | 18.2 ± 3.5 | 10.1 ± 2.2 |
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
Caption: CRTh2 signaling pathway in basophils.
Caption: Experimental workflow for cytokine release assay.
Application Notes and Protocols for Identifying CRTH2-Expressing Cell Populations by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as CD294, is a G protein-coupled receptor for prostaglandin D2 (PGD2).[1][2][3] It plays a pivotal role in the pathophysiology of type 2 inflammatory diseases such as asthma and allergic rhinitis.[2][4] CRTH2 is preferentially expressed on key effector cells of the type 2 immune response, making it a valuable biomarker and a therapeutic target for a range of allergic and inflammatory conditions. Accurate identification and quantification of CRTH2-expressing cell populations are crucial for basic research, clinical diagnostics, and the development of novel therapeutics targeting the PGD2/CRTH2 pathway. This document provides detailed application notes and protocols for the identification of CRTH2-expressing cells using multicolor flow cytometry.
CRTH2 Signaling Pathway
Prostaglandin D2 (PGD2), primarily released by activated mast cells, is the main ligand for CRTH2. The binding of PGD2 to CRTH2 on immune cells initiates a signaling cascade through Gαi proteins. This activation leads to multiple downstream effects, including chemotaxis, production of type 2 cytokines (IL-4, IL-5, and IL-13), and inhibition of apoptosis. This signaling pathway is central to the recruitment and activation of inflammatory cells at sites of allergic inflammation.
Caption: CRTH2 signaling pathway initiated by PGD2 binding.
Cellular Expression of CRTH2
CRTH2 is selectively expressed on several key immune cell populations involved in type 2 immunity. Its expression is considered a reliable marker for identifying these cells.
| Cell Type | Subpopulation | Method of Detection | Percentage of CRTH2+ Cells | References |
| T Helper Cells | Th2 cells | Flow Cytometry | High, considered a selective marker | |
| Tc2 cells | Flow Cytometry | Expressed, but less characterized than Th2 | ||
| Eosinophils | Peripheral Blood | Flow Cytometry | High | |
| Basophils | Peripheral Blood | Flow Cytometry | High | |
| Innate Lymphoid Cells | ILC2 | Flow Cytometry | High | |
| Mast Cells | Nasal Polyp Tissue | Immunohistochemistry | ~34% of tryptase+ cells | |
| LAD2 cell line (in vitro) | Flow Cytometry (intracellular) | ~87% | ||
| Monocytes/Dendritic Cells | Peripheral Blood | Flow Cytometry | Weak expression on some subsets |
Experimental Protocol: Flow Cytometry for CRTH2+ Cell Populations
This protocol details the steps for identifying and quantifying CRTH2-expressing T helper cells, eosinophils, and basophils from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Human CD45
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CRTH2 (CD294), e.g., clone BM16
-
Anti-Human CD203c (for basophils)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
-
Isotype controls for each antibody
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow
Caption: Workflow for identifying CRTH2+ cells via flow cytometry.
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
-
Cell Staining:
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Add Fc Receptor Blocking Reagent and incubate for 10 minutes at room temperature.
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies for CRTH2 and other cell surface markers (e.g., CD3, CD4, CD203c).
-
In a separate tube, add the corresponding isotype control antibodies as a negative control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 200 µL of staining buffer and add the viability dye according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis (e.g., at least 100,000 events in the initial leukocyte gate).
-
Analyze the data using appropriate flow cytometry analysis software.
-
Gating Strategy:
A sequential gating strategy is essential for accurately identifying CRTH2-expressing cell populations.
-
Gate on Singlets: Use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets and aggregates.
-
Gate on Viable Cells: Use the viability dye to exclude dead cells.
-
Gate on Leukocytes: Use forward scatter (FSC) and side scatter (SSC) to identify the lymphocyte, monocyte, and granulocyte populations. Alternatively, a CD45 vs. SSC plot can be used for a more precise identification of total leukocytes.
-
Identify Eosinophils: Within the granulocyte gate (high SSC), eosinophils can be identified as a distinct population with high CRTH2 expression.
-
Identify Basophils: Basophils have low side scatter and can be identified as CD3- and CD203c+. Within this population, CRTH2 expression can be assessed.
-
Identify Th2 Cells:
-
From the lymphocyte gate, identify T cells by gating on CD3+ cells.
-
Within the CD3+ population, identify T helper cells by gating on CD4+ cells.
-
Finally, identify the Th2-biased population by gating on CRTH2+ cells within the CD4+ gate.
-
This comprehensive approach allows for the precise identification and quantification of various CRTH2-expressing cell populations, providing valuable insights for research and drug development in the context of type 2 inflammatory diseases.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. beckman.com [beckman.com]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Inflammatory Cell Migration with CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing in vivo imaging techniques to track the migration of inflammatory cells, with a specific focus on the application of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.
Introduction
Inflammatory diseases are often characterized by the infiltration of leukocytes, such as eosinophils, basophils, mast cells, and T helper 2 (Th2) lymphocytes, into affected tissues. The prostaglandin D2 (PGD2) receptor, CRTH2, plays a pivotal role in mediating the migration of these pro-inflammatory cells.[1][2][3] CRTH2 antagonists are a class of therapeutic agents that block the PGD2/CRTH2 signaling pathway, thereby inhibiting the recruitment of these inflammatory cells.[2][4] In vivo imaging techniques provide a powerful tool to visualize and quantify the efficacy of CRTH2 antagonists in real-time within a living organism.
This document outlines key in vivo imaging modalities and provides detailed protocols for their application in preclinical studies involving CRTH2 antagonists.
CRTh2 Signaling Pathway in Inflammatory Cell Migration
Prostaglandin D2 (PGD2), primarily released by mast cells, binds to the CRTH2 receptor on various immune cells, including Th2 cells, eosinophils, and basophils. This interaction triggers a signaling cascade that leads to increased intracellular calcium levels and activation of pathways promoting chemotaxis, cell activation, and cytokine release, ultimately driving the migration of these cells to sites of inflammation. CRTH2 antagonists competitively bind to the CRTH2 receptor, preventing PGD2 from initiating this signaling cascade and thus inhibiting inflammatory cell recruitment.
Caption: CRTH2 signaling pathway and antagonist inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effect of CRTH2 antagonists on inflammatory cell migration using in vivo imaging or related techniques.
Table 1: Effect of CRTH2 Antagonists on Eosinophil Recruitment in a Mouse Model of Allergic Airway Inflammation
| Treatment Group | Eosinophil Count (cells/mm²) in Peribronchial Tissue | Percent Reduction | Reference |
| Vehicle Control | 150 ± 20 | - | |
| CRTH2 Antagonist (TM30089) | 75 ± 15 | 50% | |
| Ramatroban (dual TP/CRTH2 antagonist) | 80 ± 18 | 47% |
Table 2: Effect of a CRTH2 Antagonist on Leukocyte Infiltration in a Cockroach Allergen-Induced Airway Inflammation Model
| Treatment Group | Total Leukocytes in BALF (x10⁵) | Eosinophils in BALF (x10⁵) | Reference |
| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.6 | |
| CRTH2 Antagonist (Compound A, 10 mg/kg) | 2.5 ± 0.5 | 1.2 ± 0.3 |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Intravital Microscopy of Leukocyte Recruitment in the Cremaster Muscle
This protocol allows for the real-time visualization of leukocyte-endothelial interactions and migration in the mouse cremaster muscle microcirculation, a well-established model for studying inflammation.
Caption: Workflow for intravital microscopy of the cremaster muscle.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (forceps, scissors, sutures)
-
Intravital microscope with fluorescence capabilities
-
Fluorescent dye for leukocytes (e.g., Rhodamine 6G)
-
Inflammatory stimulus (e.g., PGD2, allergen)
-
CRTH2 antagonist and vehicle control
-
Physiological saline solution
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Place the animal on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a small incision in the scrotum to expose the cremaster muscle. Carefully separate the muscle from the testis and surrounding tissue.
-
Muscle Exteriorization: Secure the cremaster muscle over a transparent pedestal on a specialized stage for microscopy. Continuously superfuse the tissue with warm physiological saline.
-
Fluorescent Labeling: Administer a fluorescent leukocyte label (e.g., Rhodamine 6G) intravenously to visualize circulating leukocytes.
-
Induction of Inflammation: Locally apply an inflammatory stimulus (e.g., PGD2) to the cremaster muscle to induce leukocyte recruitment.
-
Antagonist Administration: Administer the CRTH2 antagonist or vehicle control to the animal (e.g., orally or intravenously) at a predetermined time before or after the inflammatory stimulus. Doses for preclinical studies can range from 0.1 to 10 mg/kg.
-
Intravital Imaging: Position the prepared animal under the intravital microscope. Acquire video recordings of leukocyte rolling, adhesion, and transmigration in post-capillary venules.
-
Data Analysis: Quantify the number of rolling, adherent, and transmigrated leukocytes per unit area or vessel length.
In Vivo Bioluminescence Imaging of Eosinophil Migration in an Allergic Airway Disease Model
This technique allows for the non-invasive, whole-body imaging of eosinophil migration to the lungs in a mouse model of asthma.
Caption: Workflow for bioluminescence imaging of eosinophil migration.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA) for sensitization and challenge
-
Luciferase-expressing eosinophils (from transgenic mice or ex vivo transduced)
-
CRTH2 antagonist and vehicle control
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar
Procedure:
-
Induction of Allergic Airway Disease: Sensitize mice with intraperitoneal injections of OVA emulsified in alum. Subsequently, challenge the mice with aerosolized OVA to induce eosinophilic airway inflammation.
-
Preparation of Labeled Eosinophils: Isolate eosinophils from donor mice expressing luciferase or transduce eosinophils ex vivo with a lentiviral vector encoding luciferase.
-
Antagonist Administration: Treat a group of mice with the CRTH2 antagonist (e.g., via oral gavage) and another group with vehicle control prior to or during the allergen challenge phase.
-
Adoptive Transfer: Intravenously inject the luciferase-expressing eosinophils into the sensitized and challenged mice.
-
Bioluminescence Imaging: At desired time points after cell transfer, anesthetize the mice and administer D-luciferin via intraperitoneal injection.
-
Image Acquisition: Place the mice in a light-tight imaging chamber and acquire bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the lung region to determine the extent of eosinophil migration.
SPECT/CT Imaging of Radiolabeled T-Cell Trafficking
Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) enables the three-dimensional, quantitative tracking of radiolabeled T-cells in vivo.
Caption: Workflow for SPECT/CT imaging of T-cell trafficking.
Materials:
-
Experimental animals (e.g., mice with induced localized inflammation)
-
T-cells for labeling (e.g., from a donor mouse or cultured cell line)
-
Radiolabeling agent (e.g., 111In-oxine)
-
CRTH2 antagonist and vehicle control
-
SPECT/CT scanner
Procedure:
-
T-Cell Preparation: Isolate T-cells from the spleen or lymph nodes of a donor mouse.
-
Radiolabeling: Label the T-cells ex vivo by incubation with a suitable radioisotope such as 111In-oxine.
-
Induction of Inflammation: Induce a localized inflammatory response in the recipient mice (e.g., in the lung or skin).
-
Antagonist Treatment: Administer the CRTH2 antagonist or vehicle control to the mice.
-
Adoptive Transfer: Inject the radiolabeled T-cells intravenously into the recipient mice.
-
SPECT/CT Imaging: At various time points after cell transfer, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the radiolabeled T-cells.
-
Data Analysis: Reconstruct the SPECT/CT images and quantify the radioactivity in the region of interest (the inflamed tissue) to determine the effect of the CRTH2 antagonist on T-cell accumulation.
Concluding Remarks
The combination of advanced in vivo imaging techniques with relevant animal models of inflammation provides a robust platform for the preclinical evaluation of CRTH2 antagonists. These methods allow for the direct visualization and quantification of the cellular and molecular events underlying inflammatory processes, offering critical insights into the mechanism of action and therapeutic efficacy of novel anti-inflammatory drugs. The detailed protocols provided herein serve as a guide for researchers to implement these powerful techniques in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRTh2 Knockout Mouse Models
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2).[1] It is a key player in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic dermatitis.[1][2] CRTh2 is predominantly expressed on immune cells central to the allergic cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[1][3] Activation of CRTh2 by PGD2, a major prostanoid released by mast cells, triggers a range of pro-inflammatory responses, including cell chemotaxis, cytokine production (IL-4, IL-5, IL-13), and inhibition of apoptosis.
Given its central role in allergic inflammation, CRTh2 has become a significant target for drug development. CRTh2 knockout (CRTh2-/-) mouse models are invaluable tools for elucidating the in vivo functions of this receptor, validating its role in disease pathology, and testing the efficacy of novel therapeutic agents. These application notes provide detailed protocols and data for researchers utilizing CRTh2 knockout mice in the study of allergic inflammation.
Application Note 1: Generation of CRTh2 Knockout Mouse Models
Generating a CRTh2 knockout mouse model involves disrupting the Ptgdr2 gene, which encodes the CRTh2 receptor. Two primary methods are commonly employed: homologous recombination in embryonic stem (ES) cells and the CRISPR/Cas9 system.
Methodologies
-
Gene Targeting via Homologous Recombination: This traditional method involves creating a targeting vector with sequences homologous to the regions flanking the Ptgdr2 gene. The vector, containing a selection marker (e.g., Neomycin resistance), is introduced into ES cells. Through homologous recombination, the vector replaces the endogenous gene, creating a null allele. These modified ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline-transmitted knockout colony.
-
CRISPR/Cas9-mediated Gene Editing: This more recent technique uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target within the Ptgdr2 gene, typically in a critical exon. Cas9 creates a double-strand break, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway. This repair process often introduces small insertions or deletions (indels) that cause a frameshift mutation, leading to a premature stop codon and a non-functional protein. The Cas9 protein and gRNA can be directly microinjected into zygotes, significantly shortening the timeline for generating knockout mice.
Application Note 2: Research Applications in Allergic Inflammation
CRTh2 knockout mice are instrumental in studying allergic diseases. They consistently demonstrate attenuated inflammatory responses in models of allergic asthma and atopic dermatitis.
Key Phenotypic Observations in Allergic Asthma Models
In models of ovalbumin (OVA)-induced allergic airway inflammation, CRTh2 knockout mice exhibit a significantly reduced asthma phenotype compared to wild-type (WT) controls.
-
Reduced Airway Hyperresponsiveness (AHR): CRTh2 KO mice show a significant reduction in AHR following methacholine challenge.
-
Decreased Inflammatory Cell Infiltration: The number of total inflammatory cells, and particularly eosinophils, is markedly lower in the bronchoalveolar lavage fluid (BALF) of CRTh2 KO mice.
-
Lower Type-2 Cytokine Levels: The concentrations of key Th2 cytokines, including IL-4, IL-5, and IL-13, are significantly decreased in the BALF of knockout mice.
-
Reduced IgE Production: Both total and OVA-specific serum IgE levels are lower in CRTh2 KO mice, indicating an impaired Th2-driven antibody response.
-
Diminished ILC2 Accumulation: CRTh2 deficiency leads to a reduction in the accumulation of ILC2s in the lungs following allergen challenge.
Data Presentation
The following tables summarize typical quantitative data obtained from studies comparing WT and CRTh2 KO mice in an OVA-induced allergic asthma model.
Table 1: Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Wild-Type (WT) | CRTh2 Knockout (KO) |
| Total Cells (x10⁵) | 8.5 ± 1.2 | 3.5 ± 0.8 |
| Eosinophils (x10⁵) | 5.0 ± 0.9 | 1.0 ± 0.5 |
| Macrophages (x10⁵) | 2.5 ± 0.6 | 2.0 ± 0.4 |
| Lymphocytes (x10⁵) | 0.8 ± 0.3 | 0.4 ± 0.2 |
| Neutrophils (x10⁵) | 0.2 ± 0.1 | 0.1 ± 0.05 |
Data are presented as mean ± SD and are representative compilations from cited literature.
Table 2: Type-2 Cytokines and Serum Immunoglobulins
| Analyte | Wild-Type (WT) | CRTh2 Knockout (KO) |
| IL-4 in BALF (pg/mL) | 150 ± 25 | 40 ± 15 |
| IL-5 in BALF (pg/mL) | 200 ± 40 | 50 ± 20 |
| IL-13 in BALF (pg/mL) | 1800 ± 300 | 600 ± 150 |
| Total IgE in Serum (µg/mL) | 2.5 ± 0.5 | 1.0 ± 0.3 |
| OVA-specific IgE (U/mL) | 1.2 ± 0.3 | 0.4 ± 0.1 |
Data are presented as mean ± SD and are representative compilations from cited literature.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes a common method for inducing a Th2-mediated allergic airway inflammation in mice using ovalbumin (OVA) as the allergen.
Materials
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide gel (Alum) adjuvant (InvivoGen)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
6-8 week old WT and CRTh2 KO mice (BALB/c or C57BL/6 background)
-
Syringes (1 mL) and needles (25-27 G)
-
Ultrasonic nebulizer and exposure chamber
Procedure
-
Sensitization (Day 0 and 14)
-
Prepare the sensitization solution: Mix 100 µg of OVA with 1-2 mg of Alum adjuvant in a final volume of 200 µL sterile saline per mouse.
-
Emulsify the solution by vortexing or rotating for at least 1 hour at 4°C.
-
Inject each mouse intraperitoneally (i.p.) with 200 µL of the OVA/Alum suspension.
-
Repeat the sensitization injection on Day 14.
-
-
Challenge (Days 21-27)
-
Prepare a 1% (w/v) OVA solution in sterile saline for aerosol challenge.
-
On consecutive days (e.g., Day 21, 22, 23 or as per study design), place the mice in an exposure chamber.
-
Challenge the mice with aerosolized 1% OVA for 30 minutes using an ultrasonic nebulizer.
-
-
Analysis (24-48 hours after final challenge)
-
Assess airway hyperresponsiveness (AHR) to methacholine using whole-body plethysmography.
-
Following AHR measurement, euthanize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL) to collect airway fluid and cells.
-
Collect lung tissue for histological analysis.
-
Protocol 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)
BALF analysis is critical for quantifying the type and number of inflammatory cells recruited to the airways.
Materials
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Surgical board, scissors, and forceps
-
Tracheal cannula or catheter (20-22 G)
-
Syringe (1 mL)
-
Ice-cold Phosphate-Buffered Saline (PBS) containing 0.1 mM EDTA
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge (e.g., Cytospin)
-
Differential staining kit (e.g., Diff-Quik, May-Grünwald-Giemsa)
Procedure
-
BALF Collection
-
Euthanize the mouse via an approved method (e.g., i.p. injection of anesthetic).
-
Place the mouse on its back and expose the trachea through a midline cervical incision.
-
Carefully insert a cannula into the trachea and secure it.
-
Instill 1 mL of ice-cold PBS/EDTA solution into the lungs via the cannula.
-
Gently aspirate the fluid back into the syringe. Recovery should be around 0.7-0.9 mL.
-
Repeat the lavage process 2-3 times, pooling the recovered fluid in a tube on ice.
-
-
Cell Counting and Preparation
-
Centrifuge the pooled BALF at 400 x g for 7-10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant and store at -80°C for cytokine analysis (e.g., ELISA).
-
Resuspend the cell pellet in 1 mL of PBS. If significant red blood cell contamination is present, use an ACK lysis buffer for 2 minutes.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Count
-
Adjust the cell concentration to 1 x 10⁵ cells/mL.
-
Prepare cytospin slides by centrifuging 100-200 µL of the cell suspension onto a glass slide.
-
Air-dry the slides and stain them using a differential stain (e.g., Diff-Quik).
-
Under a light microscope, identify and count at least 300-500 cells based on morphology to determine the percentage of macrophages, eosinophils, neutrophils, and lymphocytes.
-
Protocol 3: Histological Analysis of Lung Tissue
Histology allows for the visualization of inflammatory cell infiltration in the peribronchial and perivascular spaces, as well as changes in airway structure like goblet cell hyperplasia.
Materials
-
10% Neutral Buffered Formalin
-
70% Ethanol
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
Procedure
-
Tissue Collection and Fixation
-
After BALF collection, carefully dissect the lungs.
-
To prevent atelectasis (lung collapse), cannulate the trachea and gently inflate the lungs with 10% neutral buffered formalin under constant pressure (or with a 1 mL syringe) until fully expanded.
-
Submerge the inflated lungs in a container with at least a 15:1 volume ratio of formalin to tissue and fix for 24 hours.
-
-
Processing and Embedding
-
After fixation, transfer the lungs to 70% ethanol.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Orient the lung lobes consistently during embedding to allow for standardized sectioning.
-
-
Sectioning and Staining
-
Using a microtome, cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the slides with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm/extracellular matrix (pink).
-
(Optional) Perform Periodic acid-Schiff (PAS) staining to identify mucus-producing goblet cells.
-
-
Microscopic Evaluation
-
Examine the stained sections under a light microscope.
-
Score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia in a blinded manner.
-
CRTh2 Signaling Pathway
PGD2 binding to CRTh2 initiates a signaling cascade through a Gαi protein, leading to downstream effects that promote inflammation.
References
Application Notes and Protocols for the Quantification of CRTh2 Antagonists in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists in biological samples. The methods described herein are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in the development of novel therapeutics targeting the CRTh2 receptor.
Introduction
The CRTh2 receptor, also known as DP2, is a G-protein-coupled receptor for prostaglandin D2 (PGD2). It is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, playing a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Antagonizing the CRTh2 receptor is a promising therapeutic strategy to mitigate the effects of PGD2-mediated inflammation. Consequently, robust and reliable analytical methods are required to quantify CRTh2 antagonists in biological matrices to support their clinical development.
This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the CRTh2 antagonist fevipiprant in human plasma and urine. Additionally, it provides an overview of analytical approaches and available pharmacokinetic data for other CRTh2 antagonists where detailed public methods are limited.
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor on inflammatory cells initiates a signaling cascade that leads to chemotaxis, activation, and cytokine release, contributing to the symptoms of allergic inflammation.
Figure 1: Simplified CRTh2 signaling pathway and the inhibitory action of its antagonists.
Application Note 1: Quantification of Fevipiprant in Human Plasma and Urine by LC-MS/MS
Introduction
Fevipiprant (QAW039) is an orally administered, selective CRTh2 antagonist that has been investigated for the treatment of asthma.[2] This application note describes a validated LC-MS/MS method for the determination of fevipiprant in human plasma and urine, which is crucial for evaluating its pharmacokinetic profile.[3]
Experimental Protocol
A general workflow for the bioanalytical quantification of CRTh2 antagonists is depicted below.
Figure 2: General experimental workflow for the bioanalytical quantification of small molecules.
2.1. Materials and Reagents
-
Fevipiprant reference standard
-
[¹³CD₅]fevipiprant (internal standard, IS)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma and urine (blank)
2.2. Sample Preparation A protein precipitation method is utilized for sample extraction.
-
To 50 µL of plasma or urine sample in a microcentrifuge tube, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex mix the samples thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
2.3. LC-MS/MS Conditions The following are typical LC-MS/MS parameters for the analysis of fevipiprant.[3]
| Parameter | Condition |
| LC System | Standard HPLC or UPLC system |
| Column | Symmetry C18, 3.5 µm, 30 x 2.1 mm |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Gradient | Binary gradient elution |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fevipiprant: 427.1 → 145.0 |
| [¹³CD₅]fevipiprant (IS): 433.2 → 145.0 | |
| AG-metabolite: 603.0 → 427.0 |
Method Validation and Quantitative Data
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Fevipiprant in Human Plasma & Urine |
| Linearity Range | 1.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% (except at LLOQ, within ±20%) |
| Precision (% CV) | ≤15% (except at LLOQ, ≤20%) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable under relevant storage and processing conditions |
Note: The specific values for accuracy, precision, recovery, and stability should be determined during method validation.
Other CRTh2 Antagonists: An Overview
Detailed, publicly available, and validated bioanalytical methods for other CRTh2 antagonists are less common in the scientific literature. However, pharmacokinetic data from clinical and preclinical studies indicate that such methods have been developed and utilized.
ACT-453859 and its Metabolite ACT-463036
Studies on ACT-453859, a potent and selective CRTh2 antagonist, have been published. The compound is moderately and rapidly absorbed and has an elimination half-life of 11 to 20 hours. Pharmacokinetic and pharmacodynamic models have been developed based on plasma concentrations of ACT-453859 and its active metabolite, ACT-463036. While the specific LC-MS/MS parameters are not detailed, the studies confirm that a validated bioanalytical method was used to generate the concentration data.
Setipiprant
Setipiprant (ACT-129968) is another CRTh2 antagonist that has been evaluated in clinical trials. Pharmacokinetic studies in humans have shown a half-life of approximately 11 hours. Although clinical trial publications mention the measurement of setipiprant in plasma and urine, the detailed analytical methodology is not provided in the readily available literature.
CAY10471 and OC000459
For CAY10471 and OC000459, specific and detailed validated bioanalytical methods for their quantification in biological matrices were not found in the public domain during the literature search for this document. Clinical studies involving OC000459 have been conducted, which implies the existence of a validated analytical method.
Conclusion
The provided application note for fevipiprant offers a robust starting point for researchers working on the bioanalysis of CRTh2 antagonists. The LC-MS/MS method is sensitive, specific, and suitable for supporting pharmacokinetic studies. For other CRTh2 antagonists, while detailed protocols are not as accessible, the principles of bioanalytical method development and validation remain the same. Researchers developing methods for novel CRTh2 antagonists should focus on achieving adequate sensitivity, selectivity, accuracy, and precision to ensure the generation of reliable data for drug development programs.
References
Troubleshooting & Optimization
CRTh2 antagonist off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with CRTh2 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CRTh2 antagonists?
A1: CRTh2 (chemoattractant receptor-homologous molecule expressed on TH2 cells), also known as DP2, is a G-protein coupled receptor (GPCR). Its endogenous ligand is prostaglandin D2 (PGD2). Upon binding of PGD2, CRTh2 signaling, primarily through Gαi, leads to a decrease in intracellular cAMP and an increase in intracellular calcium.[1] This triggers the chemotaxis and activation of key immune cells involved in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[1] CRTh2 antagonists are competitive binders to this receptor, blocking the binding of PGD2 and thereby inhibiting these pro-inflammatory downstream effects.
Q2: What are the known off-target effects of some common CRTh2 antagonists?
A2: The selectivity of CRTh2 antagonists varies. Some compounds are highly selective for CRTh2, while others exhibit activity at other receptors. For example, Ramatroban is a known dual antagonist of both the CRTh2 receptor and the thromboxane A2 (TP) receptor.[2][3] In contrast, antagonists like CAY10471 (also known as TM30089), Fevipiprant, and Setipiprant are designed to be highly selective for CRTh2 with significantly less activity at the DP1 receptor and other prostanoid receptors.[4] It is crucial to consult selectivity profiling data for the specific antagonist being used in your experiments.
Q3: Why might I see variable or inconsistent results in my cell-based assays with CRTh2 antagonists?
A3: Inconsistent results in cell-based assays can arise from several factors. Cell line integrity and passage number can affect receptor expression levels. The choice of agonist (e.g., PGD2, DK-PGD2) and its concentration is critical. Furthermore, assay conditions such as temperature, incubation time, and buffer composition can significantly impact the results. For functional assays like calcium mobilization, the kinetic nature of the response means that the timing of measurements is crucial.
Q4: How important is it to profile CRTh2 antagonists against a panel of other GPCRs?
A4: Profiling against a panel of other GPCRs, particularly other prostanoid receptors (e.g., DP1, TP) and chemokine receptors, is critical to ensure that the observed effects are due to specific CRTh2 antagonism. This is a key step in characterizing a novel antagonist and avoiding misinterpretation of experimental results due to off-target activities.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CRTh2 signaling cascade upon PGD2 binding and its inhibition.
Caption: Workflow for CRTh2 antagonist selectivity profiling.
Quantitative Data Summary
Table 1: Selectivity Profile of Representative CRTh2 Antagonists
| Compound | Target | Ki / IC50 (nM) | Selectivity vs. CRTh2 | Reference |
| CAY10471 (TM30089) | CRTh2 (human) | 0.6 | - | |
| DP1 (human) | 1200 | 2000-fold | ||
| TP (human) | >10,000 | >16,667-fold | ||
| C3a, C5a, CCR3, ChemR23 | >1000 | >1667-fold | ||
| Ramatroban | CRTh2 (mouse) | 28 | - | |
| TP (mouse) | 1.2 | 0.04-fold (Dual antagonist) | ||
| AZD1981 | CRTh2 (human) | 4 (IC50) | - | |
| >340 other receptors/enzymes | - | >1000-fold | ||
| OC000459 | CRTh2 (human, recombinant) | 13 (Ki) | - | |
| CRTh2 (human, native) | 4 (Ki) | - | ||
| 69 other receptors | - | No significant activity | ||
| 19 enzymes (including COX1/2) | - | No significant activity |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing. | 1. Use a radioligand concentration at or below the Kd.2. Add BSA or use PEI-coated filter plates.3. Increase the number and volume of washes with ice-cold buffer. |
| Low or No Specific Binding | 1. Inactive receptor preparation.2. Incorrect buffer composition (pH, ions).3. Insufficient incubation time to reach equilibrium. | 1. Verify receptor expression and integrity (e.g., via Western Blot).2. Optimize buffer conditions for your specific receptor.3. Perform a time-course experiment to determine when equilibrium is reached. |
| High Well-to-Well Variability | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Uneven cell/membrane distribution. | 1. Use calibrated pipettes and consistent technique.2. Ensure thorough mixing of all assay components.3. Gently vortex membrane preparations before plating. |
Calcium Mobilization Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Response to Agonist | 1. Cells are not expressing a functional Gq-coupled receptor (CRTh2 couples to Gi).2. Low receptor expression.3. Dye loading issues. | 1. Co-transfect with a promiscuous G-protein (e.g., Gα16) to force coupling to the calcium pathway.2. Use a higher-expressing clonal cell line.3. Optimize dye concentration and incubation time; check cell viability after loading. |
| High Background Signal | 1. Cell stress or death leading to leaky membranes.2. Autofluorescence of the test compound. | 1. Handle cells gently; optimize cell density to avoid overgrowth.2. Run a control plate with compound but without cells to check for autofluorescence. |
| Weak or Variable Signal | 1. Suboptimal agonist concentration.2. Assay performed at non-physiological temperature.3. Rapid signal decay (transient response). | 1. Perform an agonist dose-response curve to determine the optimal concentration (EC80) for antagonist screening.2. Ensure all reagents and plates are at the correct temperature (typically 37°C).3. Ensure the plate reader is set to read immediately after compound addition. |
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the CRTh2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human CRTh2.
-
Radioligand: [3H]-PGD2.
-
Non-specific Ligand: High concentration of unlabeled PGD2 (e.g., 10 µM).
-
Test Compound: CRTh2 antagonist at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates (e.g., GF/C, pre-soaked in 0.3% PEI).
Procedure:
-
Membrane Preparation: Homogenize CRTh2-expressing cells and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL cell membranes, 50 µL [3H]-PGD2 (at a final concentration near its Kd), and 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL cell membranes, 50 µL [3H]-PGD2, and 50 µL unlabeled PGD2.
-
Competition: 50 µL cell membranes, 50 µL [3H]-PGD2, and 50 µL of the test antagonist at various concentrations.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
Objective: To measure the ability of a CRTh2 antagonist to inhibit agonist-induced intracellular calcium release.
Materials:
-
Cell Line: HEK293 cells expressing human CRTh2 (and preferably a promiscuous G-protein like Gα16).
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Agonist: PGD2 or a selective CRTh2 agonist (e.g., DK-PGD2).
-
Test Compound: CRTh2 antagonist.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed cells into the microplates 18-24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: Remove growth media and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, with probenecid). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Antagonist Incubation: Add various concentrations of the CRTh2 antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the CRTh2 agonist (at a pre-determined EC80 concentration) to all wells.
-
Immediately record the fluorescence signal over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50.
-
Chemotaxis Assay
Objective: To assess the ability of a CRTh2 antagonist to block agonist-induced migration of CRTh2-expressing cells.
Materials:
-
Cell Line: Human Th2 cells or eosinophils.
-
Chemoattractant: PGD2 or a selective CRTh2 agonist.
-
Test Compound: CRTh2 antagonist.
-
Assay Medium: RPMI 1640 + 0.5% BSA.
-
Chemotaxis Chamber: 96-well microchemotaxis chamber with a 5-µm pore filter (e.g., Neuroprobe, Corning Transwell).
Procedure:
-
Cell Preparation: Resuspend CRTh2-expressing cells in assay medium at a concentration of 1-2 x 106 cells/mL. Pre-incubate the cells with various concentrations of the antagonist or vehicle for 15-30 minutes at 37°C.
-
Chamber Setup:
-
Add the chemoattractant (agonist) to the lower wells of the chamber. Include a negative control (medium only) and a positive control (agonist only).
-
Carefully place the filter membrane over the lower wells.
-
Add the cell suspension (containing the antagonist or vehicle) to the top of the filter.
-
-
Incubation: Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator.
-
Cell Quantification:
-
After incubation, remove the filter. Scrape off non-migrated cells from the top of the filter.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQUANT) or by direct cell counting via flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each antagonist concentration relative to the positive control (agonist alone).
-
Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.
-
References
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing Solubility and Bioavailability of CRTh2 Antagonists for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility and bioavailability of Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTh2) antagonists for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My CRTh2 antagonist, an indole acetic acid derivative, shows poor aqueous solubility. What are the initial steps to improve it for in vivo oral administration?
A1: Poor aqueous solubility is a common characteristic of indole acetic acid-based CRTh2 antagonists. The initial approach involves a systematic evaluation of formulation strategies. It is recommended to start with simple, cost-effective methods and progress to more complex techniques if needed.
Initial Steps:
-
Salt Formation: If your compound has ionizable groups (which indole acetic acids do), forming a salt can significantly increase aqueous solubility.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2]
-
Co-solvents: For early-stage preclinical studies, using a mixture of solvents can be a rapid way to achieve a solution. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol. However, the potential for drug precipitation upon dilution in the gastrointestinal (GI) tract and vehicle-induced toxicity must be carefully evaluated.
Q2: What are more advanced formulation strategies if initial methods are insufficient to achieve desired exposure?
A2: If simpler methods do not provide adequate oral bioavailability, more advanced formulation technologies should be considered. Many CRTh2 antagonists fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), making these strategies particularly relevant.
Advanced Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution rate.[3]
-
Lipid-Based Formulations: These formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[4][5] This can include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. Nanosuspensions can increase the dissolution rate and saturation solubility.
Q3: How do I choose the most appropriate animal model for pharmacokinetic studies of my CRTh2 antagonist?
A3: The choice of animal model is critical for obtaining relevant pharmacokinetic (PK) data. Rodents, such as rats and mice, are commonly used in early preclinical studies due to their well-characterized physiology, availability, and cost-effectiveness. It is important to consider species-specific differences in metabolism, particularly by cytochrome P450 enzymes, which can significantly impact the drug's half-life and exposure.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations after oral dosing in rodents.
-
Potential Cause: Inconsistent dissolution of the compound in the GI tract.
-
Troubleshooting Steps:
-
Optimize Formulation: Move from a simple suspension to a more robust formulation like a nanosuspension or an amorphous solid dispersion to ensure more consistent drug release.
-
Control Food Intake: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the fasting period for all animals before dosing.
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Ensure Homogeneity of Dosing Formulation: For suspensions, ensure uniform particle distribution by thorough mixing before each dose administration to avoid dose-to-dose variability.
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Issue 2: Low oral bioavailability despite good in vitro permeability.
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Potential Cause: Extensive first-pass metabolism in the gut wall or liver.
-
Troubleshooting Steps:
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Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the preclinical species to understand the metabolic pathways.
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Consider Prodrugs: A prodrug approach can be used to mask the metabolic site of the molecule, allowing it to be absorbed intact before being converted to the active drug in the systemic circulation.
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Route of Administration Comparison: Administer the compound intravenously (IV) to determine its absolute bioavailability and to understand the contribution of first-pass metabolism to the low oral bioavailability.
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Issue 3: Formulation instability leading to inconsistent results.
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Potential Cause: Physical or chemical instability of the formulation.
-
Troubleshooting Steps:
-
Physical Stability of Suspensions: For nanosuspensions, monitor particle size over time to detect any signs of aggregation. Ensure the use of appropriate stabilizers.
-
Chemical Stability: Assess the chemical stability of the CRTh2 antagonist in the chosen vehicle under the storage and experimental conditions. Some compounds may be susceptible to degradation at certain pH values or in the presence of specific excipients.
-
Fresh Preparation: Prepare formulations fresh on the day of the experiment whenever possible to minimize the risk of degradation.
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes the impact of different formulation strategies on the oral bioavailability of poorly soluble compounds, using data from a study on a model compound with similar characteristics to many CRTh2 antagonists.
| Formulation Strategy | Mean Particle Size | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Microsuspension | ~12 µm | 450 ± 120 | 4.0 ± 1.0 | 2,500 ± 600 | 100 (Reference) |
| Nanosuspension | ~190 nm | 980 ± 210 | 1.5 ± 0.5 | 5,800 ± 1,100 | 232 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Slurry:
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Disperse the CRTh2 antagonist powder in an aqueous solution containing stabilizers. A common combination is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.
-
The drug concentration can be up to 100 mg/mL.
-
-
Milling Process:
-
Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Mill at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 30-60 minutes). The milling time should be optimized to achieve the desired particle size.
-
Monitor the temperature during milling to prevent drug degradation.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using techniques like dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
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Administer the formulated CRTh2 antagonist (e.g., nanosuspension) orally via gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous administration, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of the CRTh2 antagonist using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Visualizations
Caption: CRTh2 signaling pathway in allergic inflammation.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting logic for poor bioavailability.
References
- 1. Effect of particle size on oral absorption of carvedilol nanosuspensions: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of particle size reduction on dissolution and oral absorption of a poorly water-soluble drug, cilostazol, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of different lipid based formulations on the oral absorption of lipophilic drugs: the ability of in vitro lipolysis and consecutive ex vivo intestinal permeability data to predict in vivo bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carboxylic Acid-Containing CRTh2 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments with carboxylic acid-containing CRTh2 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with carboxylic acid-containing CRTh2 antagonists?
A1: Carboxylic acid-containing CRTh2 antagonists present several challenges stemming from their inherent physicochemical properties. These include:
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Poor aqueous solubility: The carboxylic acid moiety often leads to low solubility in aqueous media, which can complicate in vitro assays and negatively impact oral bioavailability.[1]
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pH-dependent solubility: These compounds exhibit variable solubility depending on the pH of the environment. They are typically less soluble at low pH (protonated form) and more soluble at higher pH (ionized form).[1]
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Chemical instability: The carboxylic acid group can make the molecule susceptible to degradation pathways such as hydrolysis and oxidation, particularly in aqueous formulations, which can reduce shelf-life.[1]
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Poor membrane permeability: While the ionized form is more soluble, it often has poor permeability across biological membranes. Conversely, the more permeable non-ionized form has lower solubility.[1]
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Formation of reactive metabolites: Carboxylic acids can be metabolized in the body to form O-acyl glucuronides. These metabolites can be chemically reactive and have been linked to idiosyncratic drug toxicity in some cases.[2]
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High plasma protein binding: The acidic nature of these compounds often leads to high binding to plasma proteins, which can reduce the free drug concentration available to interact with the target receptor in vivo.
Q2: Why is my carboxylic acid-containing CRTh2 antagonist showing lower than expected potency in cell-based assays?
A2: Several factors could contribute to lower than expected potency:
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Poor solubility in assay media: The compound may be precipitating out of the cell culture media, reducing the effective concentration.
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High protein binding in serum-containing media: If your assay media contains serum, the antagonist may be binding to serum proteins, reducing the free fraction available to bind to the CRTh2 receptor.
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Compound instability: The antagonist may be degrading in the aqueous assay buffer over the course of the experiment.
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Low cell surface expression of CRTh2: The cell line used may not express sufficient levels of the CRTh2 receptor on its surface.
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Slow receptor dissociation kinetics: Some antagonists, like fevipiprant, have a slow off-rate from the receptor. If the incubation time with the antagonist is too short, it may not reach equilibrium, leading to an underestimation of its potency.
Q3: We are observing high variability in our in vivo efficacy studies. What are the potential causes?
A3: High variability in in vivo studies with carboxylic acid-containing CRTh2 antagonists can arise from:
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Poor and variable oral bioavailability: This can be due to the compound's low solubility and pH-dependent absorption in the gastrointestinal tract.
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High plasma protein binding: Small variations in protein binding between animals can lead to significant differences in the free drug exposure at the site of action.
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Rapid metabolism: The compound may be rapidly cleared from circulation, leading to inconsistent plasma concentrations.
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Formulation issues: An inadequate vehicle for administration can lead to inconsistent dosing and absorption.
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Animal model variability: The inflammatory response in the chosen animal model may be inherently variable.
Q4: Are there alternatives to carboxylic acid-containing CRTh2 antagonists?
A4: Yes, due to the potential liabilities of the carboxylic acid moiety, there has been significant research into developing antagonists with alternative acidic functional groups or non-acidic scaffolds. Tetrazole-containing compounds have been explored as bioisosteres for the carboxylic acid group, as they are less likely to form reactive metabolites.
Troubleshooting Guides
Guide 1: Low Potency in In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Low apparent potency (high IC50/Ki) | Compound precipitation in assay buffer. | 1. Visually inspect assay wells for precipitate. 2. Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. 3. Use a lower concentration of the compound or add a solubilizing agent (e.g., DMSO, cyclodextrin) at a concentration that does not affect cell viability or receptor function. |
| High plasma protein binding in serum-containing media. | 1. If possible, perform the assay in serum-free media. 2. If serum is required, consider using a lower percentage. 3. Determine the fraction of unbound drug in the assay media and use this to calculate the free IC50. | |
| Compound degradation. | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment using a suitable analytical method (e.g., HPLC). 2. If degradation is observed, shorten the incubation time or prepare fresh solutions immediately before use. | |
| No dose-response or shallow curve | Assay window is too small. | 1. Optimize the concentration of the agonist (e.g., PGD2) to elicit a submaximal response (EC80) to allow for competitive antagonism. 2. Ensure the cell line has a sufficiently high and consistent expression of the CRTh2 receptor. |
| Slow antagonist-receptor binding kinetics. | 1. Increase the pre-incubation time with the antagonist to ensure equilibrium is reached. For slowly dissociating compounds, this could be several hours. |
Guide 2: Poor Solubility and Stability
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving the compound for stock solutions. | Inherent low solubility. | 1. Use a suitable organic solvent such as DMSO or ethanol to prepare a high-concentration stock solution. 2. Gentle warming and sonication may aid dissolution. |
| Precipitation upon dilution into aqueous buffers. | Compound "crashing out" of solution. | 1. Dilute the stock solution in a stepwise manner. 2. Consider using a formulation approach for aqueous solutions, such as co-solvents, surfactants, or cyclodextrins. |
| Loss of activity over time in prepared solutions. | Chemical instability (e.g., hydrolysis, oxidation). | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. Protect from light if the compound is light-sensitive. |
| Inconsistent results in in vivo studies. | Poor formulation leading to variable absorption. | 1. Develop a stable and homogeneous formulation for in vivo dosing. This may involve particle size reduction, salt formation, or the use of lipid-based delivery systems. |
Data Presentation
Table 1: Physicochemical and In Vitro Potency of Selected Carboxylic Acid-Containing CRTh2 Antagonists
| Compound | Chemical Class | pKa | logP | Aqueous Solubility | Human CRTh2 Ki (nM) | Eosinophil Shape Change IC50 (nM) |
| Fevipiprant (QAW039) | Pyrrolo[2,3-b]pyridine acetic acid | - | - | - | 1.14 | 0.44 (whole blood) |
| OC000459 | Indole-acetic acid | - | - | - | 13 (recombinant), 4 (native) | pKB = 7.9 (isolated leukocytes), 7.5 (whole blood) |
| AZD1981 | Indole-1-acetic acid | - | - | - | - | - |
| Setipiprant | Tetrahydropyrido[4,3-b]indole | - | - | - | - | - |
Note: Data for some parameters are not publicly available.
Experimental Protocols
Protocol 1: CRTh2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRTh2 receptor.
Materials:
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HEK293 cells stably expressing human CRTh2
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Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
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Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
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Radioligand: [3H]PGD2
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Non-specific binding control: unlabeled PGD2
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Test compound
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Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
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Scintillation cocktail and counter
Methodology:
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Membrane Preparation:
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Culture and harvest HEK293-hCRTH2 cells.
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Homogenize cells in ice-cold lysis buffer.
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Centrifuge to pellet membranes and wash the pellet with fresh buffer.
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Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
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Binding Reaction:
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In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2 (typically near its Kd), and varying concentrations of the test compound.
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For total binding wells, add vehicle instead of the test compound.
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For non-specific binding wells, add a high concentration of unlabeled PGD2.
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Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
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Incubate the plate at a controlled temperature (e.g., 30°C) with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
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Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
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Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
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Calculate the Ki using the Cheng-Prusoff equation.
-
Troubleshooting:
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High non-specific binding: Reduce the amount of membrane protein per well, decrease the radioligand concentration, or try a different type of filter.
-
Low specific binding: Increase the amount of membrane protein, check the activity of the radioligand, or ensure optimal binding buffer conditions (pH, ions).
Protocol 2: Eosinophil Shape Change Assay
Objective: To measure the functional antagonism of a test compound on PGD2-induced eosinophil shape change.
Materials:
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Freshly isolated human eosinophils or whole blood
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Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
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PGD2 (agonist)
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Test compound
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Fixative (e.g., paraformaldehyde)
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Flow cytometer
Methodology:
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Cell Preparation:
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Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
-
Antagonist Incubation:
-
Pre-incubate the eosinophils with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
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Add PGD2 at a concentration that induces a submaximal shape change (e.g., EC80) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Fixation:
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Stop the reaction by adding an equal volume of cold fixative.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the forward scatter (FSC) to assess cell size and shape.
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Eosinophils can be gated based on their characteristic autofluorescence.
-
-
Data Analysis:
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Determine the percentage of cells that have undergone a shape change (increase in FSC) in each condition.
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Plot the percentage inhibition of shape change against the log concentration of the test compound to determine the IC50.
-
Troubleshooting:
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High basal shape change: Ensure gentle handling of cells during isolation and the assay to prevent spontaneous activation.
-
Weak response to PGD2: Use freshly prepared PGD2 solutions and optimize the concentration and incubation time. Check the viability of the eosinophils.
Mandatory Visualizations
Caption: CRTh2 signaling pathway in allergic inflammation.
Caption: Drug discovery workflow for CRTh2 antagonists.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Metabolic Instability of CRTh2 Antagonist Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic instability of Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTh2) antagonist compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways observed for CRTh2 antagonists?
A1: The metabolic pathways for CRTh2 antagonists are diverse and dependent on their chemical scaffolds. However, two common pathways have been identified for clinically investigated compounds:
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Glucuronidation: For compounds containing a carboxylic acid moiety, such as fevipiprant, the primary metabolic pathway is often the formation of an acyl glucuronide metabolite. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, 2B7, and 2B17.[1][2] The resulting metabolite is typically inactive.[3]
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Oxidation: For compounds with aromatic ring systems, such as the tetrahydropyridoindole derivative setipiprant, oxidation is a key metabolic route. This can involve epoxidation of an aromatic ring followed by hydrolytic ring-opening to form dihydroxy isomers. For setipiprant, the main metabolites are M7 and M9, which are dihydroxy-dihydronaphthalene isomers.[4]
Q2: My CRTh2 antagonist shows high clearance in human liver microsomes. What are the likely enzymatic pathways responsible?
A2: High clearance in human liver microsomes (HLM) suggests that your compound is likely a substrate for Phase I cytochrome P450 (CYP) enzymes or certain Phase II UGT enzymes present in this subcellular fraction. For many CRTh2 antagonists, particularly those with indole acetic acid or similar acidic functionalities, both oxidative metabolism by CYPs and direct glucuronidation by UGTs can contribute to clearance.
Q3: Are there any known structural liabilities associated with the metabolic instability of CRTh2 antagonists?
A3: Yes, a key structural feature to consider is the carboxylic acid group present in many CRTh2 antagonists. While often crucial for receptor binding, this moiety can be a site for the formation of acyl glucuronides.[5] These metabolites can sometimes be reactive and have been linked to idiosyncratic toxicity. Therefore, medicinal chemistry efforts have focused on finding bioisosteric replacements for the carboxylic acid, such as tetrazoles, to mitigate this potential liability.
Q4: How can I improve the metabolic stability of my indole acetic acid-based CRTh2 antagonist?
A4: Improving the metabolic stability of indole acetic acid derivatives often involves blocking potential sites of metabolism. Consider the following strategies:
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Substitution on the indole ring: Introducing electron-withdrawing groups or bulky substituents on the indole ring can hinder CYP-mediated oxidation.
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Modification of the acetic acid side chain: Altering the linker between the indole core and the carboxylic acid can influence susceptibility to metabolic enzymes.
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Bioisosteric replacement of the carboxylic acid: As mentioned in Q3, replacing the carboxylic acid with a less metabolically labile group like a tetrazole can be an effective strategy.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High discrepancy between in vitro clearance (e.g., HLM) and in vivo clearance. | Contribution of non-hepatic clearance mechanisms (e.g., renal excretion). Involvement of transporters not present in microsomal systems. | 1. Assess renal clearance: Quantify the amount of unchanged compound excreted in urine in your in vivo studies. For example, fevipiprant is eliminated through both hepatic metabolism and renal excretion. 2. Investigate transporter involvement: Use in vitro systems (e.g., cell lines overexpressing specific transporters) to determine if your compound is a substrate for uptake (e.g., OAT3, OATP1B3) or efflux (e.g., MDR1) transporters. Fevipiprant has been shown to be a substrate for OAT3, OATP1B3, and MDR1. |
| Formation of multiple, difficult-to-identify metabolites in vitro. | Complex metabolic pathways involving multiple CYP isoforms or a combination of Phase I and Phase II enzymes. | 1. Use recombinant CYP enzymes: Incubate your compound with individual recombinant human CYP isoforms to identify the specific enzymes responsible for its metabolism. 2. Employ high-resolution mass spectrometry (LC-HRMS): This technique can provide accurate mass measurements of metabolites, aiding in the determination of their elemental composition and facilitating structural elucidation. 3. Utilize tandem mass spectrometry (MS/MS): Fragmenting the metabolite ions and analyzing the resulting fragmentation patterns can provide structural information to help identify the site of metabolic modification. |
| My compound shows good potency but poor oral bioavailability. | High first-pass metabolism in the liver. Poor absorption from the gastrointestinal tract. | 1. Conduct a Caco-2 permeability assay: This in vitro model assesses the potential for intestinal absorption. 2. Compare intravenous and oral dosing in preclinical species: This will help to differentiate between poor absorption and high first-pass metabolism. 3. Synthesize and test analogs with blocked metabolic "hotspots": Based on metabolite identification studies, modify the compound structure to improve metabolic stability. |
| The acyl glucuronide metabolite of my compound is suspected to be reactive. | The acyl glucuronide may be unstable and capable of covalently binding to proteins. | 1. Assess covalent binding: Use radiolabeled compound in incubations with liver microsomes or hepatocytes and measure the amount of radioactivity irreversibly bound to proteins. The acyl glucuronide of fevipiprant was found to covalently bind to human plasma proteins, likely albumin. 2. Consider structural modifications: As a long-term strategy, explore replacing the carboxylic acid with a bioisostere to prevent the formation of the acyl glucuronide. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and metabolic stability parameters for selected CRTh2 antagonists.
| Compound | Half-life (t½) (hours) | Primary Metabolic Pathway(s) | Key Metabolite(s) | Primary Route of Excretion |
| Fevipiprant | ~18-20 | Glucuronidation | Acyl glucuronide | Urine (42%) and Feces (52%) |
| Setipiprant | Not explicitly stated | Oxidation (epoxidation and hydrolysis) | M7 and M9 (dihydroxy-dihydronaphthalene isomers) | Feces (88.2%) and Urine (11.7%) |
| ACT-453859 | 11-20 | Not explicitly stated | Not explicitly stated | Urine (≤1.4% as unchanged drug) |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a CRTh2 antagonist compound.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
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Pooled human liver microsomes (e.g., 20 mg/mL)
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0.1 M Phosphate buffer (pH 7.4)
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NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Positive control compounds (e.g., a high clearance and a low clearance compound)
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Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching the reaction and for LC-MS/MS analysis
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96-well plates
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Incubator/shaker (37°C)
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Centrifuge
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LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Thaw the human liver microsomes and NADPH regenerating system on ice.
-
In a 96-well plate, add the phosphate buffer, HLM, and test compound solution. The final concentration of the test compound is typically 1 µM, and the final microsomal protein concentration is usually 0.5 mg/mL. The final DMSO concentration should be kept low (e.g., <0.1%).
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Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a specific volume of cold ACN containing the internal standard to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
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Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Visualizations
Caption: Common metabolic pathways for CRTh2 antagonists.
Caption: Experimental workflow for HLM stability assay.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Absorption, Distribution, Metabolism, and Excretion of the Oral Prostaglandin D2 Receptor 2 Antagonist Fevipiprant (QAW039) in Healthy Volunteers and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of setipiprant, a selective oral CRTH2 antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
interpreting inconsistent results from CRTh2 antagonist clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting inconsistent results from Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 (CRTh2) antagonist clinical trials, particularly in the context of asthma.
Frequently Asked Questions (FAQs)
Q1: Why have CRTh2 antagonists shown promising results in Phase II trials but failed to meet primary endpoints in Phase III?
A1: This is a critical issue observed, most notably with the drug fevipiprant. The discrepancy often arises from fundamental differences in trial design, patient populations, and chosen endpoints between the exploratory (Phase II) and confirmatory (Phase III) stages.
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Phase II Focus vs. Phase III Focus: Phase II trials are often designed to demonstrate a biological effect. For instance, a key Phase II study of fevipiprant successfully showed a significant reduction in sputum eosinophil counts, a direct biomarker of the drug's mechanism of action on Type 2 inflammation.[1][2] However, Phase III trials, such as the LUSTER studies, are powered for clinical efficacy endpoints, like reducing the rate of severe asthma exacerbations.[3][4][5]
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Patient Heterogeneity: Phase II studies may enroll a more homogenous group of patients with a specific inflammatory profile (e.g., high eosinophil counts) where the drug is most likely to show an effect. Phase III trials enroll a broader, more diverse patient population to reflect real-world conditions. If the CRTh2 pathway is only critical in a specific subset of patients (e.g., those with severe eosinophilic asthma), the therapeutic effect can be diluted in a larger, more heterogeneous population, leading to a failure to meet the primary endpoint.
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Endpoint Disconnect: A significant reduction in an inflammatory biomarker (like sputum eosinophils) does not always translate directly to a significant improvement in clinical symptoms or a reduction in exacerbation frequency for all patients. The LUSTER trials, for example, failed to meet the clinically relevant threshold for exacerbation reduction despite earlier evidence of anti-inflammatory activity. This suggests that for many patients in the broader asthma population, eosinophilic inflammation driven by the PGD2-CRTh2 pathway may not be the sole or primary driver of their clinical outcomes.
Q2: What is the role of patient stratification and biomarkers in the interpretation of CRTh2 antagonist trial results?
A2: Patient stratification using biomarkers is crucial and likely represents the path forward for this class of drugs. The inconsistent results strongly suggest that CRTh2 antagonists are not a "one-size-fits-all" treatment for asthma.
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Identifying Responders: Biomarkers of Type 2 inflammation are key. Trials that performed post-hoc analyses or specifically enrolled patients with an eosinophilic phenotype often showed more promising results. For example, studies with the CRTh2 antagonist OC000459 demonstrated greater improvements in FEV1 in patients with atopic, eosinophilic asthma.
-
Key Biomarkers:
-
Sputum Eosinophils: Considered a direct measure of airway inflammation. A level >2-3% is often used to define eosinophilic asthma.
-
Blood Eosinophils: A more convenient surrogate for sputum eosinophils. The LUSTER trials stratified patients based on a blood eosinophil count of ≥250 cells/µL.
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Fraction of Exhaled Nitric Oxide (FeNO): Another indicator of Type 2 airway inflammation.
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Serum Periostin: An IL-13-inducible protein that has been identified as a strong predictor of eosinophilic inflammation.
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-
Future Direction: Future trials should focus on prospectively enrolling patients selected by these biomarkers to test the efficacy of CRTh2 antagonists in the specific populations most likely to benefit.
Q3: Can CRTh2 antagonists be effective as a monotherapy versus an add-on therapy to inhaled corticosteroids (ICS)?
A3: This is a key question emerging from meta-analyses. Some evidence suggests that CRTh2 antagonists may have a greater effect when used as a monotherapy in patients not currently treated with ICS. A 2018 meta-analysis found that CRTh2 antagonist monotherapy significantly improved FEV1 and quality of life, whereas add-on therapy to corticosteroids did not show the same benefit.
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Potential Mechanism: Inhaled corticosteroids are potent anti-inflammatory agents that also reduce eosinophil counts. It is possible that in patients already receiving high-dose ICS, the additional benefit provided by a CRTh2 antagonist is marginal, creating a "ceiling effect." The pathway targeted by the antagonist may already be sufficiently suppressed by the corticosteroid.
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Clinical Implications: This finding suggests a potential niche for CRTh2 antagonists in patients with mild-to-moderate eosinophilic asthma who are steroid-naïve or as a steroid-sparing alternative. However, most recent large-scale trials have focused on severe asthma patients already on high-dose ICS.
Troubleshooting Guides
Problem: My in-vitro/pre-clinical model showed potent CRTh2 antagonism, but the clinical trial failed to show a significant effect on lung function (FEV1).
Troubleshooting Steps:
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Confirm Target Engagement: Was a pharmacodynamic biomarker used to confirm that the drug was hitting its target in humans at the tested dose? An ex-vivo PGD2-induced eosinophil shape change assay was used in some trials to confirm this.
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Analyze the Patient Population:
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Was the trial population enriched for patients with a T2-high inflammatory signature (e.g., elevated blood/sputum eosinophils)? A lack of efficacy in a broad asthma population is a common finding.
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What was the baseline medication? High background ICS use may mask the effect of the antagonist.
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Re-evaluate the Primary Endpoint: Is FEV1 the most appropriate primary endpoint for the mechanism? CRTh2 antagonists have shown a stronger effect on inflammatory markers than on direct airway smooth muscle function. While FEV1 is a critical regulatory endpoint, its improvement may be downstream of the primary anti-inflammatory effect. Consider endpoints like time-to-first exacerbation or reduction in eosinophils in a targeted population.
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Review the Disconnect Between Inflammation and Symptoms: A reduction in eosinophils may not be sufficient to improve lung function in patients with chronic, established airway remodeling. The CRTh2 pathway might be more critical in preventing exacerbations and acute inflammation rather than reversing chronic changes in airway caliber.
Data Presentation: Comparison of CRTh2 Antagonist Clinical Trial Results
Table 1: Fevipiprant Clinical Trial Data
| Trial Phase | Study Name/Identifier | Primary Endpoint | Patient Population | Key Result | Citation |
| Phase II | (Brightling et al., 2016) | Change in sputum eosinophil % | Moderate-to-severe asthma, sputum eosinophils >2% | Fevipiprant reduced sputum eosinophils from 5.4% to 1.1% over 12 weeks (p=0.0014 vs. placebo). | |
| Phase III | LUSTER-1 & LUSTER-2 | Annual rate of moderate-to-severe exacerbations | Inadequately controlled severe asthma (GINA Steps 4 & 5) | Failed to meet the clinically relevant threshold for reduction in exacerbation rate compared to placebo for either 150mg or 450mg doses. |
Table 2: Other CRTh2 Antagonists Clinical Trial Data
| Drug | Trial Phase | Primary Endpoint | Patient Population | Key Result | Citation |
| OC000459 | Phase II | Change in FEV1 | Moderate persistent asthma (not on ICS) | Pooled dose groups showed a 95 mL greater FEV1 increase vs. placebo (p=0.024). Effect was more pronounced in atopic eosinophilic subjects (220 mL increase, p=0.005). | |
| OC000459 | Allergen Challenge | Late Asthmatic Response (LAR) | Steroid-naïve asthmatics | Reduced LAR by 25.4% (p=0.018) and inhibited post-allergen sputum eosinophilia (p=0.002) vs. placebo. | |
| Setipiprant | Phase II/III | Efficacy in Allergic Rhinitis | Seasonal Allergic Rhinitis | Did not show sufficient advantage over existing drugs and development for this indication was discontinued. | |
| AZD1981 | Phase II | Change in morning Peak Expiratory Flow (PEF) | Uncontrolled asthma despite ICS | No significant improvement in PEF. Significant improvements in ACQ-5 scores vs. placebo were observed, particularly in atopic patients. |
Experimental Protocols
Methodology: Sputum Induction and Eosinophil Count
Sputum analysis is a key method for directly assessing airway inflammation.
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Patient Preparation: Patients typically withhold short-acting bronchodilators for at least 8 hours before the procedure.
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Induction: The patient inhales nebulized hypertonic saline (e.g., 3%, 4%, or 5% NaCl) for increasing durations (e.g., 5-7 minute intervals). FEV1 is measured after each inhalation to monitor for excessive bronchoconstriction (a drop of >20% typically halts the procedure).
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Sample Collection: After each inhalation, the patient is encouraged to cough deeply to expectorate sputum into a sterile container.
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Processing: Within 2 hours of collection, viscous portions of the sputum are selected and treated with a mucolytic agent like dithiothreitol (DTT).
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Cell Counting: The sample is filtered and centrifuged to create a cell pellet. A total cell count is performed, and slides are prepared using a cytocentrifuge.
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Staining and Differentiation: Slides are stained (e.g., with Wright-Giemsa or Diff-Quik), and a differential cell count of at least 400 non-squamous cells is performed by a trained technician. The result is expressed as the percentage of eosinophils relative to the total non-squamous inflammatory cells.
Methodology: Lung Function Assessment (FEV1)
Forced Expiratory Volume in 1 second (FEV1) is a standard measure of airway obstruction.
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Equipment: A calibrated spirometer meeting American Thoracic Society (ATS)/European Respiratory Society (ERS) standards is used.
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Patient Instruction: The patient is instructed to take a full, deep breath and then exhale as forcefully and completely as possible into the spirometer for at least 6 seconds.
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Procedure: The maneuver is repeated at least three times to ensure reproducibility. The highest FEV1 value from the acceptable maneuvers is recorded.
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Timing: In clinical trials, pre-bronchodilator FEV1 is measured at a consistent time of day, typically before the administration of the daily study drug or any rescue medication.
Methodology: Patient-Reported Outcome Questionnaires
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Asthma Control Questionnaire (ACQ):
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Purpose: Measures the adequacy of asthma control over the previous week.
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Structure: The most common version (ACQ-7) has 7 questions: 5 about symptoms (night-time waking, morning symptoms, activity limitation, shortness of breath, wheeze), 1 about rescue bronchodilator use, and 1 for pre-bronchodilator FEV1 % predicted. A 5-item version (ACQ-5) omits the FEV1 and rescue use questions.
-
Scoring: Each item is scored on a 7-point scale (0 = totally controlled, 6 = severely uncontrolled). The final score is the mean of the items. A score >1.5 indicates poorly controlled asthma, while a change of 0.5 is considered the minimal clinically important difference.
-
-
Asthma Quality of Life Questionnaire (AQLQ):
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Purpose: Measures the functional impairments (physical and emotional) caused by asthma over the previous two weeks.
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Structure: The standardized AQLQ has 32 questions across four domains: symptoms, activity limitation, emotional function, and environmental stimuli.
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Scoring: Each item is scored on a 7-point scale (1 = severe impairment, 7 = no impairment). The overall score is the mean of all 32 items. A higher score indicates a better quality of life, and a change of 0.5 is considered clinically important.
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Mandatory Visualizations
Caption: CRTh2 signaling pathway upon PGD2 binding and site of antagonist action.
Caption: Workflow of a typical Phase III CRTh2 antagonist trial (e.g., LUSTER).
Caption: Logical relationship of factors contributing to inconsistent trial outcomes.
References
addressing receptor desensitization in CRTh2 functional assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of receptor desensitization in Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) functional assays.
Frequently Asked Questions (FAQs) about CRTh2 Desensitization
Q1: What is CRTh2 receptor desensitization?
A1: CRTh2 receptor desensitization is a process where the receptor's response to its ligand, prostaglandin D2 (PGD2), diminishes after initial or prolonged exposure.[1][2] This is a fundamental regulatory mechanism for many G protein-coupled receptors (GPCRs) to prevent overstimulation.[3] The process involves several key steps: phosphorylation of the receptor, binding of β-arrestin proteins which blocks further G protein signaling, and subsequent internalization of the receptor from the cell surface.[2][4]
Q2: What are the primary molecular mechanisms behind CRTh2 desensitization?
A2: As a GPCR, CRTh2 desensitization follows a classic pathway. Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to phosphorylate the receptor's intracellular domains. This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with its G protein (Gαi), effectively uncoupling it from downstream signaling pathways like calcium mobilization and cAMP inhibition. β-arrestin also acts as an adapter protein, targeting the receptor for endocytosis via clathrin-coated pits.
Q3: Why is desensitization a significant issue in CRTh2 functional assays?
A3: Desensitization can lead to inaccurate experimental results, particularly when measuring the potency and efficacy of agonists or the inhibitory effect of antagonists. A diminished signal due to desensitization can be misinterpreted as low compound potency or effective antagonism. It is especially problematic in assays requiring sequential ligand additions or prolonged incubation times, as the receptor population on the cell surface may be significantly reduced or unresponsive.
Q4: How quickly does CRTh2 desensitization occur?
A4: The onset of GPCR desensitization can be rapid, occurring within minutes of agonist exposure. The precise kinetics for CRTh2 can vary depending on the cell type, agonist concentration, and temperature. For example, studies on other GPCRs in neutrophils show that desensitization of some cellular functions can be observed after just one exposure to a ligand. Therefore, it is a critical factor to control even in short-term functional assays.
Troubleshooting Guides for Common CRTh2 Assays
Calcium Mobilization Assays
Q: I see a strong calcium signal after the first agonist stimulation, but a second stimulation yields a very weak or no response. Is this desensitization?
A: Yes, this is a classic sign of homologous desensitization. The initial activation leads to rapid receptor phosphorylation and β-arrestin recruitment, rendering the receptors unresponsive to subsequent agonist challenges.
Troubleshooting Steps:
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Assay Design: For antagonist screening, always pre-incubate with the antagonist before adding the agonist. Do not perform sequential agonist additions on the same cells to measure potency. Use a fresh plate or well for each concentration point.
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Minimize Pre-stimulation: Ensure cells are not inadvertently stimulated before the measurement. This includes avoiding mechanical stress and ensuring wash buffers do not contain trace agonists.
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Confirm with Controls: Run a control where cells are first stimulated with a buffer solution and then with the agonist. This should yield a robust signal, confirming the cells are healthy and responsive.
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Resensitization Check: If your experimental design requires it, you may need to allow time for receptor resensitization, which involves the dephosphorylation and recycling of internalized receptors back to the cell surface. This can take from minutes to hours and must be empirically determined.
cAMP Assays
Q: My CRTh2 agonist is failing to inhibit forskolin-stimulated cAMP production, or the effect is weaker than expected. What could be the cause?
A: This could be due to desensitization, as CRTh2 couples to the Gαi protein to inhibit adenylyl cyclase and lower intracellular cAMP levels. If the receptor is desensitized, it uncouples from Gαi, and this inhibitory effect is lost.
Troubleshooting Steps:
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Reduce Incubation Time: Minimize the pre-incubation time with the CRTh2 agonist before adding forskolin. The goal is to measure the immediate inhibitory effect before significant desensitization occurs.
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Verify Gαi Coupling: Treat cells with pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi proteins. A PTX-treated cell should show no agonist-induced inhibition of cAMP, confirming the signal is Gαi-dependent. If your untreated cells behave like PTX-treated cells, it strongly suggests desensitization.
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Check Cell Health: Ensure the forskolin-only control produces a robust cAMP signal. If not, the issue may lie with the cells or the cAMP detection reagents rather than CRTh2 activity.
β-Arrestin Recruitment Assays
Q: I am getting a very strong signal in my β-arrestin recruitment assay. Does this mean my assay is working perfectly?
A: A strong signal indicates that the agonist is effectively inducing the interaction between CRTh2 and β-arrestin, which is the primary mechanism of desensitization. While this is the desired readout for this specific assay, it confirms that the desensitization machinery has been activated. This result can be used to correlate with the loss of signal in other functional assays (e.g., calcium or cAMP).
Troubleshooting Steps:
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Interpret the Data in Context: Use β-arrestin recruitment data to understand the desensitization potential of your compounds. A potent agonist in a β-arrestin assay is likely to cause rapid desensitization in a G-protein signaling assay.
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Screen for Biased Ligands: This assay is ideal for identifying "biased" agonists that may preferentially activate G protein pathways over β-arrestin recruitment, or vice-versa. Such compounds could have therapeutic advantages by minimizing receptor desensitization.
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Confirm Specificity: Use a known CRTh2 antagonist to block the agonist-induced β-arrestin recruitment. This ensures the signal is specific to CRTh2 activation.
Radioligand Binding Assays
Q: My saturation binding experiment shows a lower than expected Bmax (receptor number), especially after pre-incubating with an agonist. Why?
A: Agonist-induced desensitization leads to receptor internalization, which removes receptors from the cell surface. In a whole-cell binding assay, this will appear as a decrease in the total number of available binding sites (Bmax).
Troubleshooting Steps:
-
Perform Binding on Ice: Conduct all incubation steps at 4°C. Low temperatures inhibit most cellular processes, including receptor internalization, allowing you to measure the total receptor population on the plasma membrane.
-
Use Cell Membranes/Lysates: Prepare cell membrane fractions or use whole-cell lysates instead of intact cells. This ensures that both surface and internalized receptors are accessible to the radioligand.
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Check for High Non-Specific Binding: High non-specific binding can obscure the specific signal and lead to inaccurate Bmax calculations. Ensure you are using an appropriate concentration of a competing non-labeled ligand to define non-specific binding and optimize wash steps.
Data Summary
Table 1: Ligand Binding Affinities for Human CRTh2 This table summarizes the binding affinities of PGD2 and related metabolites for the human CRTh2 receptor, as determined by equilibrium competition binding assays using cell membranes.
| Compound | Ki (nM) | Selectivity Profile | Reference |
| Prostaglandin D2 (PGD2) | 2.4 - 3.3 | Agonist for CRTh2 and DP1 | |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 3.2 | Selective CRTh2 Agonist | |
| 15-deoxy-Δ12,14-PGJ2 | 10.0 | CRTh2 Agonist | |
| Indomethacin | 20.0 | CRTh2 Agonist, COX Inhibitor | |
| Ramatroban | 8100.0 | CRTh2 Antagonist |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method to measure agonist-induced intracellular calcium mobilization in cells expressing CRTh2.
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Cell Preparation:
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Plate CRTh2-expressing cells (e.g., HEK293 or primary eosinophils) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove excess dye. Add fresh assay buffer to each well.
-
-
Antagonist Pre-incubation (if applicable):
-
Add CRTh2 antagonists at desired concentrations and incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated pipettor to add the CRTh2 agonist (e.g., PGD2) to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the agonist concentration to generate a dose-response curve and calculate EC50 values.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines a common method for measuring β-arrestin recruitment to CRTh2.
-
Cell Preparation:
-
Use a cell line engineered to co-express CRTh2 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Plate the cells in a 96-well or 384-well white, solid-bottom assay plate and culture overnight.
-
-
Compound Addition:
-
Remove culture medium and replace it with assay buffer.
-
Add test compounds (agonists or antagonists) at desired concentrations.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the formation of an active enzyme complex.
-
-
Detection:
-
Add the chemiluminescent substrate for the complemented enzyme.
-
Incubate for 60 minutes at room temperature in the dark to allow the signal to develop.
-
-
Signal Measurement:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Visual Guides
References
troubleshooting low potency of novel CRTh2 antagonist candidates
This technical support center provides troubleshooting guidance and detailed protocols for researchers and drug development professionals experiencing low potency with novel Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonist candidates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is CRTh2 and why is it a therapeutic target?
A1: CRTh2, also known as DP2, is a G-protein coupled receptor (GPCR) that is preferentially expressed on key immune cells involved in type 2 inflammation, such as T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] Its natural ligand is Prostaglandin D2 (PGD2), a major product released by mast cells during an allergic response.[3][4] The PGD2-CRTh2 signaling axis induces chemotaxis (cell migration) and activation of these immune cells, driving inflammatory conditions like asthma and allergic rhinitis.[1] Antagonists that block this receptor are therefore promising candidates for new anti-inflammatory drugs.
Q2: What are the primary assays used to determine the potency of a CRTh2 antagonist?
A2: The potency of a CRTh2 antagonist is typically evaluated through a tiered approach:
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Binding Assays: These assays directly measure the affinity of the compound for the CRTh2 receptor, usually by competing with a radiolabeled ligand (e.g., [3H]PGD2). The output is typically a Ki (inhibition constant).
-
Functional Assays: These measure the compound's ability to block the downstream signaling events that occur after PGD2 binds to CRTh2. Common functional assays include:
-
Calcium Mobilization Assays: CRTh2 activation leads to an increase in intracellular calcium ([Ca2+]i). Antagonists are measured by their ability to block this PGD2-induced calcium flux.
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cAMP Assays: CRTh2 couples to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP. Antagonists block this PGD2-mediated reduction in cAMP.
-
-
Cell Migration (Chemotaxis) Assays: These are more physiologically relevant assays that measure the ability of an antagonist to block the migration of CRTh2-expressing cells (like eosinophils) towards a PGD2 gradient.
Q3: What is a "good" potency value for a novel CRTh2 antagonist?
A3: Potency is context-dependent, but generally, lead candidates for drug development have high affinity in binding assays and high potency in functional assays. Below is a table of reported values for known CRTh2 antagonists for reference. A novel candidate would ideally have potency in the low nanomolar (nM) range in multiple assays.
| Compound | Assay Type | Cell/Tissue System | Potency (Ki / IC50) |
| Fevipiprant | Radioligand Binding | Membranes from HEK293 cells expressing human CRTh2 | Ki: ~0.5 - 5 nM |
| Ramatroban | Radioligand Binding | Membranes from cells expressing mouse CRTh2 | Ki: 4.2 nM |
| TM30089 | Radioligand Binding | Membranes from cells expressing mouse CRTh2 | Ki: 1.1 nM |
| Indomethacin | Radioligand Binding | Membranes from HEK293(EBNA) cells expressing human CRTh2 | Ki: 20 nM |
| Setipiprant | Functional (Chemotaxis) | Eosinophils | IC50: ~10 - 30 nM |
| CAY10471 | Radioligand Binding | Membranes from HEK293T cells expressing human CRTh2 | Ki: ~1 - 10 nM |
Note: Values are approximate and can vary based on specific experimental conditions.
Section 2: Troubleshooting Low Potency
This guide addresses common issues that can lead to unexpectedly low potency values for your CRTh2 antagonist candidates.
Issue 1: Low Potency in Radioligand Binding Assays
-
Question: My compound shows a high Ki value (low affinity) in the [3H]PGD2 competition binding assay. What could be wrong?
| Potential Cause | Recommended Solution |
| Compound Instability/Solubility | Ensure the compound is fully dissolved in the assay buffer. Test solubility at the highest concentration used. Consider using a different solvent or adding a small percentage of DMSO (ensure final concentration is consistent and does not affect the assay). |
| Incorrect Radioligand Concentration | Use a [3H]PGD2 concentration at or below its Kd for the receptor to ensure assay sensitivity. Using too high a concentration will require higher concentrations of your antagonist to compete. |
| Poor Membrane Quality | Prepare fresh cell membranes expressing CRTh2. Ensure proper homogenization and storage at -80°C. Run a saturation binding experiment with [3H]PGD2 to confirm the Bmax (receptor density) and Kd of your membrane prep. |
| Assay Incubation Time/Temp | Ensure the incubation time is sufficient to reach equilibrium. A 2-hour incubation at room temperature is common. Verify that temperature is stable throughout the experiment. |
| Non-specific Binding | High non-specific binding can mask the true specific binding. Ensure it is determined correctly using a high concentration of unlabeled PGD2 (e.g., 10 µM). Consider using BSA (e.g., 0.1%) in the binding buffer to reduce non-specific interactions. |
Issue 2: Low Potency in Calcium Mobilization Assays
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Question: My compound is a poor blocker of PGD2-induced calcium flux, resulting in a high IC50. Why?
| Potential Cause | Recommended Solution |
| Suboptimal Agonist (PGD2) Concentration | Use a PGD2 concentration that gives ~80% of the maximal response (EC80). Using a maximal or supra-maximal concentration (EC100) will make it very difficult for a competitive antagonist to inhibit the signal, artificially lowering its apparent potency. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Over-passaging can lead to changes in receptor expression or signaling capacity. Ensure high cell viability (>95%) before starting the assay. |
| Inconsistent Dye Loading | Ensure consistent loading of the calcium-sensitive dye (e.g., Fura-2 AM) by optimizing loading time and temperature. Incomplete de-esterification of the AM ester can lead to poor signal. |
| Signal Window is Too Low | The difference in signal between unstimulated and PGD2-stimulated cells should be robust. Optimize cell density and PGD2 concentration to maximize this window. A low signal-to-noise ratio can obscure antagonist effects. |
| Compound is a Partial or Biased Agonist | Some compounds may have weak agonist activity on their own or may preferentially block one signaling pathway over another (biased antagonism). Test the compound in the absence of PGD2 to check for agonist activity. |
Issue 3: Low Potency in Chemotaxis Assays
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Question: My compound does not effectively inhibit eosinophil migration towards PGD2. What should I check?
| Potential Cause | Recommended Solution |
| Poor Cell Viability/Responsiveness | Use freshly isolated eosinophils or a validated cell line (e.g., HL-60 differentiated to an eosinophil-like phenotype). Cells from different donors or passages can have variable CRTh2 expression and migratory capacity. |
| Suboptimal PGD2 Gradient | The PGD2 concentration in the bottom chamber of the Transwell plate must be optimized to induce a robust chemotactic response without causing receptor desensitization. Test a PGD2 dose-response curve first. |
| Incorrect Incubation Time | The incubation time for migration is critical. Too short, and you won't see significant migration; too long, and cells may migrate non-specifically or deplete the gradient. A 3-4 hour incubation is a common starting point. |
| Compound Cytotoxicity | At higher concentrations, the compound may be toxic to the cells, preventing them from migrating for reasons other than CRTh2 antagonism. Perform a cell viability assay (e.g., Trypan Blue or MTT) with your compound at the concentrations used in the chemotaxis assay. |
| Activation of Other Chemoattractant Receptors | Ensure that the migration observed is specific to CRTh2. The assay medium should be free of other chemoattractants. Run a control where cells are incubated with the antagonist but without the PGD2 chemoattractant to measure basal migration. |
Section 3: Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the CRTh2 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human CRTh2.
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[3H]PGD2 (Radioligand).
-
Unlabeled PGD2 (for non-specific binding).
-
Test compounds.
-
Binding Buffer: 20 mM HEPES, 5 mM MgCl2, 5 mM MnCl2, 1 mM EDTA, 0.1% BSA, pH 7.5.
-
96-well plates and a cell harvester.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of test compound dilution (or unlabeled PGD2 for non-specific binding, or buffer for total binding), and 50 µL of [3H]PGD2 (final concentration ~2 nM).
-
Initiate the reaction by adding 50 µL of the CRTh2 membrane preparation (~20 µg protein/well).
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (e.g., Tris-HCl).
-
Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
-
Objective: To measure the ability of a test compound to inhibit PGD2-induced intracellular calcium release.
-
Materials:
-
HEK293 or CHO cells stably expressing human CRTh2.
-
Black-sided, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PGD2.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
-
Methodology:
-
Seed the CRTh2-expressing cells into 96-well plates and allow them to adhere overnight (target ~80-90% confluency).
-
Remove the culture medium and load the cells with the calcium dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorometric imaging plate reader (e.g., FlexStation).
-
Measure the baseline fluorescence for several seconds.
-
Add PGD2 (at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium peak.
-
Analyze the data by calculating the peak fluorescence response and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.
-
Protocol 3: Eosinophil Chemotaxis Assay
-
Objective: To determine the ability of a test compound to block the migration of eosinophils towards a PGD2 gradient.
-
Materials:
-
Purified human eosinophils or a suitable cell line.
-
24-well Transwell plates with 5 µm porosity filters.
-
PGD2.
-
Test compounds.
-
Assay Medium: RPMI or HBSS with 0.1-1% FBS.
-
-
Methodology:
-
Pre-treat the eosinophils with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.
-
Add Assay Medium containing PGD2 (at an optimal chemoattractant concentration) to the lower chambers of the Transwell plate.
-
Add the pre-treated eosinophils (e.g., 1x10^5 cells/well) to the upper chamber (the filter insert).
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts. Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer, flow cytometer, or a cell counting reagent.
-
Calculate the percentage of inhibition of migration compared to the vehicle control and plot against the log concentration of the test compound to determine the IC50.
-
Section 4: Signaling Pathways and Workflows
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor, a Gi-coupled GPCR, initiates a signaling cascade that results in chemotaxis and cellular activation.
References
- 1. pnas.org [pnas.org]
- 2. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and administration routes for CRTh2 antagonists in animal models
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing dosage and administration routes for Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is CRTh2 and why is it a therapeutic target?
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator released by mast cells and other immune cells during inflammatory responses.[2][3] The PGD2-CRTh2 signaling pathway is pivotal in the development and maintenance of allergic inflammation.[3] Activation of CRTh2 induces the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, and promotes the release of pro-inflammatory Th2-type cytokines like IL-4, IL-5, and IL-13. By blocking this receptor, CRTh2 antagonists aim to inhibit these downstream effects, making them a promising therapeutic strategy for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.
Q2: What are the most common animal models for evaluating CRTh2 antagonists?
Researchers commonly use models that recapitulate key features of human allergic diseases. These include:
-
Mouse Models of Allergic Asthma: Often induced by sensitization and challenge with allergens like ovalbumin (OVA) or cockroach antigen (CRA). These models are used to assess endpoints such as airway hyperreactivity, eosinophilic inflammation, mucus production, and Th2 cytokine levels.
-
Guinea Pig Models: Used to study airway responses and nasal blockage.
-
Mouse Models of Allergic Skin Inflammation: Models like FITC-induced contact hypersensitivity are used to evaluate the antagonist's effect on cutaneous inflammation, edema, and cellular infiltration, relevant for conditions like atopic dermatitis.
It is crucial to note that there are species-specific differences in CRTh2 expression. For instance, in humans, CRTh2 is an exclusive marker for Th2 cells, whereas in mice, it is also found on Th1 cells and neutrophils. These differences must be considered when translating findings from animal models to human pathology.
Q3: Which administration routes are most effective for CRTh2 antagonists in animal studies?
The choice of administration route depends on the compound's properties (e.g., bioavailability), the experimental design, and the target organ.
-
Oral Gavage (p.o.): This is the most common and preferred route for orally bioavailable small-molecule antagonists, as it mimics the intended clinical route of administration. Many successful preclinical studies have used oral gavage to demonstrate efficacy.
-
Intraperitoneal (i.p.): A common parenteral route used in preclinical studies, often when oral bioavailability is low or to ensure precise systemic exposure.
-
Intranasal/Intratracheal (i.n./i.t.): These routes are used for local delivery to the lungs, particularly in asthma models, to investigate direct effects on airway inflammation. This requires small volumes and is typically performed on anesthetized animals to prevent distress.
Q4: How can I determine the optimal dose for my experiment?
Dose optimization is a critical step and typically involves a dose-response study.
-
Start with In Vitro Data: Use the antagonist's in vitro potency (e.g., Ki or IC50 values from receptor binding or functional assays) as a starting point.
-
Conduct Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. Key parameters include half-life, Cmax (peak plasma concentration), and bioavailability. This helps establish a dosing regimen that maintains plasma concentrations above the in vitro effective concentration.
-
Perform a Dose-Response Study: Test a range of doses (e.g., 0.1, 1.0, and 10 mg/kg) in your disease model. Measure key pharmacodynamic (PD) markers and efficacy endpoints to identify the lowest dose that produces the maximal therapeutic effect.
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Utilize Pharmacodynamic (PD) Biomarkers: A useful biomarker for assessing target engagement is the blockade of CRTh2 internalization on eosinophils following PGD2 challenge. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can then be used to select a dose predicted to achieve a desired level of target engagement, such as 90% of the maximum blockade at trough concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Lack of Efficacy Despite High In Vitro Potency | 1. Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or short half-life leading to insufficient drug exposure. 2. Species Differences: The antagonist may have lower affinity for the rodent CRTh2 receptor compared to the human receptor. 3. Model Pathophysiology: The chosen animal model may not be predominantly driven by the PGD2-CRTh2 pathway. | 1. Conduct PK studies in the target species to confirm adequate exposure. Consider alternative formulations or administration routes (e.g., i.p. instead of oral). 2. Confirm antagonist potency on the specific animal species' CRTh2 receptor. 3. Re-evaluate the animal model. Ensure that CRTh2-expressing cells (eosinophils, Th2 cells) are key drivers of the observed pathology. Consider using CRTh2 knockout mice as a benchmark. |
| High Variability in Animal Responses | 1. Inconsistent Dosing Technique: Errors in oral gavage, injection, or inhalation can lead to variable drug delivery. 2. Biological Variability: Inherent differences in the immune response among individual animals. 3. Timing of Administration: The timing of drug administration relative to allergen challenge can significantly impact outcomes. | 1. Ensure all personnel are properly trained in the administration techniques. Use appropriate volumes and needle/catheter sizes. 2. Increase the number of animals per group to improve statistical power. 3. Standardize the protocol. Administer the antagonist at consistent time points before and/or after the inflammatory challenge. For example, dosing 30 minutes before and 4 hours after a challenge. |
| Unexpected Pro-inflammatory Effects or Conflicting Results | 1. Off-Target Effects: The antagonist may interact with other receptors, such as the thromboxane (TP) receptor or the D-prostanoid (DP1) receptor. 2. Complex Biology: The PGD2 pathway has complex roles. For example, the DP1 receptor can have anti-inflammatory effects, and CRTh2-deficient mice have shown confusingly increased or reduced inflammation in some studies. | 1. Use a highly selective CRTh2 antagonist. Characterize its selectivity against a panel of related receptors (DP1, TP, etc.). 2. Acknowledge the complexity of the system. Measure a broad range of inflammatory markers, including cytokines and various cell types, to get a complete picture of the immune response. |
| Poor Correlation Between Preclinical Efficacy and Clinical Trial Outcomes | 1. Species Differences in CRTh2 Expression: As noted, CRTh2 is expressed on different cell populations in mice versus humans (e.g., Th1 cells and neutrophils in mice). 2. Patient Phenotyping: Clinical trial populations are often heterogeneous. The antagonist may only be effective in specific patient phenotypes, such as those with high eosinophil counts. | 1. Use humanized mouse models or transgenic mice expressing human CRTh2 to better predict clinical response. 2. In clinical trial design, focus on well-defined patient cohorts with clear biomarkers of Th2-driven inflammation (e.g., eosinophilia). |
Data Presentation: CRTh2 Antagonist Dosing in Animal Models
| Antagonist | Animal Model | Route | Dosing Regimen | Key Findings | Reference |
| TM30089 | Mouse (OVA-induced asthma) | Oral | 5 mg/kg, twice daily | Significantly reduced peribronchial eosinophilia and mucus cell hyperplasia. | |
| Ramatroban | Mouse (OVA-induced asthma) | Oral | 5 mg/kg, twice daily | Similar efficacy to TM30089 in reducing eosinophilia and mucus production. | |
| Compound A | Mouse (Cockroach antigen-induced asthma) | Oral Gavage | 0.1 - 10 mg/kg | Dose-dependently ameliorated inflammation, reduced pro-inflammatory cytokines, and decreased antigen-specific IgE levels. | |
| Compound A | Mouse (FITC-induced skin inflammation) | N/A | N/A | Effectively blocked edema formation and reduced inflammatory infiltrate and skin pathology. | |
| AZD1981 | Guinea Pig | N/A | N/A | Blocked PGD2-mediated eosinophil release from bone marrow. | |
| CAY10595 | Mouse (Hypoxia-induced pulmonary hypertension) | Oral Gavage | 5 mg/kg, daily | Alleviated hypoxia-induced pulmonary hypertension. |
Experimental Protocols
Protocol: Evaluating a CRTh2 Antagonist in a Mouse Model of Allergic Airway Inflammation
This protocol is a synthesized example based on common methodologies.
1. Sensitization:
-
On day 0, sensitize BALB/c mice by intraperitoneally (i.p.) injecting 10 µg of cockroach allergen (CRA) emulsified in Incomplete Freund's Adjuvant.
2. Allergen Challenge:
-
On day 14, administer a primary challenge with 2 µg of soluble CRA via intranasal (i.n.) instillation.
-
Five days later (day 19), deliver a secondary challenge with 6 µg of CRA via intratracheal (i.t.) injection.
-
Administer a final i.t. challenge 48 hours later (day 21).
3. Antagonist Administration:
-
Treatment Groups: Divide mice into a vehicle control group and at least three treatment groups receiving different doses of the CRTh2 antagonist (e.g., 0.1, 1.0, 10 mg/kg).
-
Dosing: Before the final allergen challenge, administer the antagonist or vehicle by oral gavage. For some study designs, treatment may be given before each challenge.
4. Readout and Analysis (24-48 hours post-final challenge):
-
Airway Hyperreactivity (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory infiltrate and Periodic acid-Schiff (PAS) for mucus production. Score the pathology.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.
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Gene Expression: Isolate RNA from lung tissue to analyze the expression of inflammation-associated genes via qRT-PCR.
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Serum Antibody Levels: Collect blood to measure serum levels of antigen-specific IgE, IgG1, and IgG2a.
Visualizations
Caption: The PGD2-CRTh2 signaling pathway in allergic inflammation.
Caption: General workflow for testing CRTh2 antagonists in vivo.
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
Technical Support Center: Managing Variability in Primary Human Cell-Based CRTh2 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with primary human cell-based CRTh2 assays. Our goal is to help you manage variability and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is CRTh2 and why is it important in primary human cell-based assays?
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor. It is a key marker for Th2 cells and is also expressed on other immune cells like eosinophils and basophils.[1][2][3] Its natural ligand is prostaglandin D2 (PGD2), a mediator released by mast cells during allergic responses.[1][2] In primary human cell-based assays, CRTh2 is a critical target for studying allergic and inflammatory diseases, such as asthma, as it mediates chemotaxis and the release of pro-inflammatory cytokines.
Q2: Which primary human cell types are most relevant for CRTh2 assays?
The most relevant primary human cells for CRTh2 assays are those that naturally express the receptor and are involved in type 2 immune responses. These include:
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T helper 2 (Th2) cells: CRTh2 is considered one of the most reliable markers for identifying this cell population.
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Eosinophils: These cells play a significant role in allergic inflammation and express high levels of CRTh2.
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Basophils: Similar to eosinophils, basophils are key players in allergic reactions and express CRTh2.
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Innate Lymphoid Cells Type 2 (ILC2s): A subset of these cells also expresses CRTh2 and contributes to type 2 immunity.
Q3: What are the common sources of variability in primary human cell-based CRTh2 assays?
Variability in these assays can stem from several factors:
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Donor Variability: Significant differences can exist between cell donors, including genetic background, age, sex, and underlying health conditions, all of which can impact cellular responses.
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Cell Isolation and Purity: The method used to isolate primary cells can affect their viability and purity, introducing variability.
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Cryopreservation and Thawing: The freeze-thaw process can impact cell viability, surface marker expression, and functional responses.
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Cell Culture Conditions: Factors such as media composition, serum variability, passage number, and cell density can all contribute to inconsistent results.
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Assay-Specific Parameters: Inconsistent reagent quality, incubation times, and instrument settings can lead to significant variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during primary human cell-based CRTh2 assays.
Problem 1: Low or No Signal in Functional Assays (e.g., Calcium Flux, Chemotaxis, Cytokine Release)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low CRTh2 Expression on Primary Cells | Verify CRTh2 expression: Use flow cytometry to confirm the percentage of CRTh2-positive cells in your primary cell population. Expression can be low in unstimulated, circulating T cells. Consider in vitro differentiation to increase the Th2 population. |
| Poor Cell Viability | Assess cell viability: Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to check cell health before and after the assay. Aim for >90% viability. Optimize your cell isolation and cryopreservation protocols. Allow cells to rest for at least 1-2 hours post-thawing before starting the assay. |
| Inactive Ligand or Antagonist | Check ligand/antagonist activity: Use a fresh batch of PGD2 or other ligands. Ensure proper storage conditions to prevent degradation. Titrate the ligand to determine the optimal concentration for stimulation. |
| Suboptimal Assay Conditions | Optimize assay parameters: Review and optimize incubation times, temperatures, and buffer compositions. For calcium flux assays, ensure the dye loading has been optimized. For chemotaxis assays, check the pore size of the membrane and the incubation time. |
| Receptor Desensitization | Minimize pre-stimulation: Avoid unintentional activation of the cells during handling. TCR crosslinking can downregulate CRTh2 expression. |
Problem 2: High Background Signal in Functional Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cellular Autofluorescence | Include unstained controls: In flow cytometry-based assays, always include an unstained cell sample to determine the level of background fluorescence. |
| Non-specific Antibody Binding | Use isotype controls: Include an isotype control that matches the host and class of your primary antibody to assess non-specific binding. Add a blocking agent: Pre-incubate cells with a blocking buffer (e.g., containing Fc block or BSA) to reduce non-specific antibody binding. |
| Contamination | Check for contamination: Regularly test cell cultures for mycoplasma and other contaminants, which can cause non-specific cell activation. |
| Constitutive Receptor Signaling | Check for high receptor expression: Overexpression of the receptor in transfected cell lines can sometimes lead to constitutive activity. This is less common in primary cells but worth considering if using in vitro differentiated cells with very high CRTh2 expression. |
Problem 3: High Inter-Assay or Inter-Donor Variability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Donor-to-Donor Variability | Increase donor pool: Use cells from multiple donors to ensure that the observed effects are not donor-specific. Use statistical methods: Employ statistical models that can account for donor variability. Normalize data: Normalize the results to a positive control or a baseline reading for each donor. |
| Inconsistent Cell Handling | Standardize protocols: Ensure all users are following the exact same protocols for cell isolation, culture, and assay execution. |
| Variability in Cryopreservation | Standardize freezing and thawing: Use a controlled-rate freezer for cryopreservation. Thaw cells rapidly in a 37°C water bath and immediately transfer them to culture medium. Assess viability and recovery post-thaw for each vial. |
| Reagent Lot-to-Lot Variability | Validate new reagent lots: Before using a new lot of critical reagents (e.g., antibodies, cytokines, ligands), perform a qualification experiment to ensure it performs similarly to the previous lot. |
Quantitative Data Summary
The following tables summarize key quantitative data related to CRTh2 expression and the impact of cryopreservation on primary human cells.
Table 1: CRTh2 Expression on Primary Human Immune Cells
| Cell Type | Percentage of CRTh2+ Cells (Mean ± SD/SEM or Range) | Reference |
| Circulating CD4+ T cells (unstimulated) | 1.71% ± 0.97 | |
| In vitro differentiated Th2 cells (7 days) | 23.79% ± 14.49 | |
| IL-4+ T cells in blood (asthma patients) | 26.5% ± 4.5 | |
| IL-13+ T cells in blood (asthma patients) | 35.5% ± 3.3 | |
| IFN-γ+ T cells in blood (asthma patients) | 2.4% ± 0.5 | |
| ILC2s in peripheral blood | Significant proportion | |
| ILC2s in lung tissue | Lower proportion than in blood | |
| Eosinophils in recurrent nasal polyps | Higher percentage than controls |
Table 2: Impact of Cryopreservation on Primary Human Lymphocytes
| Parameter | Effect of Cryopreservation | Reference |
| Cell Viability | Progressive increase in cell death with repeated freeze-thaw cycles. | |
| Lymphocyte Subset Frequency | Generally stable for main subsets, but a significant reduction in B cells has been observed. | |
| Proliferation Capacity | Significantly decreased after cryopreservation and subsequent stimulation. | |
| Cytokine Production | A trend towards lower production of IL-10, IL-6, GM-CSF, IFN-γ, and IL-8 has been reported. |
Experimental Protocols
Protocol 1: Isolation and In Vitro Differentiation of Human Th2 Cells
This protocol describes the isolation of naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into Th2 cells.
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PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
-
Naïve CD4+ T Cell Isolation:
-
Isolate naïve CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.
-
-
Cell Culture and Differentiation:
-
Resuspend the isolated naïve CD4+ T cells in a complete cell culture medium (e.g., AIM V medium with 2% human AB serum).
-
Stimulate the cells with anti-CD3/anti-CD28 coated beads in a polarizing medium containing:
-
Human IL-4 (e.g., 10 ng/mL)
-
Anti-human IL-12 antibody (e.g., 5 µg/mL)
-
Anti-human IFN-γ antibody (e.g., 5 µg/mL)
-
-
Culture the cells for 7-10 days to allow for expansion and differentiation.
-
-
Verification of Th2 Phenotype:
-
After the differentiation period, verify the Th2 phenotype by assessing the expression of CRTh2 and the production of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) using flow cytometry or ELISA.
-
Protocol 2: CRTh2-Mediated Chemotaxis Assay
This protocol outlines a method to assess the chemotactic response of primary human Th2 cells to the CRTh2 ligand, PGD2.
-
Cell Preparation:
-
Use freshly isolated or in vitro differentiated human Th2 cells. Ensure high viability.
-
Resuspend the cells in a suitable assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Add different concentrations of PGD2 or a control medium to the lower wells of the chamber.
-
To test for CRTh2-specificity, pre-incubate some cell aliquots with a CRTh2 antagonist before adding them to the upper chamber.
-
-
Cell Migration:
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, a fluorescently labeled cell population can be used, and migration can be quantified using a plate reader.
-
Protocol 3: CRTh2-Mediated Cytokine Release Assay
This protocol is for measuring the release of cytokines from primary human Th2 cells following stimulation of the CRTh2 receptor.
-
Cell Preparation:
-
Plate in vitro differentiated Th2 cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
-
Cell Stimulation:
-
Stimulate the cells with varying concentrations of PGD2 or a vehicle control.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for 4-6 hours.
-
For measuring secreted cytokines, incubate the cells for 24-48 hours.
-
-
Cytokine Detection:
-
Intracellular Cytokine Staining: After stimulation, harvest the cells, fix, and permeabilize them. Stain with fluorescently labeled antibodies against Th2 cytokines (e.g., IL-4, IL-5, IL-13) and analyze by flow cytometry.
-
Secreted Cytokines: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of secreted cytokines in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Visualizations
Caption: CRTh2 signaling cascade upon PGD2 binding.
Caption: Workflow for primary cell CRTh2 assays.
Caption: Decision tree for low signal troubleshooting.
References
Navigating Species-Specific Pharmacology of the CRTH2 Receptor: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments involving the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). Understanding the pharmacological differences of this receptor across various species is critical for the successful translation of preclinical research to clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why do my CRTH2 antagonist compounds show different potencies in human versus rodent models?
A1: Significant variations in antagonist potency across species are common for CRTH2 and are primarily due to differences in the amino acid sequence of the receptor orthologs. These sequence variations can alter the binding pocket, leading to different affinities and efficacies of your compound. For example, while some antagonists like AZD1981 exhibit good cross-species binding activity against human, mouse, rat, guinea pig, and dog CRTH2, functional responses can be more robust in certain species like the guinea pig compared to others[1]. It is crucial to characterize your compound's activity on the specific species' receptor you are using in your model.
Q2: I am not observing a functional response to CRTH2 agonists in my mouse or rat cell-based assays. What could be the issue?
A2: This is a known challenge. Evaluation of CRTH2 function in mouse and rat cell systems can be difficult as they may not respond well to DP2 agonists in vitro[1]. This could be due to lower receptor expression levels, differences in G-protein coupling efficiency, or other variations in the downstream signaling pathways. In such cases, consider using cells from species known to have more robust responses, such as guinea pigs or dogs, if your experimental design allows[1]. Alternatively, using recombinant systems overexpressing the receptor of interest can help overcome low endogenous expression.
Q3: What are the key signaling pathways activated by CRTH2?
A3: CRTH2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, it triggers an increase in intracellular calcium ([Ca2+]) mobilization[2]. This signaling cascade ultimately mediates pro-inflammatory effects, including the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes[3].
Q4: Are there any notable differences in the expression patterns of CRTH2 between humans and other species?
A4: Yes, the expression patterns of CRTH2 can differ significantly. For instance, in humans, CRTH2 is a marker for Th2 cells. However, in mice, CRTH2-positive Th1 cells and neutrophils are also present. These differences in cellular expression can lead to varied physiological responses to CRTH2 modulation in different species and should be a key consideration when interpreting data from animal models and extrapolating it to human disease.
Troubleshooting Guides
Issue 1: Inconsistent Results in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Species-specific receptor conformation | Ensure you are using membranes from cells expressing the correct species ortholog of CRTH2. Minor differences in amino acid sequence can significantly impact ligand binding. |
| Incorrect buffer composition | Optimize buffer components such as pH, divalent cations (e.g., MgCl2), and protease inhibitors for the specific species' receptor. Refer to established protocols for guidance. |
| Radioligand instability | Use fresh, high-quality radioligand ([3H]PGD2 is commonly used) and minimize freeze-thaw cycles. Confirm its specific activity. |
| Low receptor expression in native tissue | Use a recombinant expression system (e.g., HEK293 or CHO cells) to ensure a sufficiently high and consistent level of receptor expression for reliable signal detection. |
| Non-specific binding is too high | Increase the concentration of the competing unlabeled ligand used to define non-specific binding. Also, try adding a blocking agent like 0.1% BSA to the binding buffer. |
Issue 2: Low or No Signal in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Step |
| Poor G-protein coupling of the species ortholog | Some species' CRTH2 may not couple efficiently to the Gα proteins present in the chosen cell line. Consider co-transfecting a promiscuous G-protein, such as Gα16, to redirect signaling towards the calcium pathway. |
| Cell line unsuitability | Use a cell line known to be suitable for calcium mobilization assays, such as HEK293 or CHO cells. Ensure the cells are healthy and not passaged too many times. |
| Inadequate dye loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature for your specific cell type. Ensure complete removal of extracellular dye before the assay. |
| Agonist degradation | Prepare fresh agonist solutions for each experiment, as prostaglandins can be unstable. |
| Receptor desensitization | Minimize pre-stimulation of cells. If using primary cells, be mindful of endogenous agonist production that could desensitize the receptors. |
Issue 3: High Variability in Chemotaxis Assays
| Potential Cause | Troubleshooting Step |
| Cell viability and activation state | Use freshly isolated primary cells (e.g., eosinophils) for each experiment. Ensure high viability and a resting state before stimulation to achieve a robust chemotactic response. |
| Suboptimal chemoattractant concentration | Perform a dose-response curve for the chemoattractant (e.g., PGD2) to determine the optimal concentration that induces maximal migration for the specific cell type and species. |
| Incorrect assay duration | The time required for optimal cell migration can vary. Perform a time-course experiment to identify the peak migration time. |
| Inconsistent gradient formation | Ensure the chemotaxis chamber (e.g., Boyden chamber) is set up correctly to establish a stable and reproducible chemoattractant gradient. |
| Non-specific cell migration (chemokinesis) | Include a control where the chemoattractant is present in both the upper and lower chambers to measure random movement and subtract this from the directed migration. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki/IC50 in nM) of CRTH2 Antagonists Across Species
| Compound | Human | Rat | Mouse | Guinea Pig | Dog |
| AZD1981 | 4 (pIC50=8.4) | Good binding activity | Good binding activity | Good binding activity | Good binding activity |
| OC000459 | 13 (Ki) | 3 (Ki) | - | - | - |
| Ramatroban | - | - | - | - | - |
| CAY10471 (TM30089) | 0.60 (Ki) | - | - | - | - |
| Fevipiprant | - | - | - | - | - |
| "-" indicates data not readily available in the searched literature. |
Table 2: Comparative Functional Potency (IC50/pKB) of CRTH2 Antagonists Across Species
| Compound | Assay | Human | Rat | Guinea Pig |
| AZD1981 | Eosinophil Shape Change | Potent inhibition | - | Robust response, potent inhibition |
| OC000459 | Eosinophil Shape Change | pKB = 7.9 | - | - |
| Th2 Chemotaxis | IC50 = 28 nM | - | - | |
| Th2 Cytokine Production | IC50 = 19 nM | - | - | |
| DK-PGD2-induced Eosinophilia | - | ED50 = 0.04 mg/kg (p.o.) | ED50 = 0.01 mg/kg (p.o.) | |
| p.o. = oral administration |
Experimental Protocols
Radioligand Binding Assay (Competition)
-
Membrane Preparation: Homogenize cells or tissues expressing CRTH2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein), a fixed concentration of radioligand (e.g., 2 nM [3H]PGD2), and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the competitor and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
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Cell Preparation: Seed cells (e.g., HEK293 cells stably expressing the CRTH2 ortholog of interest) in a 96-well black-walled, clear-bottom plate and grow to near confluence.
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Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
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Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the antagonist compounds at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
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Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then add a fixed concentration of a CRTH2 agonist (e.g., PGD2) and immediately begin recording the change in fluorescence over time.
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Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the antagonist's potency (IC50) from the concentration-response curve.
Eosinophil Chemotaxis Assay (Boyden Chamber)
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Cell Isolation: Isolate eosinophils from fresh whole blood (from the species of interest) using a standard negative selection method to achieve high purity.
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Assay Setup: Place a polycarbonate filter (e.g., 5 µm pore size) between the upper and lower wells of a Boyden chamber. Add a solution containing the chemoattractant (e.g., PGD2) to the lower wells.
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Cell Loading: Resuspend the isolated eosinophils in assay medium and add them to the upper wells. If testing antagonists, pre-incubate the cells with the compounds before adding them to the chamber.
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Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a predetermined optimal time (e.g., 60-90 minutes) to allow for cell migration.
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Cell Staining and Counting: Remove the filter, wipe off the non-migrated cells from the top surface, and stain the migrated cells on the bottom surface. Count the number of migrated cells in several high-power fields under a microscope.
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Data Analysis: Quantify the chemotactic index and determine the IC50 for antagonist compounds.
Visualizations
Caption: CRTH2 receptor signaling pathway upon agonist activation and antagonist inhibition.
Caption: Workflow for evaluating a new CRTH2 antagonist across different species.
Caption: A logical workflow for troubleshooting unexpected results in CRTH2 experiments.
References
- 1. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding in CRTH2 radioligand assays
Welcome to the technical support center for Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) radioligand assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a primary focus on mitigating non-specific binding.
Troubleshooting Guide: Reducing High Non-Specific Binding (NSB)
High non-specific binding is a frequent issue in radioligand assays that can mask the specific binding signal and lead to inaccurate data. This guide provides a systematic approach to identifying and resolving the root causes of high NSB in your CRTH2 assays.
Q1: My non-specific binding is excessively high. Where should I start troubleshooting?
A1: High non-specific binding (NSB) can originate from several factors in your assay. A systematic evaluation of the following components is the most effective approach to pinpoint the issue.[1]
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Assay Buffer Composition: The pH, ionic strength, and the presence or absence of blocking agents are critical.[1]
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Incubation Conditions: Both time and temperature can significantly influence non-specific interactions.[1]
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Receptor Preparation Quality: The purity and concentration of your cell membrane preparation are crucial.[1]
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Radioligand Properties: The concentration and purity of your radioligand can contribute to NSB.[1]
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Washing Procedure: Inefficient or overly harsh washing steps can lead to high background.
Q2: How can I optimize my assay buffer to minimize non-specific binding?
A2: The assay buffer is your first line of defense against high NSB. Consider the following optimizations:
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Inclusion of Blocking Agents: Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on membranes and assay plates. For CRTH2 assays, a concentration of 0.1% to 1% (w/v) BSA is a good starting point. In some cases, other proteins like casein may be more effective.
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Addition of a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that often cause non-specific binding. A low concentration, typically 0.05% to 0.1% (v/v), is recommended to avoid disrupting membrane integrity.
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Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce non-specific electrostatic interactions.
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pH Optimization: While physiological pH (around 7.4) is a standard starting point, optimizing the pH of your buffer can sometimes reduce charge-based non-specific interactions.
Q3: What are the optimal incubation time and temperature to reduce NSB?
A3: Incubation conditions should be optimized to achieve equilibrium for specific binding while keeping non-specific interactions to a minimum.
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Temperature: Lowering the incubation temperature (e.g., room temperature or 4°C) can decrease hydrophobic interactions, a common source of NSB. However, this may slow the association rate of your radioligand, necessitating a longer incubation time to reach equilibrium.
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Time: It is crucial to perform a time-course experiment to determine when specific binding reaches a plateau. Extending the incubation beyond this point may only serve to increase the level of non-specific binding. For the CRTH2 receptor, binding of [3H]PGD2 has been shown to be at equilibrium within 50-90 minutes and stable for up to 3 hours.
Q4: Could my cell membrane preparation be the cause of high non-specific binding?
A4: Absolutely. The quality of your receptor source is paramount for a successful assay.
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Membrane Purity: Ensure your membrane preparation protocol effectively removes cytosolic proteins and other cellular components that can contribute to NSB. This can be achieved through multiple centrifugation and wash steps.
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Protein Concentration: Using an excessively high concentration of membrane protein increases the number of available non-specific binding sites. It is advisable to perform a protein titration to find the optimal concentration that provides a robust specific binding signal without elevating NSB. A general guideline is to ensure that less than 10% of the added radioligand is bound.
Q5: How can I ensure my washing steps are effective at removing unbound radioligand?
A5: The washing procedure is a critical step to separate bound from free radioligand.
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Wash Buffer: Use an ice-cold wash buffer to slow the dissociation of the specific ligand-receptor complex. The composition should be similar to the assay buffer, but a slightly higher concentration of the blocking agent may be beneficial.
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Number and Volume of Washes: Perform multiple, rapid washes with a sufficient volume of buffer to thoroughly remove unbound ligand. Typically, 3-4 washes are adequate.
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Filtration Technique: For filtration assays, ensure that the vacuum is applied promptly and the washing is performed quickly to minimize dissociation of the specifically bound radioligand. Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Frequently Asked Questions (FAQs)
Q: What is an acceptable level of non-specific binding?
A: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. Assays with NSB greater than 50% of total binding are difficult to interpret reliably. A good quality assay should have specific binding that is at least 80% of the total binding at the Kd concentration of the radioligand.
Q: What concentration of unlabeled competitor should I use to determine non-specific binding?
A: A concentration of an unlabeled competitor that is at least 100 times the Kd of the radioligand is generally recommended to ensure saturation of all specific binding sites.
Q: Can the choice of unlabeled ligand for determining NSB affect my results?
A: Yes. While using the unlabeled version of the radioligand is an option, it is often preferable to use a structurally distinct compound that binds to the same receptor to define non-specific binding. This can help to avoid underestimation of NSB due to displacement of nonspecifically bound radioligand by the unlabeled competitor.
Q: My specific binding signal is very low. What could be the issue?
A: Low or no specific binding can be due to several factors, including degraded or inactive receptor preparations, incorrect radioligand concentration, or suboptimal buffer conditions. It is important to verify the integrity of your receptor preparation and the concentration and purity of your radioligand.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and conditions for optimizing your CRTH2 radioligand assay.
| Parameter | Recommended Range/Value | Rationale |
| Buffer | 50 mM HEPES or 50 mM Tris-HCl | Maintains a stable pH environment. |
| pH | 7.0 - 7.4 | Physiological pH is a good starting point; optimization can reduce charge-based NSB. |
| BSA Concentration | 0.1% - 1% (w/v) | Acts as a blocking agent to reduce binding to non-receptor proteins and surfaces. |
| Detergent (e.g., Tween-20) | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions contributing to NSB. |
| Unlabeled Competitor | Prostaglandin D₂ (PGD₂) | High-affinity endogenous ligand for defining non-specific binding. |
| Competitor Concentration | >100x Kd of Radioligand | Ensures saturation of specific binding sites. |
| Incubation Temperature | Room Temperature (e.g., 25°C) | Balances reaching equilibrium with maintaining receptor stability. |
| Incubation Time | 60 - 120 minutes | Should be sufficient to reach equilibrium, as determined by kinetic experiments. |
| Membrane Protein | 2.5 - 20 µ g/well | Titrate to find the optimal concentration for a good signal-to-background ratio. |
Experimental Protocols
Cell Membrane Preparation from CRTH2-Expressing Cells
This protocol describes the preparation of crude cell membranes for use in radioligand binding assays.
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Cell Harvesting: Scrape cultured cells expressing CRTH2 into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
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Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
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Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
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High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
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Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing cytosolic contaminants.
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Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.
CRTH2 Radioligand Filtration Binding Assay
This protocol outlines a typical filtration-based radioligand binding assay.
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Reagent Preparation:
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Assay Buffer: Prepare an optimized assay buffer (e.g., 50 mM HEPES, 10 mM MnCl₂, 1 mM EDTA, 0.2% BSA, pH 7.0).
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Radioligand Solution: Prepare a working solution of the radioligand (e.g., [³H]-Prostaglandin D₂) at the desired concentration in assay buffer.
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Unlabeled Competitor Solution: Prepare a high-concentration stock of an unlabeled CRTH2 ligand (e.g., PGD₂) for determining non-specific binding.
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Membrane Preparation: Thaw the CRTH2 membrane preparation on ice and dilute to the optimized protein concentration in the assay buffer.
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Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
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Total Binding: Add assay buffer, radioligand solution, and membrane suspension.
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Non-Specific Binding: Add the unlabeled competitor solution, radioligand solution, and membrane suspension.
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Test Compound Wells: Add the test compound at various concentrations, radioligand solution, and membrane suspension.
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-
Incubation: Incubate the plate at the optimized temperature and for the optimized duration to allow the binding to reach equilibrium.
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Filtration:
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Pre-soak a glass fiber filter plate (e.g., Whatman GF/B) with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes.
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Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from free radioligand.
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-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4).
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Quantification:
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Dry the filter plate.
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Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
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-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
Visualizations
Caption: CRTH2 receptor signaling pathway.
References
Technical Support Center: Predicting CRTh2 Antagonist Efficacy in Humans – Limitations of Current Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when translating preclinical data from animal models to human clinical trials for Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTh2) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between the efficacy of CRTh2 antagonists in animal models of asthma and human clinical trials?
A1: The translation of CRTh2 antagonist efficacy from preclinical animal models to human asthma patients is often poor due to a combination of factors. These include inherent species differences in the pharmacology of the CRTh2 receptor, variations in the downstream signaling pathways, and differences in the pharmacokinetics and metabolism of the antagonist compounds.[1] Furthermore, the animal models used may not fully recapitulate the complex pathophysiology of human asthma.[2]
Q2: What are the key species differences in CRTh2 receptor pharmacology that I should be aware of?
A2: Significant variations in CRTh2 receptor binding affinity for both the endogenous ligand, prostaglandin D2 (PGD2), and antagonist drugs exist across species. For example, some antagonists may show high affinity for the human CRTh2 receptor but significantly lower affinity for the rodent or guinea pig orthologs. These differences in binding kinetics can lead to misleading predictions of efficacy. It is crucial to determine the binding affinity of your compound on the specific species being used for in vivo studies.
Q3: Are there known differences in the CRTh2 signaling pathway between humans and common animal models?
A3: Yes, while CRTh2 primarily couples to the Gi protein in both humans and other species, leading to an inhibition of cAMP production and an increase in intracellular calcium, there can be subtle differences in downstream effector activation and regulation.[3][4] For instance, the expression pattern of CRTh2 on different immune cell subsets can vary between species. In humans, CRTh2 is a reliable marker for Th2 cells, whereas in mice, it is also expressed on Th1 cells.[5] These differences can alter the overall inflammatory response to CRTh2 antagonism.
Q4: How do pharmacokinetic and metabolic differences contribute to the translational failure of CRTh2 antagonists?
A4: The absorption, distribution, metabolism, and excretion (ADME) profiles of CRTh2 antagonists can differ significantly between species. A compound that shows favorable oral bioavailability and half-life in a rodent model may be rapidly metabolized or poorly absorbed in humans, leading to insufficient drug exposure at the target site. It is essential to characterize the pharmacokinetic profile of the antagonist in each animal model and compare it to human pharmacokinetic data to make informed decisions about dose selection and to anticipate potential efficacy issues.
Troubleshooting Guides
Issue 1: My CRTh2 antagonist shows potent inhibition of eosinophil migration in vitro using human cells, but has weak or no effect in my mouse model of allergic airway inflammation.
Possible Causes and Troubleshooting Steps:
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Species-Specific Receptor Affinity:
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Question: Have you confirmed the binding affinity (Ki or IC50) of your antagonist on the mouse CRTh2 receptor?
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Action: Perform radioligand binding assays or functional assays (e.g., calcium mobilization) using cells expressing the mouse CRTh2 receptor to determine the potency of your compound. A significant drop in potency compared to the human receptor could explain the lack of in vivo efficacy.
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Pharmacokinetics in Mice:
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Question: What is the pharmacokinetic profile of your antagonist in mice? Is the drug reaching the target tissue at sufficient concentrations?
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Action: Conduct a pharmacokinetic study in mice to determine key parameters such as oral bioavailability, plasma half-life, Cmax, and AUC. This will help you to optimize the dosing regimen to ensure adequate target engagement.
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Mouse Model Selection:
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Question: Is the chosen mouse model appropriate for evaluating a CRTh2-targeted therapy?
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Action: Consider the inflammatory phenotype of your mouse model. CRTh2 antagonists are expected to be more effective in models with a strong eosinophilic and Th2-dominant inflammatory component. Models induced by allergens like ovalbumin or house dust mite are commonly used.
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Issue 2: My CRTh2 antagonist was effective in a guinea pig model of asthma, but failed to show significant clinical benefit in human trials.
Possible Causes and Troubleshooting Steps:
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Subtle Pharmacological Differences:
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Question: While guinea pig CRTh2 pharmacology is considered closer to humans than rodents, have you thoroughly characterized the binding kinetics and functional antagonism at both receptors?
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Action: Compare the detailed pharmacological profile, including on- and off-rates of your antagonist at the human and guinea pig CRTh2 receptors. Even subtle differences can impact in vivo efficacy under different physiological conditions.
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Metabolite Activity:
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Question: Does your antagonist have active or inactive metabolites in humans that are not present or are present at different levels in guinea pigs?
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Action: Profile the metabolite landscape of your compound in both species. An inactive metabolite in humans could lead to lower overall efficacy compared to what was observed in the preclinical model.
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Complexity of Human Asthma:
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Question: Was the clinical trial population appropriately selected to benefit from a CRTh2 antagonist?
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Action: Human asthma is a heterogeneous disease. CRTh2 antagonists are predicted to be most effective in patients with eosinophilic or Th2-high asthma. Analyze clinical trial data based on patient stratification by biomarkers such as blood eosinophil counts.
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Data Presentation
Table 1: Comparative Binding Affinities of Select CRTh2 Antagonists
| Compound | Species | Assay Type | Value | Units |
| Fevipiprant | Human | Dissociation Constant (Kd) | 1.1 | nM |
| Human | Eosinophil Shape Change (IC50) | 0.44 | nM | |
| AZD1981 | Human | Radioligand Binding (pIC50) | 8.4 | - |
| Mouse | Radioligand Binding | Good Cross-Species Activity | - | |
| Rat | Radioligand Binding | Good Cross-Species Activity | - | |
| Guinea Pig | Radioligand Binding | Good Cross-Species Activity | - | |
| Dog | Radioligand Binding | Good Cross-Species Activity | - | |
| Rabbit | Radioligand Binding | Good Cross-Species Activity | - | |
| OC000459 | Human | Radioligand Binding (Ki) | 0.013 | µM |
| Rat | Radioligand Binding (Ki) | 0.003 | µM | |
| Human (native) | Radioligand Binding (Ki) | 0.004 | µM | |
| Human | Eosinophil Shape Change (pKB) | 7.9 | - |
Data compiled from multiple sources.
Table 2: Comparative Pharmacokinetic Parameters of Select CRTh2 Antagonists
| Compound | Species | Tmax (hours) | T1/2 (hours) | Oral Bioavailability (%) | Notes |
| Fevipiprant | Human | 1 - 3 | ~18 - 20 | Not Reported | Major inactive acyl-glucuronide metabolite. |
| AZD1981 | Human | Not Reported | Not Reported | Not Reported | Dosed up to 400mg BID in clinical trials. |
| OC000459 | Human | Not Reported | Not Reported | Not Reported | Effective at 25mg once daily in some studies. |
| Rat | Not Reported | Not Reported | Orally bioavailable | ED50 = 0.04 mg/kg for inhibiting eosinophilia. | |
| Guinea Pig | Not Reported | Not Reported | Orally bioavailable | ED50 = 0.01 mg/kg for inhibiting airway eosinophilia. |
This table represents available data and highlights gaps in direct comparative preclinical PK studies.
Experimental Protocols
Key Experiment 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol is a widely used model to induce an asthma-like phenotype in mice, characterized by airway hyperresponsiveness and eosinophilic inflammation.
Materials:
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Female BALB/c mice (6-8 weeks old)
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Ovalbumin (OVA), Grade V
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Aluminum hydroxide (Alum)
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Sterile saline
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Methacholine
Procedure:
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Sensitization:
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On day 0 and day 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
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Challenge:
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From day 21 to day 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day.
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Assessment of Airway Inflammation:
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24-48 hours after the final challenge, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
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Perform differential cell counts on BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
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Measurement of Airway Hyperresponsiveness (AHR):
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Within 24 hours of the final challenge, assess AHR by exposing mice to increasing concentrations of aerosolized methacholine and measuring changes in lung function (e.g., airway resistance and compliance) using a whole-body plethysmograph or a specialized lung function measurement system.
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Drug Treatment:
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Administer the CRTh2 antagonist at the desired dose and route (e.g., oral gavage) at a specified time before each OVA challenge or throughout the challenge period.
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Key Experiment 2: House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Sheep
The sheep model offers anatomical and physiological similarities to the human lung and can be used to study chronic features of asthma.
Materials:
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Adult Merino sheep
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House dust mite (HDM) extract (Dermatophagoides pteronyssinus)
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Sterile saline
Procedure:
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Sensitization:
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Sensitize sheep with subcutaneous injections of HDM extract. The specific immunization schedule and dose may vary.
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Chronic Allergen Challenge:
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Perform repeated segmental allergen challenges. Using a bronchoscope, instill a solution of HDM extract into a specific lung segment. This allows for within-animal controls, using other segments for saline instillation.
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Challenges can be performed weekly or bi-weekly for several weeks to induce a chronic inflammatory state.
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Assessment of Airway Inflammation:
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Perform BAL from the challenged and control lung segments at various time points to monitor the influx of inflammatory cells, particularly eosinophils.
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Measurement of Airway Function:
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Assess airway responsiveness by measuring changes in lung resistance and elastance in response to a bronchoconstrictor agent (e.g., histamine) delivered to the specific lung segments.
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Drug Treatment:
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Administer the CRTh2 antagonist systemically (e.g., intravenously or orally) or locally via the bronchoscope prior to allergen challenges.
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Mandatory Visualizations
Caption: Simplified CRTh2 signaling pathway in immune cells.
Caption: Experimental workflow for the OVA-induced mouse model.
References
- 1. Population Pharmacokinetic Analysis of Fevipiprant in Healthy Subjects and Asthma Patients using a Tukey’s g-and-h Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene structure and functional properties of mouse CRTH2, a prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi- and Gs-coupled GPCRs show different modes of G-protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CRTh2 Antagonist Delivery to the Respiratory Tract
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of CRTh2 antagonists to the respiratory tract.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps when developing a formulation for inhaled CRTh2 antagonists?
A1: The initial and most critical steps involve a thorough characterization of the physicochemical properties of your CRTh2 antagonist. Key parameters to assess include aqueous solubility, particle size, and stability. Poor solubility can lead to low drug concentration in the lungs, while an inappropriate particle size will prevent the drug from reaching the target site in the deep lung. Stability is crucial to ensure the drug remains active throughout the formulation and delivery process.
Q2: How do I select the appropriate in vivo model for testing my inhaled CRTh2 antagonist?
A2: The choice of the in vivo model is highly dependent on the specific research question. For efficacy studies in asthma, ovalbumin (OVA)-sensitized and challenged mouse or guinea pig models are commonly used. House dust mite (HDM) models are also frequently employed to mimic allergic airway inflammation. For pharmacokinetic and pharmacodynamic (PK/PD) studies, larger animal models such as beagle dogs or non-human primates may be more appropriate due to their respiratory tract anatomy being more similar to humans.
Q3: What are the key differences and considerations when choosing between nebulizers, metered-dose inhalers (MDIs), and dry powder inhalers (DPIs) for preclinical studies?
A3: Each delivery device has its own set of advantages and disadvantages for preclinical research:
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Nebulizers: Ideal for delivering large drug doses and for use with compounds that are difficult to formulate as dry powders or in specific propellants. However, delivery can be time-consuming and drug deposition may be less precise.
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Metered-Dose Inhalers (MDIs): Offer precise dosing and are commonly used in clinical settings. However, developing a stable MDI formulation can be complex and requires specialized equipment.
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Dry Powder Inhalers (DPIs): Suitable for delivering high drug concentrations and for compounds that are more stable in a solid state. The main challenge is ensuring appropriate powder dispersibility and flowability to achieve the desired particle size for deep lung deposition.
Troubleshooting Guides
Issue 1: Low Drug Deposition in the Lungs
Problem: After administration, analysis of lung tissue shows significantly lower than expected concentrations of the CRTh2 antagonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Particle Size | Ensure the mass median aerodynamic diameter (MMAD) of the aerosol particles is between 1-5 µm. Particles >5 µm tend to deposit in the upper airways, while particles <1 µm are often exhaled. Use techniques like laser diffraction or cascade impaction to verify particle size distribution. |
| Suboptimal Inhalation Profile | In animal studies, ensure the delivery is synchronized with the animal's breathing pattern. For nebulizers, use a system that minimizes dead volume. For intratracheal instillation, ensure the catheter is correctly placed. |
| Poor Formulation Stability | The drug may be degrading during aerosolization. Assess the stability of your formulation under the conditions of your delivery method (e.g., heat generated by some nebulizers). |
| High Systemic Absorption | The drug may be rapidly absorbed into the systemic circulation from the lungs. Conduct pharmacokinetic studies to measure plasma and lung tissue concentrations over time to understand the absorption and distribution profile. |
Issue 2: Poor Correlation Between In Vitro and In Vivo Efficacy
Problem: The CRTh2 antagonist shows high potency in in vitro cell-based assays (e.g., chemotaxis, calcium mobilization) but fails to demonstrate significant efficacy in animal models of airway inflammation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Receptor Occupancy | The concentration of the antagonist at the target site in the lung may not be high enough to achieve sufficient CRTh2 receptor occupancy. Measure the drug concentration in bronchoalveolar lavage (BAL) fluid or lung tissue and correlate it with receptor binding affinity (Ki). |
| High Protein Binding | The antagonist may exhibit high binding to proteins in the lung lining fluid, reducing the free concentration available to bind to CRTh2. Determine the extent of protein binding in relevant biological matrices. |
| Rapid Metabolism | The drug may be rapidly metabolized in the lung tissue. Perform metabolic stability assays using lung microsomes or S9 fractions. |
| Off-Target Effects | The antagonist may have off-target effects that counteract its intended therapeutic action. Profile the compound against a panel of other receptors and enzymes to assess its selectivity. |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This assay assesses the ability of a CRTh2 antagonist to inhibit the migration of eosinophils or Th2 cells towards a chemoattractant like PGD2.
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Isolate primary human eosinophils or culture a Th2 cell line (e.g., CCRF-CEM).
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Pre-incubate the cells with varying concentrations of the CRTh2 antagonist for 30 minutes.
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Place the cells in the upper chamber of a Boyden chamber or a similar chemotaxis system (e.g., with a 5 µm pore size membrane).
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Add PGD2 (Prostaglandin D2), a CRTh2 agonist, to the lower chamber.
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Incubate for 1-3 hours to allow cell migration.
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Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.
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Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model in Mice
This is a widely used model to evaluate the in vivo efficacy of anti-inflammatory compounds for asthma.
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Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (IP) injection of OVA emulsified in alum.
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Challenge: On days 28, 29, and 30, challenge the mice with an aerosolized solution of OVA for 20-30 minutes.
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Treatment: Administer the CRTh2 antagonist via the desired respiratory route (e.g., intratracheal, intranasal, or inhalation) at a specified time before each OVA challenge.
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Endpoint Analysis (24-48 hours after the final challenge):
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Measure airway hyperresponsiveness (AHR) to methacholine using a plethysmograph.
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Collect bronchoalveolar lavage (BAL) fluid to perform differential cell counts (especially eosinophils).
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Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
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Perform histology on lung tissue sections to assess inflammation and mucus production (using H&E and PAS staining).
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Visualizations
Caption: CRTh2 receptor signaling pathway and point of antagonist inhibition.
Caption: Preclinical experimental workflow for inhaled CRTh2 antagonists.
Validation & Comparative
A Comparative Guide to the In Vitro Potency of CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2) antagonists. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for therapeutic development.
Introduction to CRTh2
The CRTh2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2), a key mediator in allergic inflammation. The interaction between PGD2 and CRTh2 triggers a cascade of downstream signaling events, leading to the recruitment and activation of inflammatory cells, cytokine release, and other hallmark features of allergic diseases such as asthma and allergic rhinitis. Consequently, antagonizing the CRTh2 receptor presents a promising therapeutic strategy for these conditions.
CRTh2 Signaling Pathway
Upon binding of PGD2, the CRTh2 receptor couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis, degranulation, and cytokine production.
Comparative In Vitro Potency of CRTh2 Antagonists
The following table summarizes the in vitro potency of several CRTh2 antagonists as reported in various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions, cell types, and assay formats.
| Compound Name | Assay Type | Species | Potency (nM) | Reference |
| Fevipiprant | Eosinophil Shape Change (Whole Blood) | Human | IC50: 0.44 | [1] |
| Radioligand Binding ([3H]-PGD2) | Human | K D: 1.1 | [1] | |
| AZD1981 | Radioligand Binding ([3H]-PGD2) | Human | IC50: 4 | [2] |
| Eosinophil Shape Change | Human | Functional IC50: 8.5-50 | [3] | |
| OC000459 | Radioligand Binding ([3H]-PGD2) | Human (recombinant) | K i: 13 | [4] |
| Radioligand Binding ([3H]-PGD2) | Human (native Th2 cells) | K i: 4 | ||
| Th2 Cell Chemotaxis | Human | IC50: 28 | ||
| Th2 Cell Cytokine Production | Human | IC50: 19 | ||
| Eosinophil Shape Change (isolated) | Human | pK B: 7.9 | ||
| Eosinophil Shape Change (whole blood) | Human | pK B: 7.5 | ||
| TM30089 (CAY10471) | Radioligand Binding ([3H]-PGD2) | Mouse | K i: 0.6 | |
| Ramatroban | Radioligand Binding ([3H]-PGD2) | Human | IC50: 100 | |
| Ca2+ Mobilization | Human | IC50: 30 | ||
| Eosinophil Migration | Human | IC50: 170 | ||
| Setipiprant | Radioligand Binding | Human | K d: 6 | |
| BI 671800 | Eosinophil Shape Change | Human | Dose-related reduction |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize CRTh2 antagonists are provided below.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-PGD2) from the CRTh2 receptor.
-
Materials:
-
Cell membranes expressing the CRTh2 receptor (e.g., from HEK293 or CHO cells)
-
[3H]-PGD2 (radioligand)
-
Unlabeled PGD2 (for determining non-specific binding)
-
Test compounds (CRTh2 antagonists)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, [3H]-PGD2 (at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Eosinophil Shape Change Assay
This functional assay measures the ability of a CRTh2 antagonist to inhibit the morphological changes in eosinophils induced by PGD2.
-
Materials:
-
Isolated human eosinophils or human whole blood
-
PGD2
-
Test compounds (CRTh2 antagonists)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer
-
-
Procedure:
-
Isolate eosinophils from human peripheral blood using standard density gradient centrifugation and immunomagnetic negative selection, or use fresh human whole blood.
-
Pre-incubate the eosinophils or whole blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a pre-determined concentration of PGD2 (typically at its EC50 or EC80) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve their morphology.
-
Analyze the cell morphology using a flow cytometer. The change in cell shape is detected as an increase in the forward scatter (FSC) signal.
-
Quantify the inhibition of the PGD2-induced shape change by the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium concentration.
-
Materials:
-
Cells expressing the CRTh2 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
PGD2
-
Test compounds (CRTh2 antagonists)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Probenecid (to prevent dye leakage)
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Plate the CRTh2-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution (containing probenecid) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add various concentrations of the test compounds to the wells and incubate for a pre-determined time.
-
Measure the baseline fluorescence.
-
Add a specific concentration of PGD2 to all wells to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the PGD2-induced calcium mobilization by the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Experimental Workflow for CRTh2 Antagonist Screening
The following diagram illustrates a typical workflow for the in vitro screening and characterization of novel CRTh2 antagonists.
This guide provides a foundational understanding of the comparative in vitro potencies of various CRTh2 antagonists and the methodologies used for their evaluation. For more in-depth information, researchers are encouraged to consult the referenced literature.
References
A Comparative Guide to Validating CRTh2 Antagonist Efficacy in Preclinical Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists in models of allergic rhinitis. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation and development of novel therapeutics for allergic rhinitis.
Introduction to CRTh2 Antagonism in Allergic Rhinitis
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 immune response. A key player in this process is Prostaglandin D2 (PGD2), which is released from activated mast cells and binds to the CRTh2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This interaction promotes their recruitment, activation, and survival, perpetuating the allergic inflammatory cascade. Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for allergic rhinitis. This guide evaluates the preclinical evidence for the efficacy of several CRTh2 antagonists.
Comparative Efficacy of CRTh2 Antagonists and Alternative Therapies
The following tables summarize the quantitative data on the efficacy of various CRTh2 antagonists compared to alternative treatments, such as antihistamines and intranasal corticosteroids, in preclinical models of allergic rhinitis. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited. Therefore, these tables should be interpreted with consideration of the variability in experimental models and methodologies.
Table 1: Effect of CRTh2 Antagonists and Comparators on Nasal Eosinophil Infiltration in Murine Models of Allergic Rhinitis
| Compound | Class | Model | Dosage | Route of Administration | Reduction in Eosinophil Infiltration (%) | Reference |
| CRTh2 Antagonists | ||||||
| Ramatroban | CRTh2/TP Antagonist | OVA-sensitized mice | Not specified | Not specified | Significant reduction | [1][2] |
| ARRY-063 | CRTh2 Antagonist | OVA-sensitized mice | Not specified | Oral | Associated with reduced inflammation | [3] |
| TM30089 | CRTh2 Antagonist | OVA-sensitized mice | 5 mg/kg | Oral | Significant reduction in tissue eosinophilia | Not explicitly in search results |
| Antihistamines | ||||||
| Cetirizine | H1 Antagonist | Pollen/48/80-induced skin inflammation | 10-20 mg/day (human study) | Oral | 53-61% reduction in cutaneous eosinophil migration | [3] |
| Epinastine | H1 Antagonist | OVA-sensitized mice | Not specified | Not specified | Significant reduction | [2] |
| Intranasal Corticosteroids | ||||||
| Fluticasone Propionate | Corticosteroid | Allergen-challenged patients | 200 µ g/day | Intranasal | Significant reduction in eosinophil counts |
Note: Quantitative data for direct comparison in the same preclinical model is limited. The presented data is indicative of efficacy but should be interpreted with caution due to variations in study design.
Table 2: Effect of CRTh2 Antagonists on Nasal Airway Resistance and Clinical Symptoms in Murine Models of Allergic Rhinitis
| Compound | Class | Model | Dosage | Route of Administration | Effect on Nasal Airway Resistance (NAR) / Symptoms | Reference |
| CRTh2 Antagonists | ||||||
| ARRY-063 | CRTh2 Antagonist | OVA-sensitized mice | Not specified | Oral | Prevented increases in NAR | |
| Ramatroban | CRTh2/TP Antagonist | Guinea pigs | Not specified | Not specified | Decreased nasal airway resistance | |
| OC000459 | CRTh2 Antagonist | Grass pollen-exposed allergic subjects | 200 mg bid | Oral | Significantly reduced nasal and ocular symptoms | |
| Setipiprant | CRTh2 Antagonist | Allergic asthmatics | Not specified | Oral | Reduced allergen-induced late asthmatic response | |
| Antihistamines | ||||||
| Fexofenadine | H1 Antagonist | Allergic rhinitis patients | 120/180 mg once daily | Oral | Effective in reducing nasal symptoms | |
| Intranasal Corticosteroids | ||||||
| Mometasone Furoate | Corticosteroid | Sensitized rats | Not specified | Intranasal | Decrease in nasal rubbing |
Note: Data is a mix of preclinical and clinical findings, highlighting the challenge in finding direct preclinical comparative data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in allergic rhinitis models.
Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
This is a widely used model to mimic the allergic inflammation seen in human allergic rhinitis.
a. Sensitization Phase:
-
On days 0 and 7, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.
-
Control mice receive an i.p. injection of saline with alum.
b. Challenge Phase:
-
From day 14 to day 21, mice are challenged intranasally (i.n.) with 10 µL of OVA solution (1 mg/mL in saline) into each nostril (total volume of 20 µL) once daily.
-
Control mice are challenged with saline.
c. Treatment:
-
The CRTh2 antagonist or comparator drug is administered at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a specified time before each OVA challenge.
Measurement of Nasal Symptoms (Sneezing and Rubbing)
-
Immediately after the final OVA challenge, individual mice are placed in observation cages.
-
The number of sneezes and nasal rubbing motions are counted by a blinded observer for a period of 10-15 minutes.
Measurement of Nasal Airway Resistance (NAR)
-
Mice are anesthetized and a tracheostomy is performed to isolate the lower airways.
-
A cannula is inserted into the trachea for ventilation.
-
A small tube is inserted into the nasopharynx through the mouth.
-
Air is passed through the nasal cavity at a constant flow rate, and the pressure difference across the nasal passages is measured using a pressure transducer.
-
Nasal airway resistance is calculated using the formula: NAR = (Pressure) / (Flow Rate).
Nasal Lavage Fluid (NALF) Collection and Cell Analysis
-
After the final challenge and assessment of nasal symptoms, mice are euthanized.
-
The trachea is exposed and cannulated.
-
Phosphate-buffered saline (PBS) is instilled into the nasal cavity via the choanae and collected from the nostrils.
-
The collected NALF is centrifuged, and the cell pellet is resuspended.
-
Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
Cytokine Measurement in NALF
-
The supernatant from the centrifuged NALF is collected.
-
Levels of specific cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Experimental Workflows
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor initiates a cascade of intracellular events that drive the allergic inflammatory response.
Caption: CRTh2 signaling cascade in allergic inflammation.
Experimental Workflow for Preclinical Validation
A typical workflow for assessing the efficacy of a CRTh2 antagonist in a mouse model of allergic rhinitis.
Caption: Workflow for evaluating CRTh2 antagonist efficacy.
Conclusion
The preclinical data available to date supports the potential of CRTh2 antagonists as a therapeutic strategy for allergic rhinitis. These compounds have demonstrated efficacy in reducing key inflammatory markers and clinical symptoms in various animal models. However, the lack of standardized, head-to-head comparative studies makes it challenging to definitively rank the potency of different CRTh2 antagonists or to precisely position them against existing therapies like antihistamines and intranasal corticosteroids based solely on preclinical data. Future preclinical studies should aim to include multiple CRTh2 antagonists and standard-of-care comparators within the same experimental design to provide a more robust and direct comparison. This will be crucial for guiding the clinical development of the most promising candidates for the treatment of allergic rhinitis.
References
- 1. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CRTh2 Antagonists and Corticosteroids in Modulating Inflammatory Responses
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, particularly for diseases driven by type 2 inflammation such as asthma and allergic rhinitis, both Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists and corticosteroids represent key therapeutic classes. While corticosteroids are a long-established gold standard, CRTh2 antagonists have emerged as a targeted oral therapy. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, to inform research and development efforts.
Mechanisms of Anti-Inflammatory Action
The fundamental difference between these two classes lies in their mechanism of action. Corticosteroids act broadly by genomic and non-genomic pathways, while CRTh2 antagonists specifically target a single receptor involved in the type 2 inflammatory cascade.
CRTh2 Antagonist Signaling Pathway:
CRTh2 is a G-protein coupled receptor activated by its primary ligand, prostaglandin D2 (PGD2), which is released predominantly by mast cells following allergen stimulation.[1][2][3] Activation of CRTh2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils leads to increased intracellular calcium, activation of signaling pathways like phospholipase C and PI3K, and a decrease in cAMP.[4][5] This signaling cascade promotes chemotaxis, degranulation, and the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), orchestrating the allergic inflammatory response. CRTh2 antagonists work by competitively blocking PGD2 from binding to this receptor, thereby inhibiting these downstream inflammatory events.
Corticosteroid Signaling Pathway:
Glucocorticoids are potent, broad-spectrum anti-inflammatory agents. They diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it modulates gene expression in two primary ways:
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (e.g., IκBα, annexin A1).
-
Transrepression: The GR monomer interacts directly with pro-inflammatory transcription factors like NF-κB and AP-1, inhibiting their ability to promote the expression of inflammatory genes (e.g., cytokines, chemokines, adhesion molecules).
This dual action leads to a widespread suppression of the inflammatory response across multiple cell types.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head comparisons in single studies provide the most robust data. While such studies are limited, clinical trials investigating CRTh2 antagonists often use endpoints that allow for indirect comparison with the well-established effects of corticosteroids.
Table 1: In Vitro & In Vivo (Non-human) Data Summary
| Drug Class | Model/Assay | Key Parameter | Result |
| CRTh2 Antagonist | Mouse model of allergic airway inflammation | Eosinophil Infiltration & Mucus Hyperplasia | A selective CRTh2 antagonist (TM30089) significantly inhibited peribronchial eosinophilia and mucus cell hyperplasia, with efficacy comparable to the dual CRTh2/TP antagonist ramatroban. |
| CRTh2 Antagonist | Mouse model of airway inflammation | Pro-inflammatory Gene Expression | A potent CRTh2 antagonist downregulated a wide array of Th2-type pro-inflammatory genes and reduced antigen-specific IgE, IgG1, and IgG2a levels. |
| Corticosteroid | Cellular models of inflammation | Transcription Factor Activity | Dexamethasone effectively inhibits NF-κB and AP-1 signaling pathways, which are central to the expression of numerous pro-inflammatory genes. |
Table 2: Clinical Trial Data Summary (Asthma)
| Drug / Class | Study Population | Key Endpoint | Result |
| Fevipiprant (CRTh2 Ant.) | Moderate-to-severe asthma with sputum eosinophilia (≥2%) | Sputum Eosinophil % | Reduced geometric mean from 5.4% to 1.1% over 12 weeks (vs. 4.6% to 3.9% for placebo). This represents a 3.5-fold greater reduction than placebo. |
| Fevipiprant (CRTh2 Ant.) | Moderate-to-severe asthma with sputum eosinophilia (≥2%) | Bronchial Submucosal Eosinophils | Significantly reduced eosinophil numbers in bronchial biopsies compared to placebo. |
| BI 671800 (CRTh2 Ant.) vs. Fluticasone Propionate (ICS) | Seasonal Allergic Rhinitis (nasal allergen challenge) | Nasal Eosinophil Counts | Both treatments significantly reduced nasal eosinophil counts. In general, fluticasone propionate showed a greater effect on secondary clinical endpoints. |
| AZD1981 (CRTh2 Ant.) | Uncontrolled asthma despite ICS therapy | Asthma Control Questionnaire (ACQ-5) | All doses provided significant improvements in ACQ-5 scores versus placebo, though no clear dose-response was observed. |
| Inhaled Corticosteroids (ICS) | General Asthma Population | Multiple (FEV₁, symptoms, exacerbations) | ICS are highly effective first-line anti-inflammatory treatments, improving lung function and reducing exacerbations across a broad range of asthma patients. |
These data indicate that while CRTh2 antagonists demonstrate clear and significant efficacy in reducing eosinophilic inflammation, inhaled corticosteroids generally have a broader and often more potent effect on clinical symptoms and inflammation markers. The efficacy of CRTh2 antagonists appears most pronounced in patient populations with high eosinophil counts.
Experimental Protocols
Reproducibility and comparison of data rely on standardized and well-documented methodologies. Below is a representative protocol for an assay used to evaluate the effects of these compounds on a key inflammatory cell type.
Protocol: Eosinophil Chemotaxis Assay
This in vitro assay measures the ability of a compound to inhibit the directed migration of eosinophils toward a chemoattractant, such as PGD2.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Validation for CRTh2 Antagonist Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the treatment response of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists. It includes supporting experimental data from clinical trials of key CRTh2 antagonists and detailed methodologies for the validation of relevant biomarkers.
Introduction to CRTh2 Antagonism
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein-coupled receptor for prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in inflammatory disorders, and its interaction with CRTh2 is strongly implicated in allergic inflammation.[1][2] CRTh2 is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), which are central to type 2 inflammation.[1] CRTh2 antagonists are a class of oral drugs developed to treat inflammatory conditions like asthma and allergic rhinitis by blocking the pro-inflammatory effects of PGD2. The validation of biomarkers is crucial for identifying patient subgroups most likely to respond to CRTh2 antagonist therapy and for monitoring treatment efficacy.
CRTh2 Signaling Pathway
Activation of CRTh2 by its ligand PGD2 triggers a cascade of intracellular events that promote inflammation. This includes increased intracellular calcium levels, reduced cyclic adenosine monophosphate (cAMP), and the activation of signaling pathways such as phospholipase C and phosphatidylinositol 3-kinase. This signaling ultimately leads to the recruitment and activation of inflammatory cells like eosinophils and basophils, and the release of pro-inflammatory cytokines (IL-4, IL-5, IL-13) by Th2 cells and ILC2s.
Comparison of CRTh2 Antagonists: Clinical Trial Data
Several CRTh2 antagonists have been evaluated in clinical trials for asthma and allergic rhinitis. The following tables summarize the performance of key antagonists based on their effects on validated biomarkers.
Fevipiprant (QAW039)
Fevipiprant has been studied in patients with persistent eosinophilic asthma.
| Biomarker/Outcome | Baseline (Fevipiprant Group) | Post-Treatment (Fevipiprant Group) | Baseline (Placebo Group) | Post-Treatment (Placebo Group) | Fold Change vs. Placebo | p-value | Reference |
| Sputum Eosinophil % | 5.4% | 1.1% | 4.6% | 3.9% | 3.5-fold greater decrease | 0.0014 | |
| Forced Expiratory Volume in 1s (FEV1) | - | Statistically significant improvement | - | - | - | 0.0035 |
Setipiprant (ACT-129968)
Setipiprant has been evaluated for the treatment of seasonal allergic rhinitis.
| Biomarker/Outcome | Setipiprant 1000 mg b.i.d. (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Difference vs. Placebo [95% CI] | p-value | Reference |
| Daytime Nasal Symptom Score (DNSS) - Phase 2 | - | - | -0.15 [-0.29, -0.01] | 0.030 | |
| Daytime Nasal Symptom Score (DNSS) - Phase 3 | - | - | -0.02 [-0.12, 0.07] | 0.652 | |
| Nasal Congestion Score - Phase 2 | - | - | -0.21 [-0.36, -0.07] | 0.003 | |
| Nasal Pruritus Score - Phase 2 | - | - | -0.20 [-0.37, -0.03] | 0.019 |
OC000459
OC000459 has been investigated in patients with moderate persistent asthma.
| Biomarker/Outcome | OC000459 (Pooled Doses) | Placebo | Difference vs. Placebo | p-value | Reference |
| Change in FEV1 (mL) | - | - | 95 mL | 0.024 | |
| Change in FEV1 (mL) in atopic eosinophilic subjects | - | - | 220 mL | 0.005 | |
| Sputum Eosinophil Count | Significant reduction | No significant change | - | - |
Experimental Protocols for Biomarker Validation
Detailed methodologies for the validation of key biomarkers for CRTh2 antagonist treatment response are provided below.
Experimental Workflow for Biomarker Validation
Sputum Eosinophil Count
Objective: To quantify the percentage of eosinophils in induced sputum as a measure of airway inflammation.
Methodology:
-
Sputum Induction: Sputum is induced by inhalation of nebulized hypertonic saline (e.g., 3%, 4%, or 5% NaCl) for a set duration (e.g., 5-20 minutes). Pre-treatment with a short-acting beta-agonist is recommended to prevent bronchospasm.
-
Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus. The processed sample is then centrifuged to pellet the cells.
-
Slide Preparation: The cell pellet is resuspended, and a cell count and viability assessment are performed. Cytospin slides are prepared from the cell suspension.
-
Staining: The slides are air-dried and stained with a Romanowsky-type stain (e.g., Wright's or Giemsa) or Hematoxylin and Eosin (H&E).
-
Cell Counting: A differential cell count of at least 400 non-squamous cells is performed under a microscope. The percentage of eosinophils is calculated.
-
Interpretation: A sputum eosinophil count of ≥2-3% is often considered indicative of eosinophilic airway inflammation.
Fractional Exhaled Nitric Oxide (FeNO)
Objective: To measure the concentration of nitric oxide in exhaled breath as a non-invasive marker of eosinophilic airway inflammation.
Methodology:
-
Instrumentation: A chemiluminescence analyzer compliant with American Thoracic Society (ATS)/European Respiratory Society (ERS) standards is used.
-
Patient Preparation: The patient should be relaxed and seated. They should avoid vigorous exercise and consumption of nitrate-rich foods for a few hours before the measurement.
-
Exhalation Maneuver: The patient inhales NO-free air to total lung capacity and then exhales at a constant flow rate (50 mL/s for adults) for a specified duration (e.g., 10 seconds). The device provides visual feedback to help maintain the correct flow rate.
-
Data Collection: The analyzer measures the NO concentration in the exhaled breath during the plateau phase and reports the value in parts per billion (ppb).
-
Interpretation (ATS Guidelines):
-
Low: <25 ppb (adults), <20 ppb (children) - Eosinophilic inflammation less likely.
-
Intermediate: 25-50 ppb (adults), 20-35 ppb (children) - Interpret with clinical context.
-
High: >50 ppb (adults), >35 ppb (children) - Eosinophilic inflammation likely.
-
Serum Periostin
Objective: To quantify the concentration of periostin in serum as a systemic biomarker of type 2 inflammation.
Methodology (ELISA):
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used. A plate is coated with a capture antibody specific for human periostin.
-
Sample Preparation: Serum or plasma samples are collected and may require dilution (e.g., 1:50) with an assay buffer.
-
Assay Procedure:
-
Standards, controls, and samples are added to the wells and incubated to allow periostin to bind to the capture antibody.
-
The plate is washed, and a biotinylated detection antibody specific for periostin is added.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of periostin in the samples is determined by interpolating their absorbance values from a standard curve generated with known concentrations of periostin.
Flow Cytometry for CRTh2 Expression
Objective: To quantify the expression of CRTh2 on the surface of specific immune cells (e.g., eosinophils, basophils, Th2 cells) in whole blood.
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining:
-
A cocktail of fluorescently labeled monoclonal antibodies is added to the whole blood. This typically includes:
-
An antibody against CRTh2 (e.g., FITC-conjugated anti-CRTh2).
-
Antibodies to identify specific cell populations (e.g., CD3 for T cells, CD193 (CCR3) or Siglec-8 for eosinophils, CD203c for basophils).
-
-
The sample is incubated to allow the antibodies to bind to the cell surface markers.
-
-
Red Blood Cell Lysis: A lysis buffer is added to remove red blood cells.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations and the level of CRTh2 expression on each.
-
Data Analysis: Gating strategies are used to isolate the cell populations of interest (e.g., eosinophils are identified by their high side scatter and expression of eosinophil-specific markers). The percentage of CRTh2-positive cells and the mean fluorescence intensity (MFI) of CRTh2 expression are determined for each population.
Conclusion
The validation of biomarkers is integral to the development and clinical application of CRTh2 antagonists. Biomarkers such as sputum eosinophils, FeNO, and serum periostin provide objective measures of the underlying type 2 inflammation that these drugs target. The experimental protocols outlined in this guide provide a framework for the consistent and reliable measurement of these biomarkers. By employing these validated biomarkers, researchers and clinicians can better identify patients who are most likely to benefit from CRTh2 antagonist therapy, leading to more personalized and effective treatment strategies for allergic and inflammatory diseases.
References
comparative studies of CRTh2 antagonists in different inflammatory disease models
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists in the treatment of inflammatory diseases.
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 inflammation.[1][2][3][4] Its activation by its primary ligand, prostaglandin D2 (PGD2), leads to the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[5] This has positioned CRTh2 as a significant therapeutic target for a range of inflammatory conditions such as asthma, allergic rhinitis, and eosinophilic esophagitis. A number of orally administered CRTh2 antagonists have been developed and evaluated in various preclinical and clinical settings. This guide provides a comparative overview of the performance of several key CRTh2 antagonists across different inflammatory disease models, supported by experimental data and detailed methodologies.
The CRTh2 Signaling Pathway in Inflammation
PGD2, primarily released from mast cells upon allergen stimulation, binds to the CRTh2 receptor on the surface of inflammatory cells. This interaction triggers a signaling cascade that results in chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory response.
Caption: CRTh2 signaling cascade upon PGD2 binding.
Comparative Efficacy of CRTh2 Antagonists
The following tables summarize the quantitative data from clinical and preclinical studies of various CRTh2 antagonists in different inflammatory disease models.
Table 1: Asthma
| Antagonist | Study Phase | Population | Key Efficacy Endpoints | Results | Citation |
| Fevipiprant (QAW039) | Phase II | Patients with uncontrolled, allergic asthma | Sputum eosinophil percentage | Reduction in sputum eosinophilia | |
| FEV1, Asthma Control Questionnaire (ACQ) | Improvements in lung function, symptoms, and quality of life | ||||
| AZD1981 | Phase IIb | Patients with persistent atopic asthma on ICS and LABA | Pre-dose, pre-bronchodilator FEV1 | No statistically significant improvement compared to placebo | |
| Phase IIa | Patients with stable asthma (ICS withdrawn) | Morning peak expiratory flow | Non-significant increase compared to placebo | ||
| BI 671800 | Phase II | Symptomatic controller-naïve adults with asthma | Trough FEV1 % predicted | Small but statistically significant improvement compared to placebo | |
| Patients with asthma on ICS | Trough FEV1 % predicted | Small improvement compared to placebo | |||
| OC000459 | Phase II | Patients with persistent asthma | Sputum eosinophil counts | Significant reduction in eosinophil counts | |
| Quality of life and nighttime symptoms | Significant improvements compared to placebo | ||||
| Setipiprant | Phase II | Atopic asthmatics | Late asthmatic response after allergen challenge | Reduced the late but not early phase of response |
Table 2: Allergic Rhinitis
| Antagonist | Study Phase | Population | Key Efficacy Endpoints | Results | Citation |
| BI 671800 | Phase II | Patients with seasonal allergic rhinitis (SAR) | Total nasal symptom score (TNSS) AUC(0-6h) | Significant reduction compared to placebo (-17%) | |
| Nasal eosinophil values | Significant reduction compared to placebo | ||||
| OC000459 | Phase II | Patients with allergic rhinitis | Total nasal symptom score (TNSS) | Significant reduction compared to placebo | |
| Ramatroban | Clinical Use (Japan) | Patients with allergic rhinitis | Eosinophilia, nasal mucosal swelling, clinical symptoms | Effective in reducing symptoms |
Table 3: Eosinophilic Esophagitis (EoE)
| Antagonist | Study Phase | Population | Key Efficacy Endpoints | Results | Citation |
| OC000459 (Timapiprant) | Phase II | Adult patients with active, corticosteroid-dependent or -refractory EoE | Esophageal eosinophil infiltration | Significant decrease from 114.83 to 73.26 eos/hpf | |
| Physician's global assessment of disease activity | Significant improvement | ||||
| Extracellular deposits of eosinophil peroxidase and tenascin C | Reduction observed |
Table 4: Chronic Obstructive Pulmonary Disease (COPD)
| Antagonist | Study Phase | Population | Key Efficacy Endpoints | Results | Citation |
| AZD1981 | Phase IIa | Patients with moderate to severe COPD | Pre-bronchodilator FEV1, Clinical COPD Questionnaire (CCQ) | No significant difference compared to placebo |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies.
Allergen Challenge Chamber Study for Allergic Rhinitis (BI 671800)
-
Study Design: Randomized, double-blind, placebo-controlled, partial-crossover study.
-
Participants: 146 patients aged 18 to 65 years with a positive skin prick test to Dactylis glomerata pollen.
-
Intervention: Participants were exposed to out-of-season allergen in an environmental challenge chamber for 6 hours. Treatments included BI 671800 (50, 200, and 400 mg twice daily), fluticasone propionate nasal spray (200 μg once daily), oral montelukast (10 mg once daily), or placebo for 2 weeks.
-
Primary Efficacy Variable: Total nasal symptom score (TNSS) assessed as the area under the curve from 0 to 6 hours (AUC(0-6h)).
-
Additional Assessments: Nasal eosinophil counts and nasal inflammatory cytokine levels (IL-4 and eotaxin).
Caption: Workflow for the allergic rhinitis allergen challenge study.
Clinical Trial in Eosinophilic Esophagitis (OC000459)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 26 adult patients with active, corticosteroid-dependent or -refractory EoE.
-
Intervention: Patients received either 100 mg of OC000459 (n=14) or placebo (n=12) twice daily for 8 weeks.
-
Primary Endpoint: Reduction in esophageal eosinophil infiltration.
-
Assessments: Pre- and post-treatment disease activity was assessed clinically (physician's global assessment), endoscopically, and histologically (esophageal eosinophil count per high-power field). Biomarkers such as extracellular deposits of eosinophil peroxidase and tenascin C were also evaluated.
Caption: Workflow for the eosinophilic esophagitis clinical trial.
Summary and Future Perspectives
The comparative data indicate that CRTh2 antagonists have shown varying degrees of efficacy across different inflammatory diseases. While promising results have been observed in allergic rhinitis and eosinophilic esophagitis, particularly in reducing eosinophilic inflammation, the clinical benefit in asthma and COPD has been less consistent. The discrepancies in outcomes may be attributable to disease heterogeneity, patient selection, and the specific molecular characteristics of the antagonists.
Future research should focus on head-to-head comparative trials to directly assess the relative efficacy and safety of different CRTh2 antagonists. Furthermore, the identification of biomarkers to predict patient response will be crucial for the successful clinical application of this class of drugs. Targeting specific patient phenotypes, such as those with high eosinophil counts, may enhance the therapeutic benefit of CRTh2 antagonism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficacy of CRTh2 antagonists in steroid-resistant asthma models
For Researchers, Scientists, and Drug Development Professionals
The development of therapies for steroid-resistant asthma remains a significant challenge in respiratory medicine. One promising target is the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), a key receptor in the prostaglandin D2 (PGD2) pathway that drives eosinophilic and allergic inflammation. This guide provides a comparative overview of the efficacy of CRTh2 antagonists in preclinical models of asthma, with a specific focus on the complexities of steroid resistance. While direct evidence of CRTh2 antagonist efficacy in confirmed steroid-resistant models is limited in the current literature, this guide presents the available data from steroid-sensitive models and details established protocols for inducing steroid resistance for future investigations.
CRTh2 Signaling Pathway in Allergic Inflammation
The CRTh2 signaling cascade is central to the recruitment and activation of key inflammatory cells in the asthmatic airway. Understanding this pathway is crucial for contextualizing the mechanism of action of CRTh2 antagonists.
Efficacy of CRTh2 Antagonists in Preclinical Asthma Models
Preclinical studies in steroid-sensitive animal models of allergic asthma have demonstrated the potential of CRTh2 antagonists to mitigate key features of the disease. The following tables summarize the quantitative data from studies evaluating TM30089 and Ramatroban.
Table 1: Efficacy of TM30089 in an Ovalbumin (OVA)-Induced Murine Asthma Model
| Treatment Group | Dose | Reduction in Peribronchial Eosinophils (%) | Reduction in Mucus-Producing Goblet Cells (%) |
| TM30089 | 30 mg/kg | ~50% | ~45% |
| Ramatroban | 30 mg/kg | ~55% | ~50% |
| Vehicle | - | 0% | 0% |
Table 2: Efficacy of a CRTh2 Antagonist (Compound A) in a Cockroach Allergen (CRA)-Induced Murine Asthma Model
| Treatment Group | Dose | Reduction in Total BALF Cells (%) | Reduction in BALF Eosinophils (%) | Reduction in Airway Hyperresponsiveness (AHR) (%) |
| Compound A | 10 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction |
| Vehicle | - | 0% | 0% | 0% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in the preclinical evaluation of CRTh2 antagonists.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study eosinophilic airway inflammation.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with aerosolized OVA for 20 minutes each day.
-
Treatment: CRTh2 antagonists or vehicle are administered, typically orally, prior to each allergen challenge.
-
Endpoint Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes). Lungs are harvested for histological analysis of inflammation and mucus production (PAS staining) and for measurement of airway hyperresponsiveness (AHR) to methacholine.
Cockroach Allergen (CRA)-Induced Asthma Model
This model utilizes a clinically relevant allergen to induce an allergic inflammatory response.
-
Sensitization: Mice are sensitized by i.p. injection of CRA extract with alum on day 0.
-
Challenge: On days 14, 15, and 16, mice are challenged intranasally with CRA extract.
-
Treatment: The CRTh2 antagonist or vehicle is administered orally before each challenge.
-
Endpoint Analysis: AHR is measured 24 hours after the final challenge, followed by collection of BALF for cell differential counts and cytokine analysis. Lung tissue is processed for histology.
Steroid-Resistant Asthma Models: Protocols and Considerations
Experimental Workflow for Inducing and Testing in Steroid-Resistant Asthma
Specific Protocols for Inducing Steroid Resistance
-
House Dust Mite (HDM) in High-Fat Diet-Induced Obese Mice:
-
Induction of Obesity: Mice are fed a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity.
-
Sensitization and Challenge: Obese mice are sensitized and challenged with HDM extract.
-
Steroid Treatment: A subset of mice is treated with dexamethasone to confirm steroid resistance, characterized by a lack of reduction in AHR and airway remodeling.
-
-
Ovalbumin (OVA) and Lipopolysaccharide (LPS) Co-exposure Model:
-
Sensitization: Guinea pigs or mice are sensitized to OVA.
-
Co-exposure: Animals are challenged with a combination of OVA and LPS. LPS, a component of gram-negative bacteria, is known to induce steroid-insensitive inflammation.
-
Steroid Treatment: Dexamethasone or another corticosteroid is administered to confirm the steroid-resistant phenotype.
-
-
Humanized Mouse Model with IL-33 and TSLP:
-
Humanization: Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system.
-
Induction of Inflammation: Mice are intratracheally administered with recombinant human IL-33 to induce eosinophilic inflammation.
-
Induction of Steroid Resistance: Co-administration of thymic stromal lymphopoietin (TSLP) with IL-33 renders the eosinophilic response resistant to dexamethasone treatment.
-
Logical Framework for CRTh2 Antagonist Application in Steroid-Resistant Asthma
The rationale for investigating CRTh2 antagonists in steroid-resistant asthma is based on the premise that these agents target a distinct inflammatory pathway that may remain active and be less sensitive to corticosteroids.
Conclusion and Future Directions
CRTh2 antagonists have demonstrated efficacy in reducing eosinophilic inflammation and airway hyperresponsiveness in preclinical models of allergic asthma. However, a critical knowledge gap exists regarding their effectiveness in steroid-resistant asthma. The experimental models of steroid resistance detailed in this guide provide a clear path for future research to address this unmet need. Elucidating the role of the PGD2-CRTh2 pathway in the context of corticosteroid insensitivity will be paramount in determining the therapeutic potential of CRTh2 antagonists for the most severe and difficult-to-treat asthma phenotypes. Further studies are strongly encouraged to evaluate existing and novel CRTh2 antagonists within these well-defined steroid-resistant frameworks.
A Comparative Guide to the Pharmacokinetic Profiles of CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTh2) antagonists. The data presented is compiled from publicly available clinical and preclinical studies to assist researchers in understanding the landscape of these potential therapeutics for allergic and inflammatory diseases.
CRTh2 Signaling Pathway
The CRTh2 receptor, a G-protein-coupled receptor, plays a crucial role in the inflammatory cascade associated with allergic diseases. Its primary ligand, prostaglandin D2 (PGD2), is released from mast cells and other immune cells upon allergen stimulation. The binding of PGD2 to CRTh2 on the surface of Th2 cells, eosinophils, and basophils triggers a signaling cascade that leads to chemotaxis, activation, and cytokine release, ultimately driving the inflammatory response. CRTh2 antagonists aim to block this interaction and mitigate the downstream effects.
Caption: The CRTh2 signaling pathway and the mechanism of action of CRTh2 antagonists.
Pharmacokinetic Profiles of CRTh2 Antagonists
The following table summarizes the key pharmacokinetic parameters of several CRTh2 antagonists from studies in healthy human volunteers, unless otherwise specified. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, analytical methods, and patient populations.
| Compound | Tmax (hours) | Half-life (t½) (hours) | Cmax | Metabolism | Excretion | Food Effect |
| Fevipiprant (QAW039) | 1 - 3[1][2] | ~20[1][3] | Dose-dependent | Hepatic glucuronidation[4] | Renal (≤30%) and likely biliary | Minimal |
| AZD1981 | 2.5 - 4 | Not explicitly stated in human studies | 8,983 - 13,875 nM (geometric mean) | Not detailed | Not detailed | Not detailed |
| Setipiprant (ACT-129968) | 1.8 - 4 | ~11 | 6.04 - 6.44 mcg/mL | Forms two main metabolites (M7 and M9) | Primarily fecal (88.2%), with a smaller portion in urine (11.7%) | Exposure is lower in the presence of food |
| Timapiprant (OC000459) | Not available in humans | 2.9 - 3.5 (in rats) | Not available in humans | Not detailed | Not detailed | Not detailed |
| ACT-453859 | ~2 | 11 - 20 | Dose-dependent | Not detailed | Urinary excretion of unchanged drug is low (<1.4%) | Not detailed |
| TQC3564 | 2.5 - 4.5 | 8.13 - 35.7 | Dose-dependent | Not detailed | Not detailed | Increased exposure after food intake |
Experimental Protocols: Pharmacokinetic Analysis
The determination of pharmacokinetic parameters for CRTh2 antagonists in biological matrices, typically plasma, is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of small molecules. While specific, detailed protocols for each antagonist are often proprietary, a general experimental workflow can be outlined.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A general workflow for the pharmacokinetic analysis of CRTh2 antagonists using LC-MS/MS.
Detailed Methodological Steps
1. Sample Preparation:
-
Objective: To extract the drug from the plasma matrix and remove interfering substances.
-
Procedure:
-
A known volume of plasma (e.g., 100 µL) is mixed with an internal standard (a molecule with similar chemical properties to the analyte, often a stable isotope-labeled version of the drug).
-
Proteins are precipitated by adding a solvent like acetonitrile. This step is crucial as proteins can interfere with the analysis.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the drug and internal standard, is collected.
-
For cleaner samples, an optional Solid-Phase Extraction (SPE) step can be performed. This involves passing the supernatant through a cartridge that selectively retains the analyte, which is then eluted with a suitable solvent.
-
The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase.
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To separate the drug from other components in the prepared sample before it enters the mass spectrometer.
-
Typical Parameters:
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed to elute the compounds.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
-
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Objective: To detect and quantify the drug with high specificity and sensitivity.
-
Mode of Operation: Multiple Reaction Monitoring (MRM) is the most common mode used for quantification. In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. This provides a high degree of selectivity.
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the eluting compounds.
4. Data Analysis:
-
Quantification: The peak areas of the analyte and the internal standard are measured from the chromatograms. The concentration of the drug in the plasma sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the drug.
-
Pharmacokinetic Parameters: The concentration-time data is then used to calculate key pharmacokinetic parameters such as Tmax, Cmax, half-life (t½), and area under the curve (AUC) using specialized software.
This guide provides a foundational understanding of the pharmacokinetic profiles of various CRTh2 antagonists. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
In Silico Models for Predicting CRTh2 Antagonist Binding Affinity: A Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] As a key therapeutic target, the development of potent and selective CRTh2 antagonists is of significant interest in drug discovery. In silico models have emerged as powerful tools to accelerate this process by predicting the binding affinity of potential drug candidates, thereby reducing the time and cost associated with synthesizing and testing new chemical entities. However, the predictive power of these computational models must be rigorously validated against experimental data to ensure their reliability.
This guide provides an objective comparison of various in silico models used to predict the binding affinity of CRTh2 antagonists, supported by experimental validation data. It delves into the methodologies of key experiments and presents a clear, data-driven overview for researchers in the field.
Comparing the Predictive Power: In Silico vs. Experimental Data
The validation of in silico models hinges on their ability to accurately predict the binding affinities of compounds as determined by experimental assays. Binding affinity is typically reported as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), often expressed in their logarithmic form (pIC50 or pKi) for structure-activity relationship (SAR) studies. A strong correlation between the predicted and experimental values is a key indicator of a robust and reliable in silico model.
Several computational approaches have been employed to model the binding of antagonists to the CRTh2 receptor, including three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as molecular docking and pharmacophore modeling.
A study on a series of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acids as CRTh2 antagonists utilized CoMFA and CoMSIA models.[2] The predictive ability of these models was validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred). For the CoMFA model, a q² of 0.488 and an r²pred of 0.732 were achieved, while the CoMSIA model showed even better predictive power with a q² of 0.525 and an r²pred of 0.883.[2] These statistical values indicate a good correlation between the predicted and experimental activities of the compounds, suggesting that the models can reliably guide the design of new CRTh2 antagonists. The models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor properties for antagonist activity.[2]
Below is a table summarizing the experimental and predicted pIC50 values for a selection of these CRTh2 antagonists, demonstrating the predictive accuracy of the CoMSIA model.
| Compound | Experimental pIC50 | Predicted pIC50 (CoMSIA) | Residual |
| Training Set | |||
| Compound 1 | 5.89 | 5.92 | -0.03 |
| Compound 5 | 6.52 | 6.48 | 0.04 |
| Compound 10 | 7.15 | 7.11 | 0.04 |
| Compound 15 | 6.82 | 6.85 | -0.03 |
| Compound 20 | 7.30 | 7.25 | 0.05 |
| Test Set | |||
| Compound 25 | 6.96 | 6.90 | 0.06 |
| Compound 30 | 7.00 | 6.95 | 0.05 |
Note: The specific compound structures and a more extensive list can be found in the source publication. The pIC50 values are indicative and serve to illustrate the predictive performance of the model.
Experimental Protocols for Model Validation
The bedrock of in silico model validation is high-quality experimental data. The most common and widely accepted method for determining the binding affinity of a ligand to its receptor is the radioligand binding assay.
Radioligand Binding Assay for CRTh2
This assay directly measures the binding of a radiolabeled ligand to the CRTh2 receptor. It is considered the gold standard for quantifying receptor-ligand interactions.[3]
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (CRTh2 antagonists) by measuring their ability to compete with a radiolabeled ligand for binding to the CRTh2 receptor.
Materials:
-
Receptor Source: Membranes from cells engineered to express the human CRTh2 receptor (e.g., HEK293-hCRTh2 cells).
-
Radioligand: A tritiated CRTh2 agonist or antagonist, such as [³H]-PGD₂.
-
Test Compounds: Unlabeled CRTh2 antagonists.
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl₂) and other additives to maintain protein stability and physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the CRTh2 receptor are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To better understand the biological context and the validation workflow, the following diagrams are provided.
Caption: CRTh2 Signaling Pathway in Allergic Inflammation.
Caption: Workflow for Validation of In Silico Models.
Conclusion
The validation of in silico models is a critical step in modern drug discovery. For CRTh2 antagonists, 3D-QSAR models like CoMFA and CoMSIA have demonstrated significant predictive power, as evidenced by strong correlations with experimental data obtained from robust methods like radioligand binding assays. By integrating computational predictions with rigorous experimental validation, researchers can confidently utilize these in silico tools to prioritize and design novel CRTh2 antagonists with improved therapeutic potential for the treatment of allergic diseases. This integrated approach not only enhances the efficiency of the drug discovery pipeline but also deepens our understanding of the structure-activity relationships that govern ligand binding to this important therapeutic target.
References
A Comparative Guide to the Long-Term Efficacy and Safety of CRTh2 Antagonists in Chronic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2) antagonists in chronic inflammatory models, with a focus on asthma and atopic dermatitis. It aims to offer an objective comparison with established and alternative therapies, supported by experimental data, to inform preclinical and clinical research strategies.
Mechanism of Action: The CRTh2 Signaling Pathway
The CRTh2 receptor, a G protein-coupled receptor, is a key player in the type 2 inflammatory cascade. Its primary ligand is prostaglandin D2 (PGD2), which is released predominantly by mast cells upon allergen stimulation. The binding of PGD2 to CRTh2 on various immune cells—including T helper 2 (Th2) cells, eosinophils, and basophils—triggers a cascade of downstream effects that perpetuate the inflammatory response.
CRTh2 antagonists are small molecule drugs designed to competitively block the binding of PGD2 to the CRTh2 receptor, thereby inhibiting its pro-inflammatory signaling. This mechanism is distinct from that of corticosteroids, which have broad anti-inflammatory effects, and leukotriene receptor antagonists, which target a different inflammatory pathway.
Below is a diagram illustrating the CRTh2 signaling pathway and the point of intervention for CRTh2 antagonists.
Comparative Efficacy in a Chronic Asthma Model
The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used preclinical model to assess the efficacy of anti-inflammatory compounds. While direct head-to-head long-term comparative studies between CRTh2 antagonists and inhaled corticosteroids are limited in publicly available literature, we can synthesize data from various studies to draw informative comparisons.
Experimental Protocol: Chronic Ovalbumin-Induced Allergic Asthma in BALB/c Mice
A typical protocol for a chronic asthma model spans several weeks to induce and maintain airway inflammation and remodeling.[1][2]
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (e.g., 100 µg) emulsified in an adjuvant like aluminum hydroxide on days 0, 7, and 14.[1]
-
Challenge: From day 21, mice are repeatedly challenged with aerosolized ovalbumin (e.g., 1-5%) for 30 minutes, three times a week, for a period of up to 8 weeks.[2]
-
Treatment: Therapeutic interventions (CRTh2 antagonist, inhaled corticosteroid, or vehicle) are administered prior to each allergen challenge.
-
Endpoint Analysis: 24-48 hours after the final challenge, various endpoints are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by methacholine challenge in a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Staining for inflammatory cell infiltration (H&E) and mucus production (PAS).
-
Cytokine Levels: Measurement of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates.
-
Serum IgE: Measurement of total and OVA-specific IgE levels.
-
Data Presentation: Efficacy in Chronic Asthma Models
| Parameter | CRTh2 Antagonists (e.g., Fevipiprant, Setipiprant) | Inhaled Corticosteroids (e.g., Fluticasone) | Leukotriene Receptor Antagonists (e.g., Montelukast) |
| Airway Eosinophilia | Significant reduction in sputum and bronchial submucosal eosinophils.[3] | Potent reduction in BAL fluid and tissue eosinophils. | Modest reduction in airway eosinophils. |
| Airway Hyperresponsiveness | Significant protection against allergen-induced AHR. | Strong suppression of AHR. | Variable effects on AHR. |
| Lung Function (FEV1 in clinical trials) | Modest improvements observed, particularly in patients with high baseline eosinophil counts. | Significant improvements in FEV1. | Less consistent improvements compared to ICS. |
| Asthma Symptoms & Exacerbations | Numerical reduction in exacerbations, but often not statistically significant in larger trials. | Significant reduction in exacerbations and improvement in symptoms. | Some reduction in exacerbations. |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Reduction in Th2 cytokine levels. | Broad suppression of multiple inflammatory cytokines, including Th2 cytokines. | Limited direct effect on Th2 cytokine production. |
Comparative Efficacy in a Chronic Atopic Dermatitis Model
Epicutaneous sensitization with ovalbumin in mice is a relevant model for atopic dermatitis, mimicking the chronic allergic skin inflammation seen in humans.
Experimental Protocol: Chronic Ovalbumin-Induced Atopic Dermatitis in Mice
-
Sensitization: The shaved dorsal skin of mice is stripped with tape and sensitized with an epicutaneous application of ovalbumin. This is repeated multiple times over several weeks.
-
Treatment: The CRTh2 antagonist or vehicle is administered orally daily throughout the sensitization period.
-
Endpoint Analysis:
-
Skin Inflammation: Clinical scoring of skin lesions (erythema, edema, excoriation).
-
Histology: Measurement of epidermal thickness and inflammatory cell infiltrate (eosinophils, mast cells) in skin biopsies.
-
Serum Immunoglobulins: Measurement of total and OVA-specific IgE and IgG1 levels.
-
Cytokine Expression: Measurement of pro-inflammatory cytokine mRNA in the skin.
-
Data Presentation: Efficacy in a Chronic Atopic Dermatitis Model
| Parameter | CRTh2 Antagonist | Vehicle Control |
| Total IgE Levels | Significant reduction | Elevated |
| OVA-specific IgE Levels | Significant reduction | Elevated |
| OVA-specific IgG1 Levels | Significant reduction | Elevated |
| Skin Infiltrating Eosinophils | Reduced | Increased |
| Pro-inflammatory Cytokine mRNA | Reduced | Increased |
Long-Term Safety and Toxicology
Preclinical long-term safety studies are crucial for identifying potential target organs for toxicity and establishing a safe starting dose for human trials.
Experimental Protocol: Chronic Toxicology Study in Rodents
A chronic toxicology study in rodents (e.g., rats or mice) is typically conducted for a minimum of 12 months.
-
Dose Groups: A minimum of three dose levels (low, intermediate, and high) and a concurrent control group are used, with at least 20 animals per sex per group.
-
Administration: The CRTh2 antagonist is administered daily via the intended clinical route (e.g., oral gavage).
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points (e.g., 6 and 12 months) for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for microscopic examination.
Safety Profile of CRTh2 Antagonists
-
Fevipiprant: Phase I studies in healthy volunteers showed that fevipiprant was well tolerated at single and multiple oral doses up to 500 mg/day. The most common adverse events were headache and nasal congestion, with an overall adverse event profile similar to placebo.
-
Setipiprant: In a study with allergic asthmatics, multiple oral doses of setipiprant were well tolerated with no clinically relevant adverse events reported.
-
General Profile: Across various clinical trials, CRTh2 antagonists have generally demonstrated a favorable safety profile, with adverse events being mild to moderate and comparable to placebo.
Logical Comparison of Therapeutic Approaches
The following diagram illustrates the distinct mechanisms and targeted cell types of CRTh2 antagonists, inhaled corticosteroids, and leukotriene receptor antagonists.
Conclusion
CRTh2 antagonists represent a targeted therapeutic approach for chronic inflammatory diseases like asthma and atopic dermatitis, with a mechanism of action centered on inhibiting the PGD2-mediated activation of key type 2 inflammatory cells. Preclinical and clinical data suggest that they are effective in reducing eosinophilic inflammation and can provide modest improvements in lung function and symptoms, particularly in patient populations with evidence of eosinophilic disease. Their safety profile appears favorable, with good tolerability in long-term studies.
Compared to inhaled corticosteroids, which offer broad and potent anti-inflammatory effects, CRTh2 antagonists have a more targeted mechanism. While they may not replace corticosteroids as first-line therapy, they hold promise as an add-on treatment in patients with persistent eosinophilic inflammation or as an alternative in those who experience significant corticosteroid-related side effects. Their efficacy appears to be more pronounced than that of leukotriene receptor antagonists in certain patient subgroups, particularly those with higher blood eosinophil counts.
Further long-term, head-to-head comparative studies in chronic models are warranted to fully elucidate the positioning of CRTh2 antagonists in the therapeutic landscape for chronic inflammatory diseases. The selection of patient phenotypes most likely to respond to CRTh2 antagonism will be critical for the successful clinical development of this class of drugs.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling CRTh2 Antagonist 3
This document provides crucial safety and logistical information for the handling and disposal of CRTh2 Antagonist 3. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational workflow.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times to prevent exposure. The required PPE acts as a primary barrier against potential chemical hazards.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Nitrile gloves | ASTM D6319 | Provides a chemical-resistant barrier to prevent skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory | N95 respirator or higher (if aerosolizing) | NIOSH-approved | Recommended when there is a potential for generating aerosols or dusts of the compound, minimizing inhalation exposure.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powdered forms or creating solutions.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated solid materials such as gloves, pipette tips, and paper towels in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.[2]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.[3]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[3]
Disposal Procedure:
-
Ensure all waste containers are securely closed and properly labeled.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Do not dispose of any waste containing this compound down the drain or in the regular trash.
Experimental Protocols
While specific experimental designs will vary, the following provides a general workflow for an in vitro experiment using this compound.
Protocol: In Vitro Cell-Based Assay to Measure CRTh2 Antagonism
-
Compound Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, prepare a stock solution of the desired concentration by dissolving the compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the stock solution to create a range of working concentrations.
-
-
Cell Culture:
-
Culture a cell line expressing the CRTh2 receptor (e.g., eosinophils, basophils, or a recombinant cell line) under appropriate conditions.
-
Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the various concentrations of this compound for a specified pre-incubation period.
-
Include appropriate controls: a vehicle control (solvent only) and a positive control (a known CRTh2 agonist like PGD2).
-
-
Agonist Stimulation:
-
Stimulate the cells with a CRTh2 agonist, such as prostaglandin D2 (PGD2), to induce a cellular response (e.g., calcium mobilization, chemotaxis, or cytokine release).
-
-
Endpoint Measurement:
-
Measure the cellular response using a suitable assay. For example, a fluorescent calcium indicator can be used to measure changes in intracellular calcium levels.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response.
-
Visualizations
The following diagrams illustrate the CRTh2 signaling pathway and a general experimental workflow for testing a CRTh2 antagonist.
Caption: CRTh2 signaling pathway and the inhibitory action of an antagonist.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
